molecular formula C7H10ClFN2 B3393187 (4-Fluoro-2-methylphenyl)hydrazine hydrochloride CAS No. 1956309-73-1

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride

Cat. No.: B3393187
CAS No.: 1956309-73-1
M. Wt: 176.62
InChI Key: QILJKKZWRVMIGF-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C7H10ClFN2 and its molecular weight is 176.62. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILJKKZWRVMIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956309-73-1, 439863-62-4
Record name Hydrazine, (4-fluoro-2-methylphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-fluoro-2-methylphenyl)hydrazine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoro-2-methylphenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its effective application in the laboratory and in the synthesis of complex molecules.

Introduction

This compound is a substituted phenylhydrazine derivative that serves as a versatile building block in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, allows for the introduction of these moieties into target molecules, influencing their physicochemical and pharmacological properties. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

Chemical Identity and Structure

The fundamental identification and structural details of this compound are crucial for its correct application and for the interpretation of experimental results.

IdentifierValueSource
CAS Number 439863-62-4[1][2]
Molecular Formula C₇H₁₀ClFN₂[1][2]
Molecular Weight 176.62 g/mol [1]
IUPAC Name (4-fluoro-2-methylphenyl)hydrazine;hydrochloride[2]
Synonyms (4-FLUORO-2-METHYLPHENYL)HYDRAZINE HCL[1]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="NH", pos="0,0.5!"]; N2 [label="NH2+", pos="-1,0!"]; C1 [label="C", pos="1,0!"]; C2 [label="C", pos="1.7,0.866!"]; C3 [label="C", pos="2.7,0.866!"]; C4 [label="C", pos="3.4,0!"]; C5 [label="C", pos="2.7,-0.866!"]; C6 [label="C", pos="1.7,-0.866!"]; F1 [label="F", pos="4.4,0!"]; C7 [label="CH3", pos="1.2,-1.732!"]; Cl [label="Cl-", pos="-2,-0.5!"];

// Bond edges N1 -- N2; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- F1; C6 -- C7;

// Benzene ring double bonds C1 -- C2 [style=invis]; C2 -- C3 [style=bold, len=0.8]; C3 -- C4 [style=invis]; C4 -- C5 [style=bold, len=0.8]; C5 -- C6 [style=invis]; C6 -- C1 [style=bold, len=0.8]; }

Caption: Molecular structure of this compound.

Physical Properties

Experimental data for the physical properties of this compound are not widely available in the literature. Commercial suppliers generally list the compound as a solid, but specific values for melting point, boiling point, and solubility are often not provided.[1][2] This section outlines the expected properties and provides protocols for their experimental determination.

PropertyValueSource
Appearance Solid
Melting Point Not available[1][2]
Boiling Point Not available[1][2]
Solubility Sparingly soluble in water.[3]
Experimental Determination of Physical Properties

For researchers requiring precise physical data, the following standard protocols are recommended.

Melting_Point_Determination cluster_0 Sample Preparation cluster_1 Measurement prep1 Dry the sample of (4-Fluoro-2-methylphenyl)hydrazine HCl. prep2 Finely powder the dried sample. prep1->prep2 prep3 Pack the powder into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in a melting point apparatus. prep3->meas1 Insert meas2 Heat the sample at a controlled rate (e.g., 1-2 °C/min). meas1->meas2 meas3 Record the temperature range from the first appearance of liquid to complete melting. meas2->meas3

Caption: Workflow for melting point determination.

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Protocol:

  • Solvent Selection: Choose a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene, hexane).

  • Qualitative Assessment: To 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.

  • Observation: Observe for dissolution at room temperature with agitation. If the compound dissolves, it is considered soluble. If not, the mixture can be gently warmed to assess temperature-dependent solubility.

  • Semi-Quantitative Assessment: For solvents in which the compound is soluble, incrementally add weighed portions of the solute to a known volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). This provides an approximate solubility value (e.g., in mg/mL).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region will be complex due to the substitution pattern and fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The carbon atoms attached to fluorine will exhibit characteristic coupling (¹JCF, ²JCF, etc.).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).

Synthesis Protocol

This compound can be synthesized from the corresponding aniline, 4-fluoro-2-methylaniline, through a two-step process involving diazotization followed by reduction.

Synthesis_Workflow start Start with 4-Fluoro-2-methylaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt Intermediate Diazonium Salt diazotization->diazonium_salt reduction Reduction (e.g., SnCl₂/HCl) diazonium_salt->reduction product (4-Fluoro-2-methylphenyl)hydrazine hydrochloride reduction->product

Caption: General synthesis pathway for this compound.

Detailed Protocol:

  • Diazotization:

    • Dissolve 4-fluoro-2-methylaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride dihydrate, in concentrated hydrochloric acid.

    • Cool the reducing agent solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Isolation and Purification:

    • The resulting precipitate of this compound is collected by vacuum filtration.

    • Wash the crude product with a small amount of cold dilute hydrochloric acid and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

    • The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

    • Dry the purified product under vacuum.

Chemical Reactivity and Applications

The primary application of this compound is as a precursor in the Fischer indole synthesis .[4] This reaction involves the condensation of the hydrazine with an aldehyde or a ketone under acidic conditions to form a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to yield a substituted indole.[5]

Fischer_Indole_Synthesis hydrazine (4-Fluoro-2-methylphenyl)hydrazine hydrochloride hydrazone Hydrazone Intermediate hydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization and Aromatization rearrangement->cyclization indole Substituted Indole cyclization->indole

Caption: Key steps in the Fischer indole synthesis.

The resulting fluorinated and methylated indoles are of significant interest in medicinal chemistry due to the often-favorable effects of fluorine on metabolic stability and binding affinity.

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care. While specific toxicity data for this compound is limited, related phenylhydrazine compounds are known to be toxic and potential carcinogens.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a framework for its synthesis, handling, and application, along with protocols for the determination of its key physical characteristics. Further research into the experimental properties of this compound would be a valuable contribution to the chemical community.

References

An In-Depth Technical Guide to (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride: Synthesis, Applications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride , a key building block in synthetic organic chemistry, holds significant importance in the landscape of pharmaceutical research and development. Its utility as a precursor for various heterocyclic compounds, most notably indoles, positions it as a critical reagent in the synthesis of numerous biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and essential safety protocols, tailored for the discerning scientific professional.

Core Compound Properties and Identification

A thorough understanding of a compound's fundamental properties is the bedrock of its effective and safe utilization in any research or development setting. This compound is identified by the CAS Number 439863-62-4 .[1] Its key identifiers and physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 439863-62-4[1]
Molecular Formula C₇H₁₀ClFN₂[1]
Molecular Weight 176.62 g/mol [1]
Synonyms (4-Fluoro-2-Methylphenyl)Hydrazine HCl[1]
PubChem CID 47002129[1][2]
MDL Number MFCD15209528[1]

These identifiers are crucial for accurate documentation, procurement, and adherence to regulatory and safety standards.

Synthesis and Mechanism of Action: The Gateway to Indoles

This compound is most prominently employed as a key reactant in the Fischer indole synthesis , a venerable and powerful method for constructing the indole nucleus.[3] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[3][4]

The causality behind this synthetic choice lies in the inherent reactivity of the hydrazine moiety and the subsequent intramolecular cyclization that leads to the formation of the bicyclic indole structure. The presence of the fluoro and methyl substituents on the phenyl ring allows for the generation of specifically substituted indole derivatives, which is of paramount importance in medicinal chemistry for tuning the pharmacological properties of a lead compound.

The generalized mechanism of the Fischer indole synthesis is a multi-step process:

  • Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[3][4]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[3][4]

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, a key bond-forming step.[3][4]

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the final, energetically favorable aromatic indole.[3][4]

The choice of acid catalyst is critical and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃.[3]

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Hydrazine (4-Fluoro-2-methylphenyl)hydrazine HCl Hydrazone Hydrazone Formation Hydrazine->Hydrazone + Carbonyl (Acid Catalyst) Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole

Caption: A generalized workflow of the Fischer indole synthesis.

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Consequently, this compound serves as an invaluable starting material in the synthesis of compounds targeting a wide range of therapeutic areas.

For instance, the Fischer indole synthesis is a common method for producing antimigraine drugs of the triptan class.[3] The ability to introduce specific substituents, such as the fluoro and methyl groups from the title compound, is crucial for optimizing receptor binding and pharmacokinetic properties.

Furthermore, indole derivatives synthesized via this method have shown potential as anti-inflammatory agents. For example, a Fischer indolization between 4-fluorophenylhydrazine hydrochloride and ethyl levulinate is a key step in the synthesis of a potent and selective antagonist for the human CHTH2 receptor, which is involved in inflammatory responses.[6]

Safety, Handling, and Storage: A Self-Validating Protocol

Due to the reactive nature of hydrazine derivatives, strict adherence to safety protocols is non-negotiable. The information presented here is synthesized from material safety data sheets (MSDS) and should be supplemented by a thorough review of the specific MSDS provided by the supplier before handling the compound.

Hazard Identification and Precautionary Measures

This compound and similar phenylhydrazine derivatives are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] They can cause skin and serious eye irritation.[9]

Precautionary Statements:

  • Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Do not eat, drink, or smoke when using this product. Avoid breathing dust.[7][10]

  • Response: In case of exposure or concern, seek medical advice. Specific first-aid measures for inhalation, skin contact, eye contact, and ingestion should be followed as detailed in the MSDS.[7]

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[7][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][10]

  • Eye and Face Protection: Wear safety glasses with side-shields or goggles.[7][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Storage and Stability

This compound should be stored in a tightly closed container in a dry and well-ventilated place.[10] It is important to protect it from moisture, light, and air.[7][10] Incompatible materials include strong oxidizing agents, bases, and reducing agents.[7]

Detailed Experimental Protocol: A Representative Fischer Indole Synthesis

This protocol provides a generalized, step-by-step methodology for the synthesis of a substituted indole using this compound. Note: This is a representative protocol and may require optimization based on the specific carbonyl compound used.

Objective: To synthesize a 6-fluoro-4-methyl-substituted indole derivative.

Materials:

  • This compound

  • An appropriate ketone or aldehyde (e.g., cyclohexanone)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Anhydrous solvent (e.g., ethanol, toluene, or glacial acetic acid)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and the carbonyl compound (1-1.2 equivalents) in the chosen anhydrous solvent.

  • Acid Catalysis: Slowly add the acid catalyst to the reaction mixture. The choice and amount of catalyst are crucial and should be determined based on literature precedents for similar substrates.[11]

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a protic acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified indole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry, particularly for the construction of indole-based scaffolds. Its strategic importance in drug discovery and development is well-established. A comprehensive understanding of its properties, synthetic applications, and, most critically, its safe handling and storage, is essential for its effective and responsible use in the laboratory. This guide serves as a foundational resource for researchers and scientists, empowering them to leverage the synthetic potential of this key intermediate while upholding the highest standards of scientific integrity and safety.

References

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Fluoro-2-methylphenyl)hydrazine hydrochloride

Introduction

This compound is a substituted hydrazine salt that serves as a critical building block in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a fluorine atom and a methyl group on the phenyl ring—provide medicinal chemists with a versatile scaffold to modulate the physicochemical and pharmacokinetic properties of target molecules. This guide offers a comprehensive overview of its properties, synthesis, principal applications, analytical characterization, and safe handling protocols, designed for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Specifications

The utility of any chemical reagent in a research and development setting begins with a thorough understanding of its fundamental properties. This compound is a stable, crystalline solid under standard conditions, making it convenient for storage and handling compared to its freebase form.

PropertyValueSource(s)
Molecular Formula C₇H₁₀ClFN₂[1]
Molecular Weight 176.62 g/mol [2][3]
CAS Number 439863-62-4
Canonical SMILES CC1=C(C=CC(=C1)F)NN.Cl[4]
Appearance White to off-white crystalline powder (typical)[5]
Purity Commonly available at ≥97%[6]
Synonyms (4-Fluoro-2-Methylphenyl)Hydrazine HCl

Molecular Structure: this compound Structure

Synthesis Pathway: From Aniline to Hydrazine

The standard industrial synthesis of aryl hydrazines, including this compound, is a well-established two-step process commencing from the corresponding aniline. This transformation is crucial as it introduces the reactive hydrazine moiety necessary for subsequent coupling reactions.

Step 1: Diazotization The synthesis begins with the diazotization of 4-fluoro-2-methylaniline. The aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C).

  • Causality: The low temperature is critical to prevent the highly unstable diazonium salt intermediate from decomposing, which would lead to undesired side products and reduced yield. The strong acid protonates nitrous acid, forming the electrophilic nitrosonium ion (NO⁺), which is the active agent that reacts with the primary amine of the aniline.

Step 2: Reduction The resulting diazonium salt solution is then immediately subjected to a controlled reduction. A common and effective reducing agent for this purpose is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. The stannous chloride reduces the diazonium group to the hydrazine, which then precipitates from the acidic solution as its hydrochloride salt.

  • Causality: The use of stannous chloride is advantageous as it is a powerful yet selective reducing agent for this transformation. The acidic medium ensures the final product is protonated and crystallizes as the more stable hydrochloride salt, facilitating its isolation and purification.[7]

SynthesisWorkflow Aniline 4-Fluoro-2-methylaniline Diazonium Aryl Diazonium Salt (Intermediate) Aniline->Diazonium Diazotization Reagents1 NaNO₂, HCl (0-5 °C) Reagents1->Diazonium Product (4-Fluoro-2-methylphenyl)hydrazine hydrochloride Diazonium->Product Reduction Reagents2 SnCl₂, conc. HCl Reagents2->Product

Caption: General synthesis workflow for aryl hydrazine hydrochlorides.

Core Application: The Fischer Indole Synthesis

The primary and most significant application of this compound is as a key precursor in the Fischer indole synthesis . This powerful reaction allows for the construction of the indole ring system, a privileged scaffold found in a vast number of natural products and pharmaceuticals.

The reaction involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to yield the substituted indole.

  • Expertise & Causality: The choice of this compound is deliberate in drug design.

    • Fluorine Atom: The 4-fluoro substituent significantly alters the electronic properties of the resulting indole. Its high electronegativity can enhance binding affinity to target proteins and, crucially, can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., increasing half-life) of a drug candidate.

    • Methyl Group: The 2-methyl group provides steric bulk, which can be used to control the regioselectivity of the cyclization and to probe specific pockets within a biological target.

FischerIndoleSynthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Rearrangement & Cyclization cluster_2 Step 3: Final Product Hydrazine (4-Fluoro-2-methylphenyl)hydrazine + Ketone/Aldehyde Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (-H₂O) Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization (Acid Catalyst) Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclized Cyclized Intermediate Rearrangement->Cyclized Aromatization Indole Substituted Indole Cyclized->Indole Elimination (-NH₃)

Caption: Key stages of the Fischer Indole Synthesis pathway.

Analytical Characterization & Quality Control

Ensuring the identity and purity of starting materials is a cornerstone of trustworthy and reproducible research. For this compound, a multi-technique approach is required for comprehensive quality control.

Protocol 1: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the reagent and identifying any process-related impurities.

Objective: To achieve >98% peak area purity.

Methodology:

  • System Preparation: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is equilibrated with the initial mobile phase conditions.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.

  • Injection & Detection: Inject 5 µL and monitor the eluent using a UV detector at 254 nm.

  • Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

  • Trustworthiness: This self-validating protocol uses a gradient to ensure that both early- and late-eluting impurities are detected. The use of TFA sharpens peaks for better resolution and quantification.

Protocol 2: Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by both the fluorine and methyl groups), the methyl protons (a singlet around 2.2-2.4 ppm), and the exchangeable hydrazine protons (NH -NH₂ ).

    • ¹⁹F NMR: Will show a singlet, confirming the presence and electronic environment of the single fluorine atom.

    • ¹³C NMR: Will show seven distinct carbon signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion for the freebase (C₇H₉FN₂) at an m/z corresponding to its exact mass (140.0750 Da).[4][8]

Safety, Handling, and Storage

Substituted hydrazines and their salts require careful handling due to their potential toxicity. While specific toxicological data for this exact compound is limited, data from close analogs like 4-Fluorophenylhydrazine hydrochloride and Phenylhydrazine hydrochloride mandates stringent safety precautions.[9][10][11]

GHS Hazard Classification (Anticipated based on analogs):

Hazard ClassStatementSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[9][10][11]
Skin Corrosion/Irritation Causes skin irritation.[10][11]
Eye Damage/Irritation Causes serious eye irritation.[10][11]
Sensitization May cause an allergic skin reaction.[11]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and cancer.[11]
Mandatory Handling and Storage Protocol
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[11] Ensure an eyewash station and safety shower are immediately accessible.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (or other chemically resistant gloves), and ANSI-approved safety goggles or a face shield.[9][11]

  • Dispensing: When weighing and dispensing, avoid generating dust. Use a spatula and carefully transfer the solid. Do not dry sweep spills; instead, carefully take up the material for proper disposal.[11]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][11] The compound is noted to be sensitive to light, air, and moisture; storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.[11]

  • Disposal: Dispose of waste material and contaminated containers through a licensed hazardous waste disposal company. Do not allow the chemical to enter drains or the environment.[9][11]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, established synthesis route, and critical role in the Fischer indole synthesis make it an invaluable precursor for developing novel therapeutics. By adhering to rigorous analytical validation and stringent safety protocols, researchers can confidently leverage this compound to construct complex molecular architectures and advance the frontiers of drug discovery.

References

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride

Introduction

This compound is a crucial chemical intermediate, primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its structural motifs are integral to the development of various bioactive compounds. This guide provides a detailed exploration of its most prevalent synthesis route, grounded in established chemical principles and supported by field-proven methodologies. We will delve into the causality behind experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

The primary and most industrially viable pathway for synthesizing substituted phenylhydrazines, including the target compound, begins with the corresponding aniline derivative. This process involves a two-step sequence: the diazotization of the aniline followed by the reduction of the resulting diazonium salt.[1][2]

Core Synthesis Pathway: From Aniline to Hydrazine

The synthesis of this compound is efficiently achieved starting from 4-Fluoro-2-methylaniline. The overall transformation can be dissected into two fundamental stages:

  • Diazotization: The primary amine group of 4-Fluoro-2-methylaniline is converted into a diazonium salt using nitrous acid. The nitrous acid is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.

  • Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative. Various reducing agents can be employed for this step, with stannous chloride (tin(II) chloride) being a classic and highly effective choice.[3][4][5][6]

This sequence is a cornerstone of aromatic chemistry, offering a reliable method for introducing the hydrazine functionality onto an aromatic ring.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_0 Reaction Sequence Aniline 4-Fluoro-2-methylaniline (Starting Material) Diazonium 4-Fluoro-2-methylbenzene diazonium chloride (Intermediate) Aniline->Diazonium Step 1: Diazotization Aniline->Diazonium Hydrazine (4-Fluoro-2-methylphenyl)hydrazine hydrochloride (Final Product) Diazonium->Hydrazine Step 2: Reduction Diazonium->Hydrazine Reagents1 NaNO₂ / HCl (aq) 0-5 °C Reagents2 SnCl₂ / HCl (conc.)

Caption: Two-step synthesis route from aniline to hydrazine hydrochloride.

Expertise & Causality: The "Why" Behind the "How"

A robust protocol is not merely a sequence of steps but a series of deliberate choices based on chemical principles.

  • Why start with 4-Fluoro-2-methylaniline? This molecule is the direct structural precursor to the target hydrazine. The C-N bond of the aniline is the same bond that will become the C-N bond of the hydrazine, making this the most atom-economical approach.

  • Why is the diazotization conducted at 0-5 °C? Aromatic diazonium salts are notoriously unstable at higher temperatures. The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), and warming the solution can lead to its premature decomposition and replacement by -OH or -Cl, significantly reducing the yield of the desired product. Maintaining a low temperature is critical for the integrity of the diazonium intermediate.

  • Why is a strong acid like HCl essential? Hydrochloric acid serves two primary functions. First, it protonates the aniline, forming anilinium chloride, which is soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ. An excess of acid is used to ensure the reaction medium remains acidic, preventing unwanted side reactions.

  • Why choose Stannous Chloride (SnCl₂) as the reducing agent? Stannous chloride is a powerful and reliable reducing agent for converting diazonium salts to hydrazines.[5][7][8] It provides good yields and is a well-established method.[6] However, it is crucial to acknowledge its primary drawback: it is a heavy metal salt, leading to tin-containing waste streams that require careful disposal. This has prompted research into greener alternatives.

  • Emerging Alternatives: Modern process chemistry often seeks to replace heavy metals.[5] Reducing agents like sodium sulfite or sodium bisulfite are common industrial alternatives.[2][9][10] More recently, "green" reagents like L-ascorbic acid (Vitamin C) have been successfully employed for this reduction, offering a more environmentally benign pathway.

  • Why isolate the product as a hydrochloride salt? Phenylhydrazines are bases and are susceptible to aerial oxidation, often appearing as dark oils or solids that degrade over time. Converting the hydrazine to its hydrochloride salt protonates the basic nitrogen atoms, significantly enhancing its stability and rendering it as a crystalline solid that is easier to handle, purify, and store.[11]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of substituted phenylhydrazines.[6]

Part A: Diazotization of 4-Fluoro-2-methylaniline

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Fluoro-2-methylaniline (1.0 eq).

  • Acidification: Add concentrated hydrochloric acid (approx. 3.0-4.0 eq) and water. Stir the mixture and cool it to 0-5 °C using an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.05 eq) in water. Add this solution dropwise to the aniline suspension via the dropping funnel over 30-45 minutes.

  • Critical Control: Meticulously maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed using starch-iodide paper (which will turn blue).

  • Reaction Hold: After the addition is complete, stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C. This solution should be used immediately in the next step.

Part B: Reduction of the Diazonium Salt

  • Reducer Preparation: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition: Add the cold diazonium salt solution prepared in Part A dropwise to the stirred stannous chloride solution.

  • Critical Control: The rate of addition should be controlled to keep the temperature of the reduction mixture below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. A thick precipitate of the hydrazine hydrochloride salt should form.[6]

Part C: Isolation and Purification

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any unreacted starting materials or inorganic salts.

  • Drying: Dry the product under vacuum to yield crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or by boiling in water with activated charcoal, followed by the addition of concentrated HCl and cooling.[11]

Data Summary: Key Reaction Parameters

ParameterSpecificationRationale
Starting Material 4-Fluoro-2-methylanilineDirect precursor to the target molecule.
Diazotization Temp. 0–5 °CPrevents decomposition of the unstable diazonium salt intermediate.
Reducing Agent Stannous Chloride (SnCl₂)Effective and well-documented reagent for high-yield reduction.
Reduction Temp. < 10 °CControls the exothermicity of the reduction reaction.
Final Product Form Hydrochloride SaltEnhances stability and simplifies handling and purification.
Typical Yield Range 70–85%Based on similar preparations cited in the literature.[3]

Conclusion

The synthesis of this compound via the diazotization of 4-Fluoro-2-methylaniline followed by stannous chloride reduction is a robust and well-understood process. The success of the synthesis hinges on the strict control of reaction temperatures to manage the stability of the key diazonium salt intermediate. While this method is highly effective, the field is progressively moving towards more sustainable practices, and the exploration of heavy-metal-free reducing agents like ascorbic acid represents a significant and promising evolution in the synthesis of this important class of chemical intermediates.

References

A Senior Application Scientist's Guide to (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Synthon

In the landscape of modern medicinal chemistry and process development, the strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] (4-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS 439863-62-4) emerges as a pivotal building block, or synthon, in this context.[3] Its unique substitution pattern—a fluorine atom para to the hydrazine group and an ortho-methyl group—offers chemists a nuanced tool for creating complex heterocyclic scaffolds, most notably indoles, via the Fischer indole synthesis. The presence of the fluorine can enhance metabolic stability and binding affinity, while the methyl group provides steric and electronic influence that can be critical for target engagement.[1]

This guide provides an in-depth technical overview of this compound, moving from its fundamental chemical and physical properties to its synthesis, reactivity, and critical applications in the pharmaceutical industry. The content herein is curated to provide not just data, but actionable, field-proven insights to support laboratory and development endeavors.

Chapter 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization.

Chemical Structure and Identifiers

The hydrochloride salt form enhances the stability and handling characteristics of the parent hydrazine, which is a common practice for this class of compounds.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key properties for this compound, essential for experimental design, including reaction setup and safety considerations.[3][4]

PropertyValueSource
CAS Number 439863-62-4--INVALID-LINK--[3]
Molecular Formula C₇H₁₀ClFN₂--INVALID-LINK--[4]
Molecular Weight 176.62 g/mol --INVALID-LINK--[3]
Appearance White to brownish powder/crystalline solid--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Storage Inert atmosphere, room temperature, keep in a dark place--INVALID-LINK--[5]

Chapter 2: Synthesis and Purification

The most common and industrially scalable synthesis of arylhydrazines follows a classical pathway involving diazotization of an aniline precursor followed by reduction.

Synthetic Pathway Overview

The synthesis begins with 4-fluoro-2-methylaniline. This precursor undergoes a two-step, one-pot reaction sequence.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A variety of reducing agents can be used, with stannous chloride (SnCl₂) in concentrated HCl being a common and effective choice. The product precipitates from the acidic medium as the hydrochloride salt.

synthesis_workflow start 4-Fluoro-2-methylaniline diazotization Step 1: Diazotization Reagents: NaNO2, HCl Temp: 0-5 °C start->diazotization Amine Starting Material diazonium Intermediate: (4-Fluoro-2-methylphenyl)diazonium chloride diazotization->diazonium Forms unstable salt reduction Step 2: Reduction Reagents: SnCl2, HCl diazonium->reduction In situ reduction product (4-Fluoro-2-methylphenyl)hydrazine HCl reduction->product Precipitation & Isolation

Caption: General workflow for the synthesis of arylhydrazine hydrochlorides.

Purification and Quality Control

Post-synthesis, the crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity is then assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any residual starting material or by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Chapter 3: Key Reactions and Mechanistic Insights

The primary utility of this compound in drug development is its role as a key precursor in the Fischer Indole Synthesis . This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.

The Fischer Indole Synthesis

This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. The specific substitution on the (4-fluoro-2-methylphenyl)hydrazine dictates the final substitution pattern of the resulting indole.

Reaction: (4-Fluoro-2-methylphenyl)hydrazine + Ketone/Aldehyde → Substituted Indole

The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone.

  • Tautomerization to an ene-hydrazine.

  • A[4][4]-sigmatropic rearrangement (the core step).

  • Loss of ammonia and rearomatization to form the stable indole ring.

The presence of the 2-methyl group will direct the cyclization to produce a 7-methyl substituted indole, while the 4-fluoro group will result in a 5-fluoro substituted indole. This predictable regiochemistry is a cornerstone of its synthetic value.

Chapter 4: Applications in Drug Discovery and Development

Substituted hydrazines are crucial intermediates in the pharmaceutical and agrochemical industries.[1] The title compound is particularly valuable for synthesizing tryptamine derivatives, a class of molecules often used in medications for migraines.[1] The fluorine atom is known to enhance metabolic stability and binding affinity, making it a valuable feature in drug design.[1]

While specific drug examples directly from this compound are proprietary, its close analogs are instrumental in synthesizing blockbuster drugs. For instance, the synthesis of various triptans (e.g., Sumatriptan, Rizatriptan) relies on the Fischer indole synthesis using appropriately substituted phenylhydrazines. The principles are directly translatable.

Hypothetical Application Workflow:

drug_dev_workflow cluster_synthesis Chemical Synthesis cluster_development Drug Development reagent (4-Fluoro-2-methylphenyl)hydrazine HCl fis Fischer Indole Synthesis (Acid Catalyst, Heat) reagent->fis ketone Cyclohexanone Derivative ketone->fis indole 5-Fluoro-7-methyl-tetrahydrocarbazole Intermediate fis->indole lead_opt Lead Optimization (Further functionalization) indole->lead_opt Key Intermediate bio_assay Biological Assays (e.g., Receptor Binding) lead_opt->bio_assay preclinical Preclinical Studies bio_assay->preclinical

Caption: Conceptual workflow from starting material to drug development.

Chapter 5: Experimental Protocol: Synthesis of a 5-Fluoro-7-methyl-indole Derivative

This protocol provides a representative, self-validating procedure for a Fischer indole synthesis using this compound.

Objective: To synthesize 5-Fluoro-2,3,4,7-tetrahydro-1H-carbazole from this compound and cyclohexanone.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Ethanol (or Acetic Acid), as solvent

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol (5 mL per 1 g of hydrazine).

  • Hydrazone Formation: Add cyclohexanone (1.1 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. The formation of the intermediate hydrazone may be observed as a change in color or precipitate formation. Causality: This initial step forms the key hydrazone intermediate necessary for the subsequent cyclization. Running it at room temperature is sufficient and prevents side reactions.

  • Acid Catalysis and Cyclization: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Heat the reaction mixture to reflux (approx. 80°C for ethanol) and monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours. Causality: The strong acid protonates the hydrazone, initiating the tautomerization and subsequent[4][4]-sigmatropic rearrangement. Refluxing provides the necessary activation energy for the cyclization and ammonia elimination steps.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid. Safety Note: Perform neutralization slowly to control CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Causality: The desired indole product is organic-soluble, while inorganic salts remain in the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Validation: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/hexane).

    • Self-Validation: Obtain the melting point of the purified crystals. Analyze the product by ¹H NMR and ¹⁹F NMR to confirm the structure of 5-Fluoro-2,3,4,7-tetrahydro-1H-carbazole. The expected yield for this type of reaction is typically in the range of 70-85%.

Chapter 6: Safety, Handling, and Storage

Proper handling of hydrazine derivatives is paramount for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[6] Work in a well-ventilated fume hood.[6]

  • Toxicology: Hydrazine derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Some may be skin sensitizers or suspected carcinogens.[7] Always consult the specific Safety Data Sheet (SDS) before use.

  • Incompatibilities: Avoid contact with strong oxidizing agents, bases, and reducing agents.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter the sewer system.[6]

References

A Comprehensive Safety and Handling Guide for (4-Fluoro-2-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency management of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS No. 439863-62-4). As a substituted aromatic hydrazine, this compound is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents. However, its structural class necessitates a rigorous and informed approach to safety. This guide moves beyond basic data sheet information to provide causal explanations for safety protocols, ensuring that laboratory personnel can work with this compound confidently and securely.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

PropertyValueSource
CAS Number 439863-62-4[1]
Molecular Formula C₇H₁₀ClFN₂[1][2]
Molecular Weight 176.62 g/mol N/A
Synonyms (4-Fluoro-2-methylphenyl)hydrazine HCl[2]

Hazard Identification and Comprehensive Risk Assessment

While a dedicated safety data sheet for this compound is not extensively published, a reliable hazard profile can be constructed by analyzing structurally similar compounds, such as (4-Fluorophenyl)hydrazine hydrochloride, and the broader class of hydrazine derivatives. This approach, rooted in established toxicological principles, allows for a conservative and protective risk assessment.

The primary hazards are associated with irritation, systemic toxicity, and potential long-term health effects.[4][5][6] Hydrazine derivatives as a class are known for their corrosive properties and potential carcinogenicity.[7][8][9]

Table 2: GHS Hazard Classification (Based on Analogues)

Hazard ClassHazard StatementGHS CodeSignificance for Researchers
Skin IrritationCauses skin irritationH315Direct contact can cause redness, inflammation, and dermatitis.[4][5]
Eye IrritationCauses serious eye irritationH319Accidental contact can lead to significant eye damage.[4][5]
STOT - Single ExposureMay cause respiratory irritationH335Inhalation of dust can irritate the nose, throat, and lungs.[4][5]
Acute Toxicity (Oral)Toxic if swallowedH301Ingestion can lead to severe systemic effects.[6][10]
Acute Toxicity (Dermal)Toxic in contact with skinH311The compound can be absorbed through the skin, causing systemic toxicity.[6]
Acute Toxicity (Inhalation)Toxic if inhaledH331Inhalation of dust poses a significant risk of systemic poisoning.[6]
CarcinogenicityMay cause cancerH350Hydrazine and its derivatives are suspected or known carcinogens.[6][7]
MutagenicitySuspected of causing genetic defectsH341The compound may cause heritable genetic damage.[6]
Logical Risk Hierarchy

The risks associated with this compound can be visualized as a hierarchy, from immediate acute effects to severe long-term consequences. This informs the stringency of the required control measures.

G cluster_risks Risk Assessment Hierarchy LongTerm Chronic & Severe Risks (Carcinogenicity, Mutagenicity, Organ Damage) Systemic Acute Systemic Toxicity (Oral, Dermal, Inhalation) LongTerm->Systemic informs severity of Local Acute Localized Effects (Skin, Eye, Respiratory Irritation) Systemic->Local informs immediacy of

Risk assessment flow from immediate to long-term hazards.

Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of safety is the "Hierarchy of Controls," which prioritizes eliminating hazards over relying on personnel to use protection. For a compound of this nature, engineering controls are not optional; they are mandatory.

A. Engineering Controls: The Primary Barrier

  • Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a properly functioning and certified chemical fume hood.[8][9] This is the most critical engineering control to prevent inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be located in the immediate vicinity of the work area.[10][11]

B. Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect from residual risks and in the event of an engineering control failure.[12][13]

Table 3: Mandatory PPE Ensemble

Body PartProtection TypeRationale and Standard
Eyes/Face Chemical splash goggles and face shieldGoggles must conform to ANSI Z87.1 or EN 166 standards.[5][8] A face shield is required over goggles when handling solutions due to the high splash hazard.[9][14]
Hands Nitrile gloves (double-gloved)Nitrile provides good splash protection for many chemicals.[8][9] Double-gloving is a best practice to protect against tears and provides a method for doffing the outer, contaminated glove safely. Gloves must be inspected before use and changed immediately upon contamination.
Body Flame-resistant laboratory coatA fully buttoned lab coat protects skin and personal clothing from contamination.[8][14]
Respiratory None (if used in fume hood)A fume hood serves as the primary respiratory protection.[9] If a situation arises where the fume hood is not available or fails, or for large-scale spill cleanup, a NIOSH-approved respirator with appropriate cartridges is required.[11][14]
PPE Selection Workflow

The choice of PPE is not static; it must adapt to the specific task and associated risks.

G Start Task: Handle Hydrazine Derivative Decision Weighing solid OR preparing solution? Start->Decision Weighing Task: Weighing Solid Decision->Weighing Weighing Solution Task: Preparing Solution Decision->Solution Solution Prep PPE_Base Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles Weighing->PPE_Base Solution->PPE_Base PPE_Splash Add Face Shield PPE_Base->PPE_Splash if splash risk

Decision workflow for selecting appropriate PPE.

Standard Operating Procedures: Handling and Storage

Adherence to a validated protocol is crucial for mitigating risks.

A. Protocol for Weighing Solid Compound

  • Preparation: Don all required PPE (double gloves, lab coat, goggles).

  • Work Area: Designate a specific area within the chemical fume hood for weighing. Place a disposable absorbent pad on the work surface.

  • Handling: Use dedicated spatulas and weigh boats. Handle the container carefully to avoid generating dust.

  • Weighing: Tare the weigh boat on the balance. Carefully transfer the desired amount of solid. Avoid sudden movements.

  • Cleanup: Tightly seal the source container immediately after use. Wipe down the spatula and the balance with a damp cloth (water or isopropanol), ensuring the wipe is disposed of as hazardous waste.

  • Doffing: Remove outer gloves before leaving the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[10]

B. Storage Protocol

  • Container: Keep the compound in its original, tightly sealed container.[11]

  • Atmosphere: For long-term storage, consider placing the container inside a desiccator or glove box with an inert atmosphere. Hydrazine derivatives can be sensitive to air, light, and moisture.[11]

  • Location: Store in a cool, dry, well-ventilated, and locked area designated for toxic and carcinogenic materials.[11]

  • Incompatibilities: Segregate from strong oxidizing agents, bases, and reducing agents.[11]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response during an emergency is critical to minimizing harm.

A. Spill Response

  • Immediate Action: Alert all personnel in the immediate area and evacuate.

  • Assessment: From a safe distance, assess the size of the spill.

G Spill Spill Detected Evacuate Alert & Evacuate Area Spill->Evacuate Decision Spill > 1 gram? Evacuate->Decision SmallSpill Small Spill Protocol: - Trained personnel only - Full PPE + Respirator - Cover with absorbent - Collect in waste container Decision->SmallSpill No LargeSpill Large Spill Protocol: - Do NOT attempt cleanup - Call Emergency Services - Secure the area Decision->LargeSpill Yes

Decision tree for responding to a chemical spill.

Small Spill (<1g) inside a fume hood:

  • Ensure full PPE is worn.

  • Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[15]

  • Carefully sweep the mixture into a labeled hazardous waste container.[3][11]

  • Decontaminate the area with soap and water.

Large Spill (>1g) or any spill outside a fume hood:

  • Evacuate the laboratory immediately and prevent re-entry.

  • Call your institution's emergency response team and/or local fire department.[8][9]

  • Remain a safe distance upwind to provide information to responders.[16]

B. First-Aid and Exposure Response

Immediate medical attention is paramount for any exposure.[7][9]

Table 4: First-Aid Measures by Exposure Route

Exposure RouteImmediate ActionMedical Follow-up
Inhalation Move the individual to fresh air immediately. Keep them at rest in a position comfortable for breathing.[5][11]Call a poison center or physician. If breathing is difficult, administer oxygen.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[7][8]Seek immediate medical attention. Provide the Safety Data Sheet to medical personnel.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[5][7][11]Seek immediate medical attention from an ophthalmologist.
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting.[11]Call a poison center or physician immediately.

Waste Disposal

All materials contaminated with this compound, including the compound itself, empty containers, gloves, and spill cleanup materials, must be treated as hazardous waste.[3]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Arrange for pickup and disposal by a certified hazardous waste contractor in accordance with all local, state, and federal regulations.

References

A Technical Guide to the Spectroscopic Characterization of (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The Role of Spectroscopy in Pharmaceutical Analysis

Spectroscopic techniques are indispensable tools in the pharmaceutical industry, providing critical information from early-stage discovery through to quality control of the final product.[1] These methods, which include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), allow for the non-destructive analysis of compounds, revealing intricate details about their molecular structure, functional groups, and connectivity.[2] This information is paramount for confirming the identity of a synthesized compound, assessing its purity, and understanding its potential interactions with biological targets.

Structural Elucidation of (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride: A Representative Analysis

This compound is a substituted phenylhydrazine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals. Its structure comprises a benzene ring substituted with a fluorine atom, a methyl group, and a hydrazine hydrochloride moiety. To illustrate the spectroscopic analysis of this molecule, we will utilize and interpret the spectral data of the parent compound, phenylhydrazine hydrochloride, and discuss the expected spectral modifications arising from the fluoro and methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule.[3][4] For organic molecules, ¹H and ¹³C NMR are the most common variants, revealing the connectivity of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted phenylhydrazine hydrochloride would exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazine and methyl groups.

  • Aromatic Protons: The protons on the benzene ring will typically appear in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will influence the splitting pattern (multiplicity) of these signals. For this compound, we would expect a complex splitting pattern due to the presence of three different substituents.

  • Hydrazine Protons (-NH-NH₃⁺): The protons of the hydrazine group are exchangeable and their chemical shift can be highly variable, often appearing as broad signals. In the hydrochloride salt, these protons are part of a hydrazinium ion, which would shift their resonance downfield.

  • Methyl Protons (-CH₃): The protons of the methyl group would appear as a singlet in the upfield region of the spectrum (typically around δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region (δ 100-160 ppm). The carbon atoms directly attached to the fluorine, nitrogen, and methyl groups will have their chemical shifts significantly influenced by the electronegativity and shielding/deshielding effects of these substituents.

  • Methyl Carbon: The carbon of the methyl group will appear at a characteristic upfield chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Phenylhydrazine Analog

Assignment Representative ¹H NMR Chemical Shift (δ, ppm) Representative ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH6.8 - 7.5 (multiplet)115 - 130
C-NHNH₃⁺-~145
C-F-~160 (doublet, due to C-F coupling)
C-CH₃-~135
-NHNH₃⁺8.0 - 11.0 (broad)-
-CH₃~2.3 (singlet)~17

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique that measures the vibrations of molecules.[5][6] Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bonds within a molecule.

For this compound, key IR absorptions would include:

  • N-H Stretching: The N-H bonds of the hydrazinium group will exhibit broad and strong absorptions in the region of 2500-3300 cm⁻¹.

  • Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

  • C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds in the benzene ring will give rise to absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.

  • C-F Stretching: A strong absorption characteristic of the carbon-fluorine bond will be present in the 1000-1400 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for a Substituted Phenylhydrazine Analog

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
N-H (Hydrazinium)2500 - 3300Strong, Broad
Aromatic C-H3000 - 3100Medium
Aromatic C=C1450 - 1600Medium to Strong
C-N1250 - 1350Medium
C-F1000 - 1400Strong
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

In the mass spectrum of (4-Fluoro-2-methylphenyl)hydrazine, the molecular ion peak (M⁺) would correspond to the mass of the free base. The fragmentation pattern would likely involve the cleavage of the N-N bond and the loss of small molecules or radicals from the aromatic ring. The presence of the fluorine atom would also be evident in the mass of the fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualization of the Analytical Workflow

The following diagram illustrates the integrated workflow for the spectroscopic characterization of a pharmaceutical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis (4-Fluoro-2-methylphenyl)hydrazine hydrochloride Synthesis NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Structure Structural Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound, as with any pharmaceutical compound, relies on the synergistic application of multiple analytical techniques. While direct spectral data for this specific molecule may be elusive in public databases, a thorough understanding of the principles of NMR, IR, and Mass Spectrometry, combined with the analysis of data from analogous structures, provides a robust framework for its structural elucidation. This guide has outlined the theoretical and practical considerations for such an analysis, empowering researchers to confidently approach the characterization of this and other novel chemical entities in their drug discovery endeavors.

References

A Senior Application Scientist's Guide to Sourcing and Qualifying (4-Fluoro-2-methylphenyl)hydrazine hydrochloride for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Niche Intermediate in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. The success of this journey often hinges on the quality and reliability of the starting materials and key intermediates. (4-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS No. 439863-62-4) is one such critical intermediate. While not a household name, this substituted hydrazine is a vital building block in the synthesis of a variety of pharmacologically active molecules, particularly those targeting complex disease pathways. Its presence in synthetic routes for novel kinase inhibitors and other targeted therapies underscores the necessity for a robust and reliable supply chain.

For researchers and drug development professionals, the selection of a commercial supplier for this intermediate is not a trivial procurement task. It is a decision that has profound implications for the reproducibility of synthetic processes, the impurity profile of the resulting active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth technical framework for navigating the commercial landscape of this compound, offering field-proven insights into supplier qualification, incoming quality control, and safe handling.

Part 1: Qualifying Commercial Suppliers: A Risk-Based Approach

The commercial availability of this compound spans a spectrum of suppliers, from large, multinational distributors to specialized custom synthesis laboratories. The onus is on the end-user to perform due diligence and qualify a supplier based on a holistic assessment of their technical capabilities, quality systems, and supply chain transparency.

A tiered approach to supplier qualification is recommended, beginning with a broad assessment and culminating in a detailed technical evaluation of the material itself.

Initial Supplier Vetting: Key Considerations

Before requesting a sample, a thorough paper-based audit is essential. This initial screening should focus on the following:

  • Manufacturer vs. Distributor: Ascertain whether the entity is the primary manufacturer or a distributor. Manufacturers offer greater control over the synthetic process and a deeper understanding of the impurity profile. Distributors should be able to provide clear documentation of their supply chain traceability.

  • Quality Management System (QMS): Inquire about the supplier's QMS. While full GMP compliance may not be necessary for an early-stage intermediate, evidence of a robust quality system, such as ISO 9001 certification, provides confidence in their operational consistency.

  • Technical Documentation: The ready availability of a comprehensive Safety Data Sheet (SDS) and a detailed Certificate of Analysis (CoA) is a non-negotiable starting point. A reluctance to provide this documentation is a significant red flag.

The logical workflow for this initial supplier evaluation can be visualized as follows:

Start Identify Potential Suppliers IsManufacturer Manufacturer or Distributor? Start->IsManufacturer CheckQMS Assess Quality Management System (e.g., ISO 9001) IsManufacturer->CheckQMS Manufacturer or Traceable Distributor Reject Reject Supplier IsManufacturer->Reject Non-Traceable Distributor RequestDocs Request Technical Documentation (CoA, SDS) CheckQMS->RequestDocs Adequate QMS CheckQMS->Reject No/Poor QMS DocsAdequate Documentation Comprehensive? RequestDocs->DocsAdequate Shortlist Shortlist Supplier for Technical Evaluation DocsAdequate->Shortlist Yes DocsAdequate->Reject No/Incomplete

Caption: Supplier Qualification Workflow.

Comparative Analysis of Leading Suppliers

The following table provides a summary of prominent commercial suppliers of this compound, based on publicly available data. This is intended as a starting point for your own evaluation.

SupplierStated PurityCAS NumberKey Offerings & Notes
Sigma-Aldrich (Merck) ≥95%439863-62-4A major, reputable distributor with extensive documentation available online. Offers various research-grade quantities.
American Elements Can be produced to high purity (e.g., 99%, 99.9%)439863-62-4Positions itself as a manufacturer with capabilities for custom specifications and bulk quantities.[1]
Biosynth Not explicitly stated, but offered for pharmaceutical testing439863-62-4A supplier of high-quality reference standards and research chemicals, indicating a focus on well-characterized materials.[2]
ChemScene ≥97% (by NMR)439863-62-4Provides a sample Certificate of Analysis on their website, demonstrating transparency in their quality control.
BLD Pharm Purity specifications available upon request5052-05-1 (for the 2-fluoro-4-methyl isomer)A supplier of a wide range of organic building blocks, often with multiple batch-specific documents available.[3]

Note: The user should always verify the most current specifications directly with the supplier.

Part 2: Incoming Quality Control - A Self-Validating Protocol

Upon receiving a sample of this compound, a rigorous in-house quality control assessment is paramount. This not only verifies the supplier's CoA but also establishes a baseline for batch-to-batch consistency. The following multi-technique approach provides a comprehensive evaluation of the material's identity, purity, and potential impurities.

Understanding the Potential Impurity Profile

The synthesis of substituted phenylhydrazines typically involves the diazotization of the corresponding aniline followed by reduction.[4] For this compound, the starting material is 4-Fluoro-2-methylaniline. Potential process-related impurities could therefore include:

  • Unreacted Starting Material: Residual 4-Fluoro-2-methylaniline.

  • Isomeric Impurities: Positional isomers of the starting material that may have been present.

  • Over-reduction Products: Further reduction of the hydrazine moiety.

  • By-products of Diazotization: Various phenolic and azo compounds.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as residual reducing agents (e.g., tin salts if SnCl2 is used).

Experimental Protocols for QC

The following workflow outlines a robust QC protocol for an incoming batch of this compound.

Start Receive Sample of (4-Fluoro-2-methylphenyl)hydrazine HCl Visual Visual Inspection (Color, Form) Start->Visual Solubility Solubility Test (e.g., DMSO, H2O) Visual->Solubility HPLC HPLC-UV Analysis (Purity & Impurities) Solubility->HPLC NMR 1H NMR Analysis (Identity & Impurities) Solubility->NMR MassSpec Mass Spectrometry (Identity Confirmation) Solubility->MassSpec Decision Accept or Reject Batch? Accept Accept Batch Decision->Accept Passes Specifications Reject Reject Batch Decision->Reject Fails Specifications

Caption: Incoming QC Workflow for the Intermediate.

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This is the workhorse technique for quantitative purity analysis. A reverse-phase method is typically suitable for this class of compounds.

  • Objective: To determine the purity of the main component and to detect and quantify any process-related impurities.

  • Methodology:

    • Column: C18 stationary phase (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm).[5]

    • Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical starting point would be a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (acetonitrile or methanol).

    • Gradient: A linear gradient from 10% to 90% organic modifier over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance, likely around 230-240 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and to help in the tentative identification of impurities by their UV spectra.

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.

  • Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Any impurity exceeding a certain threshold (e.g., 0.1%) should be investigated.

2. Proton Nuclear Magnetic Resonance (¹H NMR) for Identity and Structural Confirmation

¹H NMR provides an orthogonal confirmation of the compound's identity and can reveal the presence of structural isomers and certain impurities that may not be well-resolved by HPLC.

  • Objective: To confirm the chemical structure of this compound and to identify any proton-containing impurities.

  • Methodology:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents.

    • Instrument: A 400 MHz or higher field strength spectrometer is recommended for good signal dispersion.

    • Key Expected Signals:

      • Aromatic protons in the region of 6.8-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The coupling to the fluorine atom will further split these signals.

      • A singlet for the methyl group protons around 2.2-2.4 ppm.

      • Broad signals for the hydrazine and hydrochloride protons, which may exchange with residual water in the solvent.

  • Interpretation: The obtained spectrum should be consistent with the expected structure.[6] The integration of the peaks should correspond to the number of protons in each environment. The absence of significant unassigned peaks is crucial.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation

MS provides an unambiguous confirmation of the molecular weight of the compound.

  • Objective: To confirm the molecular weight of the free base form of the compound.

  • Methodology:

    • Technique: Electrospray ionization (ESI) in positive mode is typically effective.

    • Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol) can be directly infused or injected via an LC-MS system.

  • Interpretation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₇H₉FN₂), which has a calculated monoisotopic mass of approximately 140.07 Da.[7]

Part 3: Safe Handling and Storage

Substituted hydrazines are a class of compounds that require careful handling due to their potential toxicity.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow degradation.

  • Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Conclusion

The successful integration of this compound into a drug discovery program is contingent upon a meticulous and scientifically-driven approach to sourcing and qualification. By implementing a rigorous supplier evaluation process, conducting comprehensive in-house quality control, and adhering to strict safety protocols, researchers can mitigate risks associated with raw material variability. This ensures the generation of reliable and reproducible data, ultimately accelerating the path towards novel therapeutics. This guide serves as a foundational framework, and it is incumbent upon the scientist to adapt and expand upon these principles to meet the specific needs and regulatory requirements of their unique project.

References

The Cornerstone of Heterocyclic Synthesis: A Technical Guide to the Reactivity of Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylhydrazines are a pivotal class of reagents in modern organic synthesis, serving as indispensable building blocks for a vast array of heterocyclic structures.[1] First characterized by Hermann Emil Fischer in 1875, these compounds consist of a hydrazine moiety attached to a substituted phenyl ring.[2] The nature and position of the substituents on this aromatic ring profoundly influence the molecule's electronic properties and steric profile, thereby dictating its reactivity and the ultimate outcome of chemical transformations. This guide offers an in-depth exploration of the synthesis, core reactivity, and synthetic applications of substituted phenylhydrazines, with a particular focus on their role in constructing medicinally relevant scaffolds like indoles and pyrazoles.[1]

Synthesis of Substituted Phenylhydrazines

The primary and most common method for synthesizing substituted phenylhydrazines begins with the corresponding substituted aniline. The process involves a two-step sequence:

  • Diazotization: The substituted aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amine into a diazonium salt.[3]

  • Reduction: The resulting diazonium salt is then reduced to the corresponding phenylhydrazine. A common method for this reduction involves the use of sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) in an acidic medium.[3] Finally, acidification yields the substituted phenylhydrazine, often as its hydrochloride salt.[3]

Alternative synthetic routes exist, including the reaction of a substituted chlorobenzene with hydrazine, which can be advantageous due to the accessibility of the starting materials.[4] Continuous flow processes are also being developed to integrate the diazotization, reduction, and salt formation steps for safer and more efficient industrial-scale production.

Core Reactivity and Mechanistic Principles

The reactivity of a substituted phenylhydrazine is governed by the nucleophilic character of the terminal nitrogen atom (-NH₂) and the electronic influence of the substituents on the phenyl ring.

Nucleophilicity and Condensation Reactions

The lone pair of electrons on the terminal nitrogen makes phenylhydrazines effective nucleophiles. Their most fundamental reaction is condensation with aldehydes and ketones to form phenylhydrazones.[5][6] This reaction is typically catalyzed by a small amount of acid and is the crucial first step in many significant synthetic transformations, including the Fischer indole synthesis.[5][7]

The Influence of Phenyl Ring Substituents

The electronic nature of the substituents on the aromatic ring significantly modulates the reactivity of the hydrazine moiety.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the phenyl ring and, by extension, the nucleophilicity of the hydrazine nitrogens. This generally accelerates reactions where the phenylhydrazine acts as a nucleophile.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) groups decrease the electron density of the ring and reduce the nucleophilicity of the hydrazine. This can slow down the initial condensation step but may be beneficial in subsequent steps of certain reactions.

This interplay is critical in reactions like the Fischer indole synthesis, where the rate-determining step can be influenced by the electronic properties of the aryl ring.[7]

Key Synthetic Applications in Heterocyclic Chemistry

Substituted phenylhydrazines are gateways to some of the most important heterocyclic systems in medicinal chemistry.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is a cornerstone for producing the indole scaffold from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] The indole ring is a privileged structure found in a multitude of pharmaceuticals, including the triptan class of antimigraine drugs.[6]

Mechanism: The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.[8]

  • Tautomerization of the phenylhydrazone to its enamine (or 'ene-hydrazine') form.[6][7]

  • A[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) which is often the rate-determining step.[7][9]

  • Loss of aromaticity, followed by re-aromatization.

  • Cyclization and subsequent elimination of ammonia (NH₃) to form the final indole ring.[6][8]

Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction.[6][10]

Diagram: Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2-3: Tautomerization & Rearrangement cluster_cyclization Step 4-5: Cyclization & Elimination A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H⁺, -H₂O C Ene-hydrazine (Tautomer) B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement (H⁺) E Cyclized Aminal D->E Cyclization F Aromatic Indole E->F -NH₃, H⁺

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine [7]

  • Reagents: To a flask containing glacial acetic acid (2 g, 0.03 mol), add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol).

  • Reaction: The mixture is refluxed for 2.25 hours with continuous stirring.

  • Work-up: After cooling, the reaction mixture is poured into water and neutralized with a sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization.

Causality Note: Glacial acetic acid serves as both the solvent and the Brønsted acid catalyst required to facilitate the hydrazone formation and the subsequent cyclization steps. Neutralization is necessary to deprotonate the product and allow for its extraction into an organic solvent.

Pyrazole Synthesis

The reaction of substituted phenylhydrazines with 1,3-dicarbonyl compounds (like β-diketones or β-ketoesters) is a classical and highly efficient method for synthesizing polysubstituted pyrazoles.[11][12] This cyclocondensation reaction is a cornerstone of heterocyclic chemistry, as the pyrazole core is prevalent in many pharmaceuticals and agrochemicals.[11][13]

Mechanism: The reaction is a cyclocondensation. The more nucleophilic nitrogen of the phenylhydrazine typically attacks one of the carbonyl carbons first, followed by an intramolecular condensation of the second nitrogen onto the remaining carbonyl group, with subsequent dehydration to form the aromatic pyrazole ring.[11] The regioselectivity (i.e., which nitrogen atom of an unsymmetrical dicarbonyl compound is attacked first) can be influenced by the reaction conditions and the nature of the substituents.[11][12]

Diagram: General Workflow for Pyrazole Synthesis

Pyrazole_Workflow Workflow: Phenylhydrazine to Pyrazole A Step 1: Reactant Mixing (Sub. Phenylhydrazine + 1,3-Dicarbonyl) B Step 2: Cyclocondensation (Acid or Base Catalyst, Heat) A->B C Step 3: Work-up (Quenching, Neutralization) B->C D Step 4: Extraction (Separation of Product) C->D E Step 5: Purification (Chromatography/Recrystallization) D->E F Step 6: Analysis (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of a 1,3,5-Substituted Pyrazole [11]

  • Reagents: Dissolve the substituted phenylhydrazine (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.

Causality Note: The acid catalyst protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine, thereby initiating the condensation.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones, which are often direct precursors for Fischer indole synthesis.[14][15] The reaction involves the coupling of an aryl diazonium salt with a β-keto acid or β-keto ester.[14][16] The initial azo compound intermediate is unstable and undergoes hydrolysis and decarboxylation (or loss of the ester group) to yield the final, stable hydrazone.[15][16] This reaction provides a strategic alternative for accessing specific hydrazones that may be difficult to prepare by direct condensation.[14][15]

Applications in Medicinal Chemistry

The heterocyclic scaffolds derived from substituted phenylhydrazines are of immense interest to drug development professionals.

  • Indoles: The indole nucleus is a key component in neurotransmitters (e.g., serotonin) and a wide range of drugs, including anti-inflammatory agents (Indomethacin), anticancer drugs, and antivirals.[6]

  • Pyrazoles: Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory (Celecoxib), anticancer, and antimicrobial properties.[11]

  • Hydrazones: The -NHN=C- substructure itself is a pharmacophore found in compounds with antifungal, herbicidal, and anticancer activities.[5]

The ability to easily modify the substituents on the starting phenylhydrazine allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in modern drug discovery.[5][17]

Safety and Handling

Phenylhydrazine and its derivatives are toxic and must be handled with appropriate precautions. They are toxic by ingestion, inhalation, and skin absorption.[18][19] Chronic exposure can lead to serious health damage, including liver damage and effects on the blood (hemolysis).[20] Phenylhydrazine is also considered a potential carcinogen.[19][21]

Mandatory Handling Procedures:

  • Always work in a well-ventilated chemical fume hood.[20]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20]

  • Avoid all personal contact, including inhalation of dust or vapors.[18]

  • Store in a cool, dry, well-ventilated area in a tightly closed container, often under an inert atmosphere and protected from light and air, as they can oxidize and darken over time.[2][20]

Conclusion

Substituted phenylhydrazines are far more than simple chemical intermediates; they are versatile and powerful tools that unlock access to a rich diversity of heterocyclic compounds. A thorough understanding of their synthesis, the electronic effects of their substituents, and their behavior in cornerstone reactions like the Fischer indole and pyrazole syntheses is essential for researchers in organic synthesis and medicinal chemistry. By mastering the reactivity of this compound class, scientists can continue to innovate and develop novel molecules that address critical challenges in medicine, agriculture, and materials science.

References

A Technical Guide to the Role of Fluorine and Methyl Groups in Hydrazine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine and its derivatives are foundational building blocks in medicinal chemistry, prized for their versatility in forming hydrazones and constructing heterocyclic scaffolds.[1][2] The reactivity of the hydrazine moiety, however, is not static; it is exquisitely sensitive to the nature of its substituents. This guide delves into the nuanced and often contrasting roles of two common substituents: the electron-donating methyl group and the powerfully electronegative fluorine atom. We will explore how these groups fundamentally alter the electronic and steric properties of hydrazine, thereby influencing its nucleophilicity, basicity, stability, and, ultimately, its utility in drug design. By understanding the causality behind these modifications, researchers can make more strategic decisions in the synthesis of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.

The Enduring Relevance of Hydrazine in Drug Discovery

The hydrazine functional group (H₂N-NH₂) is a potent tool in the armamentarium of the medicinal chemist. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, makes it a key precursor for a vast array of heterocyclic compounds, including pyrazoles and pyridazines, which are common motifs in commercial drugs. Furthermore, its reaction with aldehydes and ketones to form stable hydrazone linkages is a cornerstone of bioconjugation chemistry and the design of prodrugs and covalent inhibitors.[3] Drugs such as the antifungal fluconazole and the antituberculosis agent isoniazid underscore the therapeutic importance of hydrazine-derived scaffolds.[4] However, the parent hydrazine molecule's reactivity can be both a blessing and a curse. Modulating this reactivity through substitution is critical for fine-tuning a molecule's properties for therapeutic applications.

The Influence of Methyl Groups: An Inductive Push

Substitution of a hydrogen atom on hydrazine with a methyl group introduces both electronic and steric changes that significantly impact its chemical behavior.

Electronic Effects: Enhancing Nucleophilicity and Basicity

Methyl groups are classic electron-donating groups through a phenomenon known as the positive inductive effect (+I). They effectively "push" electron density onto the adjacent nitrogen atom.[5][6] This increase in electron density has two primary consequences:

  • Increased Basicity: The nitrogen's lone pair becomes more available to accept a proton, making methylhydrazine a stronger base than hydrazine. The pKa of the conjugate acid of methylhydrazine is approximately 7.87, slightly higher than that of hydrazine (~7.96), indicating its enhanced basicity.[7][8]

  • Increased Nucleophilicity: The heightened electron density at the nitrogen center makes it a more potent nucleophile, accelerating its reaction with electrophiles.[9] This can be advantageous in synthesis, leading to faster reaction rates and higher yields.

Steric Effects: A Double-Edged Sword

While electronically activating, the methyl group also introduces steric bulk. This can hinder the approach of the nucleophilic nitrogen to a sterically crowded electrophilic center.[10] The impact of sterics is highly context-dependent; for small electrophiles, the electronic enhancement dominates, but for larger, more complex substrates, steric hindrance can significantly slow reaction rates.[3]

The Impact of Fluorine: A Powerful Inductive Pull

Fluorine is the most electronegative element, and its introduction into an organic molecule imparts profound and unique electronic properties.[11] When appended to a hydrazine moiety, its effects are largely the inverse of the methyl group.

The Dominant Negative Inductive Effect (-I)

The defining characteristic of fluorine is its powerful electron-withdrawing inductive effect (-I). It strongly pulls electron density away from the rest of the molecule.[12]

  • Decreased Basicity and Nucleophilicity: By withdrawing electron density from the nitrogen atoms, fluorine makes their lone pairs less available for donation. This drastically reduces both the basicity and nucleophilicity of the hydrazine.[11] A fluorinated hydrazine will be a significantly weaker base and a poorer nucleophile compared to the parent hydrazine. This can be a strategic advantage in drug design, for instance, to reduce off-target reactivity or to fine-tune the pKa of a nearby functional group to optimize absorption and distribution.[13]

  • Enhanced Oxidative Stability: The lower electron density on the nitrogen atoms makes fluorinated hydrazines more resistant to oxidation compared to their non-fluorinated counterparts. This increased stability can be crucial for improving the metabolic profile of a drug, preventing degradation by oxidative enzymes like cytochrome P450s.[12][14]

Fluorine's Role in Modulating Physicochemical Properties

Beyond direct effects on reactivity, fluorine substitution offers other key advantages in drug development:

  • Metabolic Shielding: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a metabolically vulnerable C-H bond with a C-F bond is a common strategy to block "soft spots" and extend a drug's half-life.[12][14]

  • Lipophilicity Tuning: Fluorine substitution can alter a molecule's lipophilicity (logP), which in turn affects its membrane permeability, solubility, and bioavailability.[13][15]

  • Conformational Control: The polar C-F bond can influence molecular conformation through effects like the gauche effect, potentially locking the molecule into a more bioactive shape for improved target binding.[12]

A Comparative Analysis: Strategic Choices in Drug Design

The decision to incorporate a methyl group versus a fluorine atom is a strategic one, driven by the specific goals of the drug design project.

PropertyEffect of Methyl Group (-CH₃)Effect of Fluorine (-F)Rationale in Drug Design
Nucleophilicity IncreasedDrastically DecreasedIncrease for faster synthesis; decrease to reduce off-target reactions.
Basicity (pKa) Slightly IncreasedDrastically DecreasedModulate pKa to control ionization at physiological pH for better absorption.[12]
Oxidative Stability DecreasedIncreasedEnhance metabolic stability and prolong drug half-life.[14]
Steric Hindrance IncreasedMinimal (similar to H)Can be used to influence selectivity or be a liability for hindered targets.[11]
Metabolic Stability N/A (at N)Can block C-H oxidationA key strategy to improve pharmacokinetic profiles.[12]

Visualizing Electronic Influences and Design Strategy

To better understand these competing effects, we can visualize the flow of electron density and the decision-making process in drug design.

G cluster_0 Electronic Effects on Hydrazine cluster_1 Result Hydrazine H₂N-NH₂ Methyl Methyl (-CH₃) Electron Donating (+I) Hydrazine->Methyl Substitution Fluorine Fluorine (-F) Electron Withdrawing (-I) Hydrazine->Fluorine Substitution Methyl_Effect Increased e⁻ density Enhanced Nucleophilicity Enhanced Basicity Methyl->Methyl_Effect Inductive Push Fluorine_Effect Decreased e⁻ density Reduced Nucleophilicity Reduced Basicity Fluorine->Fluorine_Effect Inductive Pull

Caption: Electronic influence of methyl vs. fluorine substituents on hydrazine.

G Start Drug Design Goal: Modify Hydrazine Moiety Q1 Need to increase reaction rate or nucleophilicity? Start->Q1 Q2 Need to enhance metabolic stability or reduce basicity? Start->Q2 Q1->Q2 No Methyl Consider Methylation (+I Effect) Q1->Methyl Yes Fluorine Consider Fluorination (-I Effect, Metabolic Shield) Q2->Fluorine Yes Other Consider other substituents Q2->Other No

Caption: Decision tree for choosing between methylation and fluorination.

Experimental Protocols for Characterizing Reactivity

Validating the effects of substitution requires robust experimental characterization. Here are methodologies for assessing key parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol determines the basicity of the hydrazine derivative by measuring its pKa.

Rationale: Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound by monitoring pH changes upon the addition of a titrant.[16] For a base like hydrazine, we titrate its protonated form with a strong base.

Materials:

  • Hydrazine derivative

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.15 M Potassium Chloride (KCl) solution

  • Deionized water, purged with nitrogen or argon

  • Calibrated pH meter and electrode

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of the hydrazine derivative in deionized water.[17]

  • Acidification: Add a stoichiometric excess of 0.1 M HCl to the sample solution to ensure complete protonation of the hydrazine nitrogens. The starting pH should be around 2.0.[16]

  • Ionic Strength Adjustment: Add KCl solution to maintain a constant ionic strength throughout the titration.[17]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the pH electrode.

  • Begin titrating with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[17]

  • Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.[18] Perform at least three replicate titrations.[17]

Protocol 2: Evaluation of Oxidative Stability by Cyclic Voltammetry (CV)

This electrochemical method assesses how easily a compound can be oxidized.

Rationale: Cyclic voltammetry measures the current that develops in an electrochemical cell as the voltage is varied. The potential at which oxidation occurs (the oxidation peak) provides a direct measure of the compound's stability towards oxidation. A higher, more positive oxidation potential indicates greater stability.[19]

Materials:

  • Hydrazine derivative

  • Supporting electrolyte (e.g., 0.1 M KOH or a buffered solution)

  • Solvent (e.g., water, acetonitrile)

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

Procedure:

  • Solution Preparation: Prepare a solution of the hydrazine derivative (e.g., 1-10 mM) in the solvent containing the supporting electrolyte.[20]

  • Cell Setup: Assemble the three-electrode cell. A glassy carbon electrode is a common choice for the working electrode.

  • Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Voltammetric Scan: Perform a cyclic voltammogram by scanning the potential from a non-oxidizing value to a potential sufficiently positive to observe the oxidation of the hydrazine, and then scanning back.

  • Data Analysis: Identify the anodic peak potential (Epa) from the voltammogram. This is the potential at which the oxidation rate is highest.[19] Compare the Epa values for hydrazine, methylhydrazine, and a fluorinated analog. A more positive Epa indicates greater resistance to oxidation.

G cluster_workflow Cyclic Voltammetry Workflow for Oxidative Stability A 1. Prepare Analyte Solution (Hydrazine derivative + electrolyte) B 2. Assemble 3-Electrode Cell (Working, Reference, Counter) A->B C 3. Deoxygenate Solution (Purge with N₂ or Ar) B->C D 4. Run CV Scan (Apply potential ramp with Potentiostat) C->D E 5. Acquire Voltammogram (Plot Current vs. Potential) D->E F 6. Analyze Data Identify Oxidation Peak (Epa) E->F G Conclusion: Higher Epa = Greater Stability F->G

Caption: Experimental workflow for assessing oxidative stability via CV.

Conclusion and Future Outlook

The strategic substitution of hydrazine with methyl or fluorine groups provides medicinal chemists with a powerful method to rationally tune molecular properties. Methylation serves as a tool to enhance nucleophilic reactivity, which can be beneficial for synthesis, while fluorination offers a robust strategy to decrease reactivity, lower basicity, and improve metabolic stability—all critical attributes for successful drug candidates.[5][11] Understanding the fundamental electronic and steric consequences of these simple substitutions is paramount. As synthetic methodologies for selective fluorination and alkylation continue to advance, the ability to precisely control the reactivity of key pharmacophores like hydrazine will undoubtedly lead to the development of safer, more effective, and more sophisticated therapeutics.

References

The Advent and Ascendance of Fluorinated Phenylhydrazines: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized the landscape of medicinal chemistry and materials science. Among the myriad of fluorinated synthons, fluorinated phenylhydrazines have emerged as particularly potent building blocks, prized for their utility in constructing complex heterocyclic scaffolds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and application of these pivotal compounds. We will delve into the causality behind experimental choices in their synthesis, provide detailed, validated protocols, and explore their transformative role in modern chemical innovation, particularly through the lens of the Fischer indole synthesis.

Foundational Pillars: The Convergence of Two Chemical Legacies

The story of fluorinated phenylhydrazines is not one of a singular discovery but rather the confluence of two major streams of 19th-century organic chemistry: the isolation and taming of fluorine and the exploration of hydrazine chemistry.

The Dawn of Organofluorine Chemistry

Fluorine, the most electronegative element, forms the strongest single bond with carbon, a property that imparts unique physicochemical characteristics to organic molecules.[1] The field of organofluorine chemistry began even before the elemental form of fluorine was isolated.[2] Early milestones include the first synthesis of an organofluorine compound, methyl fluoride, by Dumas and Péligot in 1835, and the first formation of an aryl carbon-fluorine (C-F) bond through diazotization by Schmitt and Lenz in the 1870s.[2] However, it was the development of the Balz-Schiemann reaction in 1927 that provided the first practical and relatively safe method for introducing fluorine into an aromatic ring.[2] This reaction, involving the thermal decomposition of an aryl diazonium tetrafluoroborate, became a cornerstone for accessing the fluoroaniline precursors necessary for fluorinated phenylhydrazine synthesis.

Emil Fischer and the Discovery of Phenylhydrazine

In 1875, the eminent German chemist Hermann Emil Fischer reported the synthesis of the first hydrazine derivative, phenylhydrazine. He prepared it by the reduction of a phenyl diazonium salt using sulfite salts. This discovery was not a mere curiosity; Fischer himself would later utilize phenylhydrazine in his Nobel Prize-winning work on the structure of sugars, forming characteristic crystalline derivatives called osazones. His work also laid the foundation for one of the most powerful methods in heterocyclic chemistry: the Fischer indole synthesis , discovered in 1883.[3] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole ring remains a staple in synthetic organic chemistry to this day.[3]

The convergence of these two fields—the ability to create aryl fluorides and the versatile reactivity of phenylhydrazines—set the stage for the development of fluorinated phenylhydrazines, unlocking new avenues in chemical synthesis.

Synthesis of Fluorinated Phenylhydrazines: A Methodological Deep Dive

The primary and most robust method for the synthesis of fluorinated phenylhydrazines mirrors Fischer's original approach: the diazotization of a corresponding fluoroaniline followed by a reduction step. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage, one-pot process. First, the fluoroaniline is converted to a diazonium salt under cold, acidic conditions. This intermediate is then immediately reduced to the target phenylhydrazine.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Reduction & Isolation Fluoroaniline Fluoroaniline Diazonium_Salt Diazonium_Salt Fluoroaniline->Diazonium_Salt  NaNO2, HCl  (0-5 °C) Phenylhydrazine_Disulfonate Phenylhydrazine_Disulfonate Diazonium_Salt->Phenylhydrazine_Disulfonate  NaHSO3 / NaOH Phenylhydrazine_HCl Phenylhydrazine_HCl Phenylhydrazine_Disulfonate->Phenylhydrazine_HCl  HCl, Heat Phenylhydrazine_Free_Base Phenylhydrazine_Free_Base Phenylhydrazine_HCl->Phenylhydrazine_Free_Base  Base (e.g., NaOH)

Caption: General workflow for the synthesis of fluorinated phenylhydrazines.

Experimental Protocols: A Self-Validating System

The following protocols are detailed to ensure reproducibility and safety. The causality behind key steps is explained to provide a deeper understanding of the process.

2.2.1. Synthesis of 4-Fluorophenylhydrazine Hydrochloride

This isomer is a crucial intermediate for tryptamine-based drugs used in the treatment of migraines.[4]

  • Protocol:

    • Dissolve 4-fluoroaniline (1.0 mol) in concentrated hydrochloric acid (293 mL) and stir for 2 hours at room temperature. This ensures the complete formation of the aniline hydrochloride salt, which is soluble and ready for diazotization.

    • Cool the solution to below 5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 mol) in water (145 mL) dropwise, maintaining the temperature below 5 °C. This exothermic reaction forms the diazonium salt. Low temperature is critical to prevent its decomposition and side reactions.

    • Continue stirring for 1 hour after the addition is complete.

    • In a separate vessel, prepare a solution of sodium bisulfite (2.05 mol) in water (500 mL). Cool this solution to 0-10 °C.

    • Slowly add the cold diazonium salt solution to the sodium bisulfite solution, while simultaneously adding 25% NaOH solution to maintain the pH between 6 and 7. The reduction of the diazonium salt occurs here. Maintaining a neutral to slightly basic pH is crucial for the stability of the intermediate hydrazine disulfonate.

    • Heat the reaction mixture to 80 °C for 1 hour. This step ensures the completion of the reduction.

    • Cool the mixture to room temperature and add concentrated hydrochloric acid (600 mL) dropwise.

    • Heat the mixture to 90-100 °C for 1 hour. This acidic hydrolysis step cleaves the sulfonate groups to yield the phenylhydrazine hydrochloride salt.

    • Cool the mixture to 10 °C. The product will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry to yield 4-fluorophenylhydrazine hydrochloride.[2]

2.2.2. Synthesis of 2-Fluorophenylhydrazine Hydrochloride

The ortho isomer is valuable for creating various heterocyclic compounds like pyrazoles and indoles with specific substitution patterns.[1][3]

  • Protocol:

    • Diazotize 2-fluoroaniline (1.0 mol) with nitrous acid in the presence of an excess of hydrochloric acid (3.0 to 3.5 mol per mole of aniline).[5]

    • Reduce the resulting diazonium salt with an alkaline sodium bisulfite solution at a pH of 5.7 to 6.5 to form 2-fluorophenylhydrazine-α,β-disulfonate.[5]

    • Hydrolyze the disulfonate intermediate with hydrochloric acid under heating to yield 2-fluorophenylhydrazine hydrochloride.[5]

    • To obtain the free base, neutralize the hydrochloride salt solution with concentrated sodium hydroxide. The temperature will rise due to the heat of neutralization. Control the addition to allow the temperature to reach 45-50 °C, which is above the melting point of the free base, minimizing solidification in the reaction vessel.[6]

    • Cool the resulting two-phase liquid mixture to 15-30 °C to crystallize the 2-fluorophenylhydrazine.[6]

    • Filter the product, wash, and dry. If the hydrochloride salt is desired, the free base can be redissolved in an appropriate solvent and treated with HCl.

2.2.3. Synthesis of 3-Fluorophenylhydrazine

The meta isomer finds applications in the synthesis of various bioactive molecules and serves as a key building block in medicinal chemistry.[7][8]

  • Protocol:

    • Add 3-fluoroaniline (0.17 mol) to an aqueous solution of hydrochloric acid (115 mL).

    • Cool the mixture to 0-5 °C and add aqueous sodium nitrite (1.24 mol in 71.0 mL of water). Stir for 2 hours at this temperature.[9]

    • In a separate flask, prepare a sodium sulfite solution (1.9 mol in 443.0 mL of water) and cool it to below 0 °C.

    • Add the diazonium salt solution dropwise to the cold sodium sulfite solution.

    • Stir the mixture at room temperature for 1 hour.

    • Slowly add concentrated hydrochloric acid (277.0 mL) and heat the system to 100 °C for 3 hours.[9]

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid by filtration and dry to obtain (3-fluorophenyl)hydrazine.[9]

Comparative Synthesis Data
IsomerStarting MaterialKey ReagentsTypical YieldReference
4-Fluoro 4-FluoroanilineNaNO₂, HCl, NaHSO₃, NaOH~60%[2]
2-Fluoro 2-FluoroanilineNaNO₂, HCl, NaHSO₃, NaOH~89% (as HCl salt)[5]
3-Fluoro 3-FluoroanilineNaNO₂, HCl, Na₂SO₃Not specified[9]

Characterization and Spectroscopic Analysis

Proper characterization of the synthesized fluorinated phenylhydrazines is essential for confirming their identity and purity. Key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H NMR and ¹³C NMR are invaluable for structural elucidation. In ¹H NMR, the aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling. In ¹³C NMR, the carbon atoms will show coupling with the directly attached fluorine atom (¹JCF) and with fluorine atoms at a distance (²JCF, ³JCF, etc.), which is highly characteristic.

  • 4-Fluorophenylhydrazine Hydrochloride (¹H NMR, DMSO-d₆): The spectrum typically shows signals corresponding to the aromatic protons, with characteristic splitting due to the fluorine atom, and broad signals for the -NH and -NH₃⁺ protons.[5]

  • 3-Fluorophenylhydrazine Hydrochloride (¹H NMR, DMSO-d₆): The aromatic region will show complex multiplets. Key shifts are approximately δ 10.5 (broad s, 1H), 8.7 (broad s, 2H), 7.30 (m, 1H), 6.87 (m, 1H), 6.83 (m, 1H), and 6.73 (m, 1H).[9]

  • 2-Fluorophenylhydrazine Hydrochloride: The proximity of the fluorine to the hydrazine group will significantly influence the chemical shifts of the adjacent aromatic protons.[10]

IR Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • Characteristic Absorptions:

    • N-H stretching: Look for bands in the region of 3200-3400 cm⁻¹.

    • C-F stretching: A strong, characteristic absorption band is typically observed in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Spectra for all three isomers are available in public databases for comparison.[1][11]

Applications in Modern Drug Discovery and Agrochemicals

The true value of fluorinated phenylhydrazines lies in their application as versatile intermediates. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of the final active molecule.[4]

The Fischer Indole Synthesis: A Gateway to Fluorinated Heterocycles

The most prominent application of fluorinated phenylhydrazines is in the Fischer indole synthesis. By using a fluorinated phenylhydrazine, a fluorine atom can be strategically installed on the indole ring system, a privileged scaffold in medicinal chemistry.

G cluster_0 Fischer Indole Synthesis Fluorinated_Phenylhydrazine Fluorinated_Phenylhydrazine Hydrazone_Intermediate Hydrazone_Intermediate Fluorinated_Phenylhydrazine->Hydrazone_Intermediate Ketone_Aldehyde Ketone_Aldehyde Ketone_Aldehyde->Hydrazone_Intermediate Fluorinated_Indole Fluorinated_Indole Hydrazone_Intermediate->Fluorinated_Indole  Acid Catalyst (e.g., H+, ZnCl2)  Heat

Caption: Fischer Indole Synthesis using a fluorinated phenylhydrazine.

This strategy has been instrumental in the development of:

  • Tryptamine Derivatives: As mentioned, 4-fluorophenylhydrazine is a key precursor for drugs used to treat migraines and cluster headaches.[10]

  • Bioactive Scaffolds: The ability to introduce fluorine enhances the lipophilicity and metabolic stability of drug candidates, making this a favored strategy in lead optimization.[1]

Other Heterocyclic Syntheses

Beyond indoles, fluorinated phenylhydrazines are used to synthesize other important heterocyclic systems, including:

  • Pyrazoles and Pyrazolines: These are common motifs in both pharmaceuticals and agrochemicals.[1][3]

  • Triazoles: These compounds also have a broad range of biological activities.[1]

The adaptability of fluorinated phenylhydrazines makes them indispensable tools for creating novel herbicides, insecticides, and fungicides.[4]

Conclusion and Future Outlook

From their conceptual origins in the separate discoveries of organofluorine chemistry and phenylhydrazine, fluorinated phenylhydrazines have become foundational pillars in modern synthetic chemistry. The well-established diazotization-reduction pathway provides reliable access to the ortho, meta, and para isomers, each offering unique strategic advantages for molecular design. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the role of these versatile fluorinated building blocks is set to expand. Future research will likely focus on developing even more efficient, sustainable, and scalable synthetic routes, further cementing the legacy of these remarkable compounds in the annals of chemical innovation.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Fluoro-4-methyl-1H-indole from (4-Fluoro-2-methylphenyl)hydrazine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Power of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound such as an aldehyde or ketone.[1][4] The strategic importance of this reaction is underscored by its application in the synthesis of antimigraine drugs of the triptan class and numerous other biologically active molecules.[5][6]

These application notes provide a comprehensive guide to the Fischer indole synthesis using (4-Fluoro-2-methylphenyl)hydrazine hydrochloride. We will delve into the mechanistic intricacies of the reaction, offer a detailed, field-tested protocol for the synthesis of 6-fluoro-4-methyl-1H-indole, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: A Step-by-Step Journey to the Indole Core

The Fischer indole synthesis proceeds through a fascinating cascade of chemical transformations under acidic conditions.[4][5] The generally accepted mechanism, first proposed by Robinson, can be broken down into several key steps:[5][7]

  • Phenylhydrazone Formation: The reaction initiates with the condensation of the (4-Fluoro-2-methylphenyl)hydrazine with a carbonyl compound to form the corresponding phenylhydrazone. This step is often reversible and acid-catalyzed.[8]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, the ene-hydrazine.[9]

  • [7][7]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step of the synthesis.[5][6] The protonated ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[4][10]

  • Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes to a more stable amino-imine. Subsequent intramolecular cyclization forms a five-membered ring, resulting in an aminal.[7]

  • Elimination of Ammonia: Under the acidic reaction conditions, the aminal eliminates a molecule of ammonia to furnish the final, energetically favorable aromatic indole product.[4][5]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[4][5]

Diagram of the Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Step 1: Phenylhydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination Arylhydrazine (4-Fluoro-2-methylphenyl)hydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone + Ketone, H+ Ketone Ketone/Aldehyde Ketone->Phenylhydrazone Ene_hydrazine Ene-hydrazine Phenylhydrazone->Ene_hydrazine H+ Di_imine Di-imine Intermediate Ene_hydrazine->Di_imine Aminal Aminal Intermediate Di_imine->Aminal Rearomatization & Cyclization Indole Indole Product Aminal->Indole -NH3, H+ Workflow A 1. Combine Hydrazine & Ethanol B 2. Add Pyruvic Acid & Reflux (1h) A->B C 3. Cool & Add PPA B->C D 4. Heat to 100-120°C (2-4h) C->D E 5. Quench with Ice D->E F 6. Neutralize with NaHCO3 E->F G 7. Extract with DCM F->G H 8. Dry & Concentrate G->H I 9. Purify by Column Chromatography H->I

References

Synthesis of 6-Fluoro-4-methyl-1H-indole Derivatives via Fischer Indole Synthesis Using (4-Fluoro-2-methylphenyl)hydrazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of this vital heterocycle.[2] This robust and versatile reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound such as an aldehyde or ketone.[1][3]

This application note provides a comprehensive guide for the synthesis of 6-fluoro-4-methyl-1H-indole derivatives, specifically focusing on the reaction of (4-Fluoro-2-methylphenyl)hydrazine with a ketone. The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated indoles are valuable intermediates in the development of novel therapeutics.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, insights into the reaction mechanism, and guidance on troubleshooting.

The Fischer Indole Synthesis: Mechanism and Rationale

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed formation of a phenylhydrazone from the phenylhydrazine and a ketone.[2][4] This is followed by tautomerization to an enamine intermediate. The key step of the reaction is a[1][1]-sigmatropic rearrangement, which leads to the formation of a new carbon-carbon bond.[3] Subsequent cyclization and elimination of ammonia yield the final aromatic indole product.[2]

The choice of acid catalyst is crucial and can significantly impact the reaction's efficiency. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride, and aluminum chloride) have been successfully employed.[2][4] For many applications, a "one-pot" procedure, where the hydrazone formation and subsequent indolization occur in the same reaction vessel, is preferred for its operational simplicity and efficiency.[5]

Fischer_Indole_Synthesis_Mechanism

Figure 1: The mechanistic pathway of the Fischer indole synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of 6-Fluoro-4-methyl-1,2,3,4-tetrahydrocarbazole

This protocol details the synthesis of 6-fluoro-4-methyl-1,2,3,4-tetrahydrocarbazole from (4-Fluoro-2-methylphenyl)hydrazine and cyclohexanone, a representative example of the Fischer indole synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)Equivalents
(4-Fluoro-2-methylphenyl)hydrazine2368-80-1156.17101.0
Cyclohexanone108-94-198.14121.2
Glacial Acetic Acid64-19-760.05--
Ethanol64-17-546.07--
Saturated Sodium Bicarbonate Solution----
Ethyl Acetate141-78-688.11--
Anhydrous Sodium Sulfate7757-82-6142.04--
Silica Gel (for column chromatography)7631-86-9---

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-Fluoro-2-methylphenyl)hydrazine (1.56 g, 10 mmol) and cyclohexanone (1.18 g, 12 mmol).

  • Solvent and Catalyst Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) to afford the pure 6-fluoro-4-methyl-1,2,3,4-tetrahydrocarbazole.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • The expected product is a solid. Determine the melting point and compare it with literature values if available.

Experimental_Workflow

Figure 2: Experimental workflow for the one-pot synthesis.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Impure starting materials.- Inactive catalyst.- Insufficient heating or reaction time.- Ensure the purity of the hydrazine and ketone.- Use fresh, high-quality acetic acid.- Increase the reaction temperature or time and monitor by TLC.
Formation of multiple products - Isomeric products from unsymmetrical ketones.- Side reactions such as aldol condensation.- For unsymmetrical ketones, separation of isomers by chromatography may be necessary.- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.
Difficult purification - Streaking on TLC plates.- Co-elution of impurities.- Add a small amount of triethylamine to the chromatography eluent to reduce streaking of the basic indole product.- Try a different solvent system for chromatography.

Applications in Drug Discovery

The 6-fluoro-4-methyl-1H-indole core is a valuable building block for the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. The methyl group provides a point for further functionalization or can contribute to the steric and electronic properties required for binding to a biological target.

Derivatives of fluorinated indoles have shown promise in various therapeutic areas, including as:

  • Anticancer agents: The indole nucleus is present in many anticancer drugs, and fluorination can enhance their efficacy.

  • Antimicrobial agents: Fluorinated indoles have been investigated for their antibacterial and antifungal properties.

  • Central nervous system (CNS) active agents: The indole structure is a key component of many neurotransmitters and CNS-acting drugs.

Safety and Handling

  • (4-Fluoro-2-methylphenyl)hydrazine and its derivatives should be handled with care as they are potentially toxic and may be skin and eye irritants.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Glacial acetic acid is corrosive and can cause severe burns. Handle with appropriate care and PPE.

  • Cyclohexanone is flammable and an irritant. Handle in a well-ventilated area away from ignition sources.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Perspective on a Classic Reaction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the construction of the indole nucleus.[1][2] This bicyclic aromatic scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals, including the triptan class of anti-migraine drugs.[1][3] The classical Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, typically derived from the condensation of an arylhydrazine with an aldehyde or ketone.[4] While traditional methods often employ Brønsted acids, the use of Lewis acid catalysts has emerged as a significant advancement, offering distinct advantages in terms of reaction efficiency, milder conditions, and, in some cases, improved regioselectivity.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of Lewis acid-catalyzed Fischer indole synthesis. We will delve into the mechanistic intricacies, offer a comparative analysis of common Lewis acid catalysts, and provide detailed, field-proven protocols to empower you to successfully implement this pivotal reaction in your synthetic endeavors.

The Mechanistic Role of Lewis Acids: Accelerating the Transformation

The Fischer indole synthesis proceeds through a well-established multi-step mechanism. The catalytic role of the Lewis acid is crucial in facilitating several of these key transformations, ultimately leading to the aromatic indole product.[5][7]

The generally accepted mechanism involves the following key steps:

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone. While this step can occur without a catalyst, it is often accelerated by the presence of an acid.[2]

  • Tautomerization to the Ene-hydrazine: The arylhydrazone then undergoes tautomerization to its more reactive ene-hydrazine isomer.[1]

  • [4][4]-Sigmatropic Rearrangement: This is the critical carbon-carbon bond-forming step. The protonated or Lewis acid-coordinated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[1][8] Theoretical and experimental studies have shown that Lewis acids can significantly accelerate this step by coordinating to a nitrogen atom, which polarizes the molecule and lowers the activation energy of the rearrangement.[6]

  • Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization to form a cyclic aminal. Subsequent elimination of ammonia, driven by the formation of the highly stable aromatic indole ring, completes the synthesis.[2][7]

The Lewis acid (LA) plays a pivotal role by coordinating with the nitrogen atoms of the hydrazone, thereby increasing the electrophilicity of the imine carbon and facilitating the key tautomerization and rearrangement steps.

Fischer_Indole_Mechanism A Aryl Hydrazone + Lewis Acid (LA) B Coordination Complex A->B Coordination C Ene-hydrazine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization E->F G Cyclic Aminal F->G H Aromatization (-NH3) G->H I Indole Product H->I

Caption: Generalized mechanism of Lewis acid-catalyzed Fischer indole synthesis.

A Comparative Guide to Common Lewis Acid Catalysts

The choice of Lewis acid is a critical parameter that can significantly impact the yield, reaction time, and substrate scope of the Fischer indole synthesis.[5] While a single, universally superior catalyst does not exist, a comparative understanding of their properties and performance can guide rational catalyst selection.

Lewis Acid CatalystCommon SolventsTypical TemperatureKey Advantages & Considerations
Zinc Chloride (ZnCl₂) Acetic Acid, Ethanol, Triethylene Glycol100-170 °CCost-effective, widely used, and effective for a broad range of substrates.[2][7] Can require high temperatures and stoichiometric amounts. The use of ionic liquids like choline chloride·2ZnCl₂ can offer improved yields and regioselectivity.[9]
Boron Trifluoride Etherate (BF₃·Et₂O) Ethanol, Acetic Acid, DichloromethaneRoom Temp. to RefluxHighly efficient, often providing high yields under milder conditions compared to ZnCl₂.[10] It is sensitive to moisture and should be handled under an inert atmosphere.
Aluminum Chloride (AlCl₃) Dichloromethane, NitrobenzeneVariesStrong Lewis acid, effective for less reactive substrates. Can be aggressive and may lead to side reactions with sensitive functional groups.
Iron(III) Chloride (FeCl₃) Nitromethane, EthanolVariesInexpensive and readily available catalyst. Has been shown to be effective in Friedel-Crafts type alkylations of indoles and can be a viable catalyst for the Fischer indole synthesis.[11]

Note: The optimal catalyst and conditions are highly substrate-dependent. It is recommended to perform small-scale screening experiments to identify the most effective Lewis acid for a specific transformation.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting Lewis acid-catalyzed Fischer indole synthesis.

Protocol 1: Zinc Chloride-Catalyzed Synthesis of 2-Phenylindole

This two-step protocol first describes the synthesis of the acetophenone phenylhydrazone intermediate, followed by its cyclization using zinc chloride.[2]

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Reactant Preparation: In a suitable flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).

  • Reaction: Gently warm the mixture on a steam bath for 1 hour.

  • Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the product by vacuum filtration and wash the crystals with 25 mL of cold 95% ethanol.

  • Drying: Dry the collected solid under reduced pressure. The typical yield of acetophenone phenylhydrazone is 87-91%.[2]

Step 2: Fischer Indole Synthesis of 2-Phenylindole

  • Reactant Mixture: In a 1-L beaker, thoroughly mix the prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) with powdered anhydrous zinc chloride (25.0 g).

  • Heating: Immerse the beaker in a preheated oil bath at 170 °C and stir the mixture vigorously. The mixture will liquefy after 3-4 minutes.

  • Reaction Completion: Continue stirring for 5 minutes after the mixture becomes liquid.

  • Work-up: Carefully pour the hot reaction mixture into a beaker containing 400 mL of water.

  • Dissolution of Salts: To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker.

  • Isolation: Collect the crude 2-phenylindole by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from hot 95% ethanol to obtain pure 2-phenylindole.

Protocol 2: Boron Trifluoride Etherate-Catalyzed Synthesis of 2,3-Dimethyl-1H-indole

This protocol demonstrates a highly efficient synthesis using boron trifluoride etherate as the catalyst.[10]

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.08 g, 10 mmol) and 2-butanone (0.72 g, 10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add boron trifluoride etherate (BF₃·Et₂O) (1.42 g, 10 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Extraction: Extract the product into ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary. A reported yield for this reaction is approximately 90%.[10]

Experimental_Workflow A Reactant Preparation (Arylhydrazine + Carbonyl) B Solvent Addition A->B C Lewis Acid Catalyst Addition B->C D Reaction (Heating/Stirring) C->D E Reaction Monitoring (e.g., TLC) D->E E->D Incomplete F Work-up (Quenching, Extraction) E->F Complete G Purification (Crystallization/Chromatography) F->G H Characterization (NMR, MS, etc.) G->H I Pure Indole Product H->I

Caption: A generalized experimental workflow for Lewis acid-catalyzed Fischer indole synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, allowing for clear determination of the reaction endpoint. The identity and purity of the final indole product should be rigorously confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the indole product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the crystalline product and compare it with literature values.

Consistent and reproducible results across these analytical methods will validate the success of the synthesis.

Conclusion and Future Outlook

The use of Lewis acid catalysts in the Fischer indole synthesis offers a powerful and often superior alternative to traditional Brønsted acid-catalyzed methods. By understanding the underlying mechanism and the comparative advantages of different Lewis acids, researchers can effectively harness this reaction for the efficient synthesis of a wide array of indole derivatives. The protocols provided in these application notes serve as a robust starting point for both academic and industrial scientists engaged in the synthesis of these vital heterocyclic compounds. Future research in this area will likely focus on the development of even more efficient, selective, and environmentally benign Lewis acid catalytic systems, further expanding the synthetic utility of this venerable reaction.

References

Brønsted acid conditions for reacting (4-Fluoro-2-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Application of Brønsted Acids for the Cyclization of (4-Fluoro-2-methylphenyl)hydrazine in Pharmaceutical Scaffolding

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(4-Fluoro-2-methylphenyl)hydrazine is a key substituted arylhydrazine intermediate used in the synthesis of complex heterocyclic structures, most notably fluorinated indoles. The Fischer indole synthesis, a classic acid-catalyzed cyclization, remains the most robust and versatile method for converting this precursor into high-value indole scaffolds.[1][2] The choice of Brønsted acid catalyst is not merely a matter of convention; it is a critical reaction parameter that dictates reaction efficiency, yield, and impurity profile. This guide provides a detailed examination of the mechanistic role of Brønsted acids in this transformation, offers field-tested protocols, and presents a comparative analysis of common acid catalysts to empower researchers in optimizing their synthetic strategies.

The Mechanistic Imperative: Why Brønsted Acids are Essential

The conversion of an arylhydrazine and a carbonyl compound into an indole does not proceed spontaneously. The reaction requires a Brønsted acid to catalyze several key transformations in the reaction cascade.[3] The generally accepted mechanism, first proposed by Robinson, provides a clear rationale for the catalytic requirement.[3][4]

The core function of the Brønsted acid (H-A) is to protonate specific nitrogen atoms at critical junctures, transforming poor leaving groups into good ones and facilitating otherwise unfavorable tautomerizations and rearrangements.

The Catalytic Cycle involves:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-Fluoro-2-methylphenyl)hydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. The acid protonates the carbonyl oxygen, rendering it more electrophilic and accelerating the nucleophilic attack by the hydrazine.

  • Tautomerization to Ene-hydrazine: The resulting phenylhydrazone undergoes a crucial, acid-catalyzed tautomerization to its enamine isomer, the ene-hydrazine. This step is often slow and requires protonation to proceed efficiently.[2][5]

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, which is the rate-determining step of the overall synthesis.[3] The protonation of the terminal nitrogen facilitates this electronic reorganization.

  • Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon, forming a five-membered aminal ring.

  • Elimination of Ammonia: The final step is the acid-catalyzed elimination of ammonia (NH₃). The acid protonates one of the amino groups in the aminal intermediate, converting it into a good leaving group (-NH₃⁺), which is then expelled to generate the final, stable aromatic indole ring.[2]

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination Hydrazine (4-Fluoro-2-methylphenyl)hydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Hydrazine->Hydrazone H⁺ (cat.) EneHydrazine Ene-hydrazine Hydrazone->EneHydrazine H⁺ (cat.) Diimine Di-imine Intermediate EneHydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Aminal Intermediate Diimine->Aminal Cyclization Indole 5-Fluoro-7-methyl-indole Product Aminal->Indole -NH₃ (H⁺ cat.)

Caption: The Brønsted acid-catalyzed mechanism of the Fischer Indole Synthesis.

Influence of Substituents on (4-Fluoro-2-methylphenyl)hydrazine

The electronic nature of the substituents on the phenyl ring significantly impacts the reaction.[1]

  • 4-Fluoro Group: As an electron-withdrawing group (EWG), the fluorine atom decreases the electron density of the aromatic ring. This can slightly disfavor the key[4][4]-sigmatropic rearrangement step, potentially requiring more forcing conditions (higher temperatures or stronger acids) compared to unsubstituted phenylhydrazine.[1]

  • 2-Methyl Group: As an electron-donating group (EDG), the methyl group increases the electron density of the ring, which helps to facilitate the rearrangement.[1] Its ortho position also influences the regioselectivity of the cyclization, leading to the formation of the 7-methylindole isomer.

The net effect is a balance between these opposing electronic influences, making the choice of an appropriate Brønsted acid crucial for achieving high conversion and yield.

Comparative Guide to Brønsted Acid Catalysts

The selection of the acid catalyst is a critical decision point. A range of Brønsted acids, from weak carboxylic acids to strong mineral acids, can be employed, each with distinct advantages and operational considerations.[2][6]

Brønsted Acid CatalystTypical ConditionsAdvantagesDisadvantages & Considerations
Glacial Acetic Acid Solvent & Catalyst; Reflux (80-120 °C)Mild conditions, easy to handle, often serves as the solvent, minimizing the need for co-solvents. Good for activated substrates.May not be strong enough for deactivated hydrazines; longer reaction times may be required.[1]
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount (5-20 mol%); Inert solvent (Toluene, Xylene); RefluxStrong organic acid, easy to handle solid, provides good yields for a wide range of substrates.[2]Requires removal of water (Dean-Stark trap) to drive the reaction to completion. Can cause charring at very high temperatures.
Sulfuric Acid (H₂SO₄) Catalytic to stoichiometric amounts; various solvents (EtOH, AcOH); 0 °C to RefluxVery strong, inexpensive, and highly effective for less reactive substrates.[2]Can lead to sulfonation and other side reactions/decomposition, especially at elevated temperatures. Work-up requires careful neutralization.
Polyphosphoric Acid (PPA) Solvent & Catalyst; High Temp (100-180 °C)Excellent for difficult cyclizations due to its high acidity and dehydrating properties.[2][5]Highly viscous and difficult to stir; work-up is challenging and involves quenching into ice water. Can promote rearrangement byproducts.
Hydrochloric Acid (HCl) Catalytic to stoichiometric amounts; typically in EtOH or AcOHStrong, clean, and effective. Often used when starting with the hydrazine hydrochloride salt.[2][3]Volatility of HCl gas can be a concern. Corrosive. Work-up requires neutralization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 5-fluoro-7-methylindole derivative.

General Experimental Workflow

The process follows a logical sequence from reaction setup to final product isolation.

Caption: Standard workflow for Fischer Indole Synthesis.

Protocol: Synthesis of 5-Fluoro-7-methyl-2,3-dimethylindole using Glacial Acetic Acid

This protocol details a common and straightforward procedure using a mild Brønsted acid which also serves as the solvent.[1]

Materials:

  • (4-Fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq, e.g., 1.77 g, 10 mmol)

  • Methyl ethyl ketone (MEK) (1.2 eq, e.g., 0.87 g, 12 mmol)

  • Glacial Acetic Acid (10-20 volumes, e.g., 25 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add glacial acetic acid (10-20 volumes) to the flask. Stir the suspension.

  • Add methyl ethyl ketone (1.2 eq) to the mixture at room temperature.

  • Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the phenylhydrazone. Monitor formation via Thin Layer Chromatography (TLC) if desired.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the consumption of the hydrazone intermediate by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water (approx. 100 mL) with stirring.

  • Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-fluoro-7-methyl-2,3-dimethylindole.

Concluding Remarks for the Practicing Scientist

The Brønsted acid-catalyzed Fischer indole synthesis is a foundational reaction for accessing substituted indoles from precursors like (4-Fluoro-2-methylphenyl)hydrazine. A thorough understanding of the reaction mechanism is paramount, as it clarifies the indispensable role of the acid catalyst in overcoming activation barriers at multiple stages of the transformation. While milder acids like acetic acid offer operational simplicity, stronger catalysts such as p-TsOH or PPA may be required to drive the reaction to completion, particularly given the electronic influence of the fluoro-substituent. The protocols and comparative data presented herein serve as a validated starting point for laboratory execution and rational optimization, enabling the efficient synthesis of fluorinated indole cores for applications in drug discovery and materials science.

References

Application Notes & Protocols: (4-Fluoro-2-methylphenyl)hydrazine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Fluorinated Hydrazine Synthon

In the landscape of modern medicinal chemistry, (4-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS: 439863-62-4) has emerged as a pivotal building block for the synthesis of complex heterocyclic scaffolds.[1][2] Its utility is not merely as a reagent but as a strategic component for introducing specific, desirable properties into drug candidates. The molecule's architecture—a hydrazine moiety for versatile reactivity, a fluorine atom for modulating electronic and metabolic properties, and a methyl group for steric influence—makes it a highly valued intermediate in drug discovery programs.[3][4]

The introduction of fluorine into a pharmaceutical agent is a well-established strategy to enhance pharmacokinetic and pharmacodynamic profiles.[5] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved metabolic stability and bioavailability.[4][5] The strategic placement of both fluoro and methyl groups on the phenyl ring of this hydrazine derivative allows for the synthesis of precisely substituted indoles and other heterocycles, which are core structures in numerous therapeutic agents.[6][7]

This guide provides an in-depth exploration of the application of this compound, focusing on its primary role in the Fischer indole synthesis. We will dissect the reaction mechanism, provide detailed, validated protocols, and discuss its application in the synthesis of biologically active compounds.

Core Application: The Fischer Indole Synthesis

The most prominent application of this compound is in the Fischer indole synthesis, a robust and versatile reaction discovered by Emil Fischer in 1883.[8][9] This acid-catalyzed reaction produces the aromatic indole heterocycle from a phenylhydrazine and an aldehyde or ketone.[10] The resulting indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs, including anti-migraine agents of the triptan class and the anti-inflammatory drug indomethacin.[6][8]

Mechanism of Action: A Step-wise Dissection

The reaction proceeds through a well-studied, multi-step mechanism that begins with the formation of a phenylhydrazone. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-Fluoro-2-methylphenyl)hydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding phenylhydrazone.[10]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[8]

  • [9][9]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, cyclic[9][9]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate.[9][10]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group to form a cyclic aminal.[8]

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[8][10]

The overall transformation is thermodynamically driven by the formation of the energetically favorable aromatic indole system.

Visualizing the Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation (Acid Catalyst) Start->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination Elimination of NH3 (Acid Catalyst) Aminal->Elimination Indole Final Indole Product Elimination->Indole

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with clear steps and checkpoints for reaction monitoring.

Material Properties and Handling
PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 439863-62-4[1]
Molecular Formula C₇H₁₀ClFN₂[2]
Molecular Weight 176.62 g/mol [11]
Appearance White to off-white crystalline powder[12]
Storage Store at 2-8°C, protected from light and moisture in an inert gas.[3]

Safety Precautions: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: General Synthesis of a 6-Fluoro-4-methyl-indole Derivative

This protocol describes a general, one-pot procedure for the synthesis of a substituted indole using this compound and a generic ketone (e.g., cyclohexanone).

Objective:

To synthesize 8-fluoro-6-methyl-1,2,3,4-tetrahydrocarbazole via an acid-catalyzed Fischer indole synthesis.

Materials:
  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Anhydrous Ethanol (or Glacial Acetic Acid)

  • Acid Catalyst (e.g., Concentrated H₂SO₄, ZnCl₂, or Polyphosphoric Acid)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the selected carbonyl compound (1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., anhydrous ethanol, 5-10 mL per mmol of hydrazine). Stir the mixture to form a suspension.

  • Catalyst Addition (Causality Note):

    • For Brønsted Acids (H₂SO₄, HCl): Slowly add the acid catalyst (typically 0.1-0.5 eq, but can be stoichiometric) at room temperature. The choice of a strong protonic acid facilitates both the initial hydrazone formation and the subsequent cyclization steps.[8]

    • For Lewis Acids (ZnCl₂, BF₃): Add the Lewis acid catalyst (1.0-2.0 eq). Lewis acids are particularly effective for less reactive substrates by coordinating to the carbonyl oxygen and the hydrazine nitrogens, promoting the key rearrangement.[9][10]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent). The elevated temperature provides the necessary activation energy for the[9][9]-sigmatropic rearrangement.[9]

  • Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The consumption of the starting hydrazine (visualized with a KMnO₄ stain) and the appearance of a new, UV-active spot for the indole product indicates progress. Reaction times can range from 2 to 24 hours.[13]

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using ethanol, concentrate the mixture under reduced pressure to remove the solvent.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure indole derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Experimental Workflow

Workflow Reagents 1. Combine Hydrazine & Ketone in Solvent Catalyst 2. Add Acid Catalyst (Brønsted or Lewis) Reagents->Catalyst Reflux 3. Heat to Reflux (2-24h) Catalyst->Reflux TLC 4. Monitor by TLC (Checkpoint) Reflux->TLC TLC->Reflux If incomplete Workup 5. Quench, Neutralize & Extract with EtOAc TLC->Workup If complete Purify 6. Dry, Concentrate & Purify via Chromatography Workup->Purify Characterize 7. Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized workflow for the Fischer Indole Synthesis.

Applications in Drug Scaffolds

The strategic use of this compound provides access to indole cores that are prevalent in various classes of therapeutic agents. The substitution pattern (6-fluoro, 4-methyl) directly translates into the final product, influencing receptor binding and ADME properties.

Therapeutic AreaDrug Class / Example ScaffoldRationale for Fluorine/Methyl SubstitutionSource(s)
Anti-inflammatory Non-steroidal anti-inflammatory drugs (NSAIDs) like IndomethacinFluorine can enhance COX enzyme inhibition and improve metabolic stability.[6]
Neurology / Psychiatry Triptans (for migraines), AntidepressantsThe indole nucleus is a key component of serotonin receptor agonists. Substitution tunes receptor affinity.[8][14]
Oncology Topoisomerase II inhibitors, Microtubule disruptorsIndole derivatives can interfere with cancer cell proliferation. Fluorine can increase potency.[15]

Troubleshooting and Expert Insights

  • Low Yield: If yields are poor, consider changing the acid catalyst. Polyphosphoric acid (PPA) can be particularly effective as it serves as both catalyst and solvent, driving the reaction at high temperatures. Alternatively, a switch to a stronger Lewis acid like BF₃·OEt₂ may be beneficial.

  • Side Product Formation: The primary side reaction is often the formation of rearranged or dimeric products. Ensuring an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. Running the reaction at a slightly lower temperature for a longer duration may also improve selectivity.

  • Incomplete Reaction: If the starting material is not fully consumed, additional catalyst can be added. However, ensure the starting materials are pure and the solvent is anhydrous, as water can inhibit the reaction.

Conclusion

This compound is a powerful and versatile reagent in medicinal chemistry. Its primary application via the Fischer indole synthesis provides a reliable and direct route to a class of fluorinated, methylated indoles that are of high interest in modern drug development. By understanding the underlying mechanism and optimizing the reaction protocol, researchers can efficiently synthesize novel molecular scaffolds with potentially enhanced therapeutic properties, making this synthon an invaluable tool for advancing pharmaceutical research.

References

Condensation reaction of (4-Fluoro-2-methylphenyl)hydrazine with ketones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Fluorinated Indoles via Condensation of (4-Fluoro-2-methylphenyl)hydrazine with Ketones

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the condensation reaction of (4-Fluoro-2-methylphenyl)hydrazine with various ketones to synthesize substituted indoles. This reaction, a specific application of the Fischer indole synthesis, is of paramount importance in medicinal chemistry and drug discovery for creating fluorinated indole scaffolds. The incorporation of fluorine and methyl groups into the indole core can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3] This document delves into the underlying reaction mechanism, explains the causality behind experimental choices, offers step-by-step protocols, and provides a guide for troubleshooting and product characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a privileged scaffold found in a vast array of natural products and pharmaceuticals. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and versatile methods for constructing this heterocyclic system from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[4][5]

In modern drug discovery, the strategic introduction of fluorine atoms into lead compounds is a widely adopted strategy to optimize drug-like properties.[3][6] Fluorine's high electronegativity and small size can modulate a molecule's pKa, lipophilicity, and conformational preferences, often leading to enhanced target affinity and improved metabolic stability by blocking sites of oxidative metabolism.[1][2] The target of this guide, (4-Fluoro-2-methylphenyl)hydrazine, is a key precursor for synthesizing 7-Fluoro-5-methyl-1H-indole derivatives, a class of compounds with significant potential in developing novel therapeutics, including antidepressants and antivirals.[1]

The Reaction Mechanism: A Step-by-Step Elucidation

The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed reactions. Understanding this mechanism is critical for optimizing conditions and predicting outcomes. The process, as outlined by Robinson, involves several key transformations.[5]

  • Hydrazone Formation: The reaction initiates with the condensation of (4-Fluoro-2-methylphenyl)hydrazine with a ketone to form the corresponding phenylhydrazone. This is a reversible reaction that eliminates a molecule of water.[7]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[4][7] This step is crucial as it sets the stage for the key bond-forming event.

  • [7][7]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated ene-hydrazine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement. This is the rate-determining step and is responsible for forming the critical C-C bond that defines the indole ring structure.[4][5]

  • Rearomatization & Cyclization: The rearrangement transiently disrupts the aromaticity of the benzene ring, which is quickly restored. The resulting diimine intermediate then undergoes an intramolecular nucleophilic attack (cyclization) to form a five-membered ring aminoacetal (or aminal).[4][7]

  • Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[4]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Reactants cluster_steps Reaction Pathway Hydrazine (4-Fluoro-2-methylphenyl)hydrazine Hydrazone Phenylhydrazone Formation (+ H₂O) Hydrazine->Hydrazone Ketone Ketone (R1-CO-R2) Ketone->Hydrazone EneHydrazine Tautomerization (Ene-hydrazine) Hydrazone->EneHydrazine +H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Heat Diimine Diimine Intermediate Rearrangement->Diimine -H⁺ Cyclization Intramolecular Cyclization (Aminal) Diimine->Cyclization +H⁺ Indole Final Indole Product (+ NH₃) Cyclization->Indole Acid Catalysis

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Experimental Design: The "Why" Behind the "How"

A successful synthesis relies on the rational selection of reagents and conditions. Each component plays a critical role in directing the reaction toward the desired product.

  • The Hydrazine Substrate: The choice of (4-Fluoro-2-methylphenyl)hydrazine is the primary determinant of the substitution pattern on the benzene portion of the indole. The fluorine atom at the 4-position will become the 7-fluoro substituent, and the methyl group at the 2-position will become the 5-methyl substituent in the final indole product.

  • The Ketone Substrate: The structure of the ketone dictates the substitution at the C2 and C3 positions of the indole ring.

    • Symmetrical Ketones (e.g., acetone, cyclohexanone) yield a single indole product.

    • Unsymmetrical Ketones (e.g., methyl ethyl ketone) can potentially form two different ene-hydrazine intermediates, leading to a mixture of regioisomeric indoles. The product ratio is highly dependent on the catalyst and conditions used, which influence the thermodynamic versus kinetic control of the ene-hydrazine formation.[8]

    • Prerequisite: The ketone must have at least one α-methylene (CH₂) group to enable the formation of the necessary ene-hydrazine intermediate.[7][9]

  • The Acid Catalyst: The choice of acid is critical and can significantly impact yield and purity.[5][10]

    • Brønsted Acids: Strong protonic acids like Polyphosphoric Acid (PPA) , sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA) are highly effective. PPA is particularly advantageous as it can serve as both the catalyst and the solvent, driving the reaction forward under anhydrous conditions.[4][10][11]

    • Lewis Acids: Reagents like zinc chloride (ZnCl₂) , boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also common catalysts.[4][5] They are often considered milder and can be beneficial for substrates sensitive to strong protic acids.[8] The choice between a Brønsted and Lewis acid can also influence regioselectivity.[8]

Detailed Application Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. PPA is corrosive and viscous; handle with care.

Protocol 1: Synthesis of Phenylhydrazone Intermediate

This two-step approach, where the hydrazone is isolated before cyclization, often leads to cleaner reactions and higher yields.

Objective: To synthesize the N'-(propan-2-ylidene)-(4-fluoro-2-methylphenyl)hydrazine from (4-Fluoro-2-methylphenyl)hydrazine and acetone.

Materials:

  • (4-Fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq)

  • Acetone (1.5 eq)

  • Ethanol

  • Sodium acetate (1.1 eq)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of warm deionized water in a round-bottom flask.

  • In a separate beaker, dissolve acetone (1.5 eq) in ethanol (approx. 2-3 volumes relative to the hydrazine solution).

  • Slowly add the acetone solution to the stirring hydrazine solution at room temperature.

  • A precipitate (the phenylhydrazone) should begin to form, often within minutes. Continue stirring for 30-60 minutes to ensure complete reaction.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the cake with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. The resulting phenylhydrazone can be used in the next step without further purification if it appears clean.

Protocol 2: Fischer Indole Synthesis with Polyphosphoric Acid (PPA)

This protocol is a robust method for the cyclization step.

Objective: To synthesize 7-Fluoro-2,3,5-trimethyl-1H-indole from the corresponding phenylhydrazone.

Materials:

  • Phenylhydrazone from Protocol 1 (or other suitable ketone) (1.0 eq)

  • Polyphosphoric Acid (PPA) (approx. 10 times the weight of the hydrazone)

  • Crushed ice and water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Place PPA into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Heat the PPA to approximately 80-90 °C with stirring to reduce its viscosity.

  • Once the PPA is mobile, add the phenylhydrazone in small portions over 10-15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, raise the temperature to 100-120 °C and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the flask to cool to about 60-70 °C.

  • Workup: Carefully and slowly pour the viscous reaction mixture onto a large beaker filled with crushed ice and water while stirring vigorously. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous slurry by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with DCM or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude indole.

  • Purification: Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

Data Analysis and Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized indole.

Table 1: Typical Reaction Parameters & Expected Products
Ketone SubstrateCatalystTypical Temp. (°C)Expected Product
AcetonePPA100-110 °C7-Fluoro-2,5-dimethyl-1H-indole
CyclohexanoneZnCl₂, Toluene110 °C (reflux)8-Fluoro-6-methyl-1,2,3,4-tetrahydrocarbazole
Methyl Ethyl KetoneH₂SO₄, Acetic Acid80-100 °CMixture of 7-Fluoro-2-ethyl-5-methyl-1H-indole and 7-Fluoro-2,3,5-trimethyl-1H-indole
AcetophenonePPA120-140 °C7-Fluoro-5-methyl-2-phenyl-1H-indole
Spectroscopic Characterization Workflow

A logical workflow is employed to confirm the identity of the final product.[12]

Spectroscopy_Workflow Figure 2: Workflow for Spectroscopic Elucidation Crude_Product Purified Product MS Mass Spectrometry (MS) Confirm Molecular Weight Crude_Product->MS IR Infrared (IR) Spectroscopy Identify Functional Groups (e.g., N-H) Crude_Product->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Crude_Product->NMR Structure_Confirmation Structure Confirmed MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Caption: Figure 2: Workflow for Spectroscopic Elucidation.

  • ¹H NMR: Expect a broad singlet for the N-H proton (typically > 8.0 ppm). Aromatic protons will appear between 6.5-7.5 ppm, showing characteristic splitting due to fluorine coupling. Methyl group singlets will appear in the upfield region (~2.3-2.5 ppm).[12]

  • ¹³C NMR: The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). Other carbons in the aromatic ring will show smaller 2- and 3-bond C-F couplings.

  • ¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.

  • IR Spectroscopy: Look for a characteristic N-H stretching band around 3400 cm⁻¹.[12]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition matches the expected molecular formula.[12]

Troubleshooting Guide

Even robust reactions can present challenges. This guide addresses common issues.[8]

ProblemPotential Cause(s)Suggested Solution(s)
No reaction (only starting material) 1. Inactive or insufficient catalyst. 2. Reaction temperature too low. 3. Hydrazone is too stable to tautomerize.1. Use fresh, anhydrous catalyst (e.g., ZnCl₂) or a stronger acid (PPA). 2. Gradually increase the reaction temperature and monitor by TLC. 3. Consider microwave irradiation to provide localized, rapid heating.
Low yield of desired product 1. Incomplete reaction. 2. Formation of regioisomers with unsymmetrical ketones. 3. Degradation of product under harsh conditions.1. Increase reaction time or temperature. 2. Experiment with different acid catalysts (Lewis vs. Brønsted) to alter the isomer ratio. Isolate the pure hydrazone first. 3. Reduce reaction temperature or time; switch to a milder catalyst.
Formation of dark tar or multiple spots on TLC 1. Reaction temperature is too high, causing polymerization or decomposition. 2. Presence of impurities or water.1. Maintain strict temperature control. Add the hydrazone portion-wise to manage exotherms. 2. Ensure all reagents and solvents are pure and anhydrous.

Conclusion

The Fischer indole synthesis of (4-Fluoro-2-methylphenyl)hydrazine with ketones is a powerful and adaptable method for accessing valuable 7-fluoro-5-methyl-indole scaffolds. By understanding the reaction mechanism and carefully selecting the ketone, catalyst, and reaction conditions, researchers can efficiently synthesize a wide range of substituted indoles. These compounds serve as critical building blocks in the development of new pharmaceuticals, where the inclusion of fluorine can impart significant advantages in potency, selectivity, and pharmacokinetic profile.

References

Application Note: Microwave-Assisted Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, integral to a vast array of pharmaceuticals and natural products.[1][2][3] The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, provides a versatile route to this motif.[4] However, traditional protocols are often hampered by long reaction times, harsh acidic conditions, and moderate yields.[1] This application note details a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, significantly improves product yields, and aligns with the principles of green chemistry by minimizing energy consumption and enabling cleaner reaction profiles.[1][5][6][7][8]

Theoretical Framework: Causality and Mechanism

The Advantage of Microwave Dielectric Heating

Conventional heating relies on thermal conduction, where heat is transferred from an external source through the vessel walls to the solvent and finally to the reactants. This process is slow and creates a significant temperature gradient within the vessel. In contrast, microwave-assisted synthesis employs dielectric heating.[9] Microwave irradiation interacts directly with polar molecules (solvents, reagents) in the reaction mixture, causing rapid rotation as they attempt to align with the oscillating electric field.[8] This friction generates heat volumetrically and uniformly throughout the sample, leading to several key advantages:

  • Rapid Heating: Reaction temperatures can be reached in seconds, compared to minutes or hours with an oil bath.[8]

  • Superheating: In sealed, pressure-rated vessels, solvents can be heated far above their atmospheric boiling points, enabling tremendous acceleration of reaction rates.[10]

  • Reduced Side Reactions: The short exposure to high temperatures often minimizes the formation of byproducts that can occur during prolonged heating.[1]

The Fischer Indole Synthesis Mechanism

The reaction proceeds through a well-established cascade of transformations. Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis for different substrates. The entire process is catalyzed by a Brønsted or Lewis acid.[4]

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound (aldehyde or ketone) condense to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer.

  • [11][11]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-determining step. After protonation of the enamine, a concerted rearrangement occurs, forming a new C-C bond and breaking the weak N-N bond.

  • Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon to form a five-membered ring (an aminal).

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule, driven by the formation of the stable, aromatic indole ring, yields the final product.[4]

Fischer_Indole_Mechanism Start Arylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Start->Hydrazone + H⁺, - H₂O Enamine Tautomerization to Enamine Hydrazone->Enamine Protonation Acid-Catalyzed Protonation Enamine->Protonation + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement (Key Step) Protonation->Rearrangement Heat (Microwave) Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization (Aminal Formation) Diimine->Cyclization Elimination Elimination of NH3 Cyclization->Elimination + H⁺, - NH₃ Product Aromatic Indole Product Elimination->Product Workflow Reagents 1. Combine Reagents (Hydrazine, Ketone, Catalyst) in Microwave Vial Seal 2. Seal Vial & Place in Reactor Reagents->Seal Irradiate 3. Microwave Irradiation (Set Temp, Time, Power) Seal->Irradiate Cool 4. Cool to Room Temp Irradiate->Cool Workup 5. Quench, Neutralize & Extract Cool->Workup Purify 6. Purify (Column Chromatography) Workup->Purify Product Final Indole Product Purify->Product

References

One-Pot Synthesis of Carbazoles Using Substituted Hydrazines: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Carbazole Scaffold and the Efficiency of One-Pot Syntheses

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties contribute to its presence in a wide array of biologically active natural products and synthetic compounds.[1][3] Carbazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] In the realm of materials science, the photophysical and charge-transporting characteristics of carbazoles make them valuable components in organic light-emitting diodes (OLEDs) and photovoltaics.[2][3]

Traditionally, the synthesis of carbazoles has relied on multi-step procedures which can be time-consuming and often result in lower overall yields.[4] Modern synthetic strategies, however, are increasingly focused on the development of one-pot methodologies. These approaches offer significant advantages by minimizing purification steps, reducing solvent waste, and improving overall efficiency, aligning with the principles of green chemistry.[5][6] This application note provides a detailed guide to the one-pot synthesis of carbazoles, with a particular focus on methods employing substituted hydrazines, offering researchers a practical and efficient route to this important class of compounds.

Reaction Mechanisms and Key Methodologies

Several named reactions provide the foundation for the one-pot synthesis of carbazoles from substituted hydrazines. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Borsche–Drechsel Cyclization: A Gateway to Tetrahydrocarbazoles and Carbazoles

A prominent method for synthesizing the carbazole core is the Borsche–Drechsel cyclization.[7] This reaction, which is a variation of the more general Fischer indole synthesis, typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclohexanone derivative.[8][9] The initial product is a tetrahydrocarbazole, which can then be aromatized in a subsequent step, or in the same pot, to yield the final carbazole.[7][10]

The mechanism proceeds through the following key steps:[8][11]

  • Hydrazone Formation: The substituted phenylhydrazine condenses with the cyclohexanone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [12][12]-Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a[12][12]-sigmatropic rearrangement, which is the crucial bond-forming step.

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the tetrahydrocarbazole. Subsequent oxidation, often with a mild oxidizing agent or simply air/oxygen, leads to the aromatic carbazole.[5]

Borsche_Drechsel_Mechanism cluster_0 Borsche–Drechsel Cyclization Substituted\nPhenylhydrazine Substituted Phenylhydrazine Phenylhydrazone Phenylhydrazone Substituted\nPhenylhydrazine->Phenylhydrazone Condensation Cyclohexanone\nDerivative Cyclohexanone Derivative Cyclohexanone\nDerivative->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization Rearrangement\nIntermediate Rearrangement Intermediate Enamine->Rearrangement\nIntermediate [3,3]-Sigmatropic Rearrangement (Acid, Heat) Tetrahydrocarbazole Tetrahydrocarbazole Rearrangement\nIntermediate->Tetrahydrocarbazole Cyclization -NH3 Carbazole Carbazole Tetrahydrocarbazole->Carbazole Oxidation

Caption: Mechanism of the Borsche–Drechsel cyclization for carbazole synthesis.

The Bucherer Carbazole Synthesis

The Bucherer carbazole synthesis is another valuable method that utilizes aryl hydrazines.[13] This reaction involves the treatment of a naphthol with an aryl hydrazine in the presence of sodium bisulfite.[14] While also considered a variant of the Fischer indole synthesis, it provides a direct route to benzo-fused carbazoles.[15]

The Graebe-Ullmann Synthesis

For the synthesis of more complex carbazole structures, the Graebe-Ullmann synthesis offers a powerful, albeit multi-step, approach that can sometimes be adapted into a one-pot or sequential process.[12][16] This method involves the diazotization of an N-aryl-2-aminobiphenyl derivative to form a benzotriazole, which upon thermolysis or photolysis, extrudes nitrogen gas to yield the carbazole.[17][18] While not strictly a hydrazine-based method in its initial step, the synthesis of the aminobiphenyl precursor can involve hydrazine derivatives.

Application Protocol: One-Pot Synthesis of Carbazoles via Borsche-Drechsel Cyclization

This protocol details a general and robust one-pot procedure for the synthesis of substituted carbazoles from commercially available substituted phenylhydrazines and cyclohexanones.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted Phenylhydrazine HydrochlorideReagentMajor Chemical Supplier
Substituted CyclohexanoneReagentMajor Chemical Supplier
N-Methyl-2-pyrrolidone (NMP)AnhydrousMajor Chemical SupplierOther high-boiling polar aprotic solvents like DMF or DMAc can also be used.[19]
OxygenHigh PurityGas Supplier
Ethyl AcetateACS GradeMajor Chemical SupplierFor extraction.
Petroleum EtherACS GradeMajor Chemical SupplierFor chromatography.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.

Experimental Workflow

One_Pot_Carbazole_Synthesis cluster_workflow Experimental Workflow start Start reagents Combine Phenylhydrazine HCl and Cyclohexanone in NMP start->reagents oxygen Flush with Oxygen reagents->oxygen heat Heat at 140°C for 24h oxygen->heat cool Cool to Room Temperature heat->cool workup Workup: - Remove Volatiles - Extraction with Ethyl Acetate cool->workup purify Purification: Silica Gel Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

References

Application Notes & Protocols: The Strategic Use of (4-Fluoro-2-methylphenyl)hydrazine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[1][3] These fragments serve as high-quality starting points that can be chemically elaborated into potent, drug-like candidates with superior physicochemical properties. The success of this approach hinges on the quality and chemical diversity of the fragment library.

Within this context, certain chemical scaffolds are considered "privileged" for their recurring appearance in bioactive molecules. The indole nucleus is one such scaffold, frequently found at the core of kinase inhibitors, anti-inflammatory agents, and CNS-active drugs.[4][5][6] (4-Fluoro-2-methylphenyl)hydrazine is a particularly valuable reagent in FBDD because it provides a direct and versatile route to a diverse array of indole-based fragments through the renowned Fischer indole synthesis.[7][8][9] The strategic placement of the fluoro and methyl groups on the phenyl ring offers distinct advantages: they act as structural probes for interrogating protein binding pockets and can significantly influence metabolic stability and binding affinity, providing a robust foundation for structure-based design.

This guide details the strategic application of (4-Fluoro-2-methylphenyl)hydrazine in an FBDD workflow, covering library synthesis, biophysical screening protocols, and principles of fragment elaboration.

Application I: Synthesis of Indole-Based Fragment Libraries via Fischer Indolization

Scientific Rationale: The primary application of (4-Fluoro-2-methylphenyl)hydrazine in FBDD is the synthesis of fragment libraries centered on the 7-fluoro-5-methyl-1H-indole core. The Fischer indole synthesis is a robust and reliable condensation reaction between a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][9][10] By reacting (4-Fluoro-2-methylphenyl)hydrazine with a curated selection of small, "Rule of Three"-compliant carbonyl compounds, a diverse library of fragments can be rapidly generated.[1] Each fragment carries unique R-groups derived from the carbonyl partner, allowing for systematic exploration of the target's binding site topology.

Protocol 1: One-Pot Synthesis of a 7-Fluoro-5-methyl-1H-indole Fragment Library

This protocol describes a one-pot method for generating indole fragments, which is efficient for library production. The procedure involves the in situ formation of the hydrazone followed by acid-catalyzed cyclization.[4]

Materials:

  • (4-Fluoro-2-methylphenyl)hydrazine hydrochloride

  • A panel of selected aldehydes and ketones (e.g., acetone, pyruvic acid, cyclohexanone, 3-pentanone)

  • Anhydrous Ethanol (EtOH) or Acetic Acid (AcOH)

  • Acid catalyst: Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 mmol, 1 eq.).

  • Carbonyl Addition: Add the selected ketone or aldehyde (1.1 mmol, 1.1 eq.) and the solvent (e.g., ethanol, 10 mL). Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the phenylhydrazone.[5]

  • Acid-Catalyzed Cyclization: Add the acid catalyst.

    • For PPA: Add polyphosphoric acid (approx. 10x weight of hydrazine) and heat the mixture to 100-120°C.[5]

    • For ZnCl₂: Add anhydrous zinc chloride (2.0 mmol, 2.0 eq.) and heat the reaction to reflux.[4]

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature. If using PPA, carefully quench the mixture by pouring it over crushed ice and stirring until the PPA is dissolved.[5] Basify the aqueous mixture to pH ~8 with a saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification & Characterization: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final indole fragment by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.

Data Presentation: Example Fragment Library

The following table summarizes a hypothetical set of fragments synthesized using Protocol 1, demonstrating their compliance with the "Rule of Three."

Carbonyl PrecursorResulting FragmentMolecular Weight (Da)cLogPH-Bond DonorsH-Bond Acceptors
Acetone2,5-Dimethyl-7-fluoro-1H-indole177.212.6511
Cyclohexanone7-Fluoro-5-methyl-1,2,3,4-tetrahydrocarbazole217.283.2 (borderline)11
Pyruvic Acid7-Fluoro-5-methyl-1H-indole-2-carboxylic acid207.182.1023
3-Pentanone2,3-Diethyl-7-fluoro-5-methyl-1H-indole219.293.5 (borderline)11

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_process Chemical Synthesis cluster_end Output Hydrazine (4-Fluoro-2-methylphenyl)hydrazine Reaction One-Pot Reaction: 1. Hydrazone Formation 2. Fischer Indolization (Acid Catalyst) Hydrazine->Reaction Carbonyls Carbonyl Panel (Ketones, Aldehydes) Carbonyls->Reaction Purification Purification & Characterization Reaction->Purification Library Diverse Indole-Based Fragment Library Purification->Library

Caption: Workflow for generating an indole fragment library.

Application II: Biophysical Screening & Hit Validation

Scientific Rationale: Due to their low molecular weight, fragments typically exhibit weak binding affinities (high micromolar to millimolar range).[11] Detecting these interactions requires highly sensitive biophysical techniques. A tiered or cascaded screening approach is most effective for minimizing false positives and efficiently identifying genuine binders.[11] This workflow begins with a rapid, high-throughput primary screen to identify a larger set of potential "hits," which are then subjected to more rigorous, lower-throughput secondary and tertiary assays for validation and quantitative characterization.

Protocol 2: A Cascaded Biophysical Screening Workflow

This protocol outlines a standard three-tiered approach to screen the newly synthesized indole fragment library against a target protein (e.g., a protein kinase).

Tier 1: Primary Screen - Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

  • Principle: This method measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). It is a rapid and cost-effective primary screen.[11]

  • Methodology:

    • Prepare a master mix containing the target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

    • Dispense the master mix into a 96- or 384-well PCR plate.

    • Add individual fragments from the indole library to each well to a final concentration of 200-500 µM. Include appropriate controls (protein + DMSO, protein alone).

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a temperature gradient from 25°C to 95°C, monitoring fluorescence changes.

    • Calculate the Tₘ for each well. A fragment is considered a primary hit if it induces a significant thermal shift (ΔTₘ > 2°C) compared to the DMSO control.

Tier 2: Hit Validation - Ligand-Observed Nuclear Magnetic Resonance (NMR)

  • Principle: NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) directly detect the binding of a ligand to a high-molecular-weight target in solution. They are essential for eliminating false positives from methods like DSF, which can be affected by compound aggregation or fluorescence interference.[3][11][12]

  • Methodology (STD NMR):

    • Prepare two samples for each primary hit: one containing the fragment (~100 µM) and the target protein (~5-10 µM) in a deuterated buffer, and a reference sample with only the fragment.

    • Acquire a 1D ¹H NMR spectrum with selective on-resonance saturation of protein signals (e.g., at -1 ppm) and an off-resonance control (e.g., at 40 ppm).

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The appearance of signals in the difference spectrum confirms that the fragment binds to the protein, as saturation is transferred from the protein to the bound ligand. A flat baseline indicates no binding.

Tier 3: Affinity Measurement - Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides quantitative data on binding affinity (Kᴅ) and kinetics (kₐ, kₔ).[13]

  • Methodology:

    • Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling).

    • Prepare a dilution series of the validated fragment hit in running buffer (e.g., from 1 µM to 1 mM).

    • Inject the fragment solutions over the chip surface at a constant flow rate, followed by a dissociation phase with running buffer.

    • Record the sensorgrams, which show the binding response over time.

    • Fit the steady-state binding responses against concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

Data Presentation: Example Screening Cascade Results
Fragment IDPrimary Screen (ΔTₘ in °C)Secondary Screen (STD-NMR)Tertiary Screen (SPR Kᴅ)Hit Status
IND-0013.5Positive150 µMValidated Hit
IND-0022.8NegativeNot PerformedFalse Positive
IND-0030.5Not PerformedNot PerformedNon-binder
IND-0044.1Positive98 µMValidated Hit

Visualization: Screening Cascade Workflow

G cluster_screening Screening & Validation Lib Indole Fragment Library TSA Tier 1: Thermal Shift (Primary Screen) Lib->TSA ~100s fragments NMR Tier 2: NMR (Hit Validation) TSA->NMR ~10s primary hits SPR Tier 3: SPR/ITC (Affinity Measurement) NMR->SPR ~5-10 validated hits Hits Validated Hits (with Kᴅ values) SPR->Hits

Caption: A tiered workflow for fragment screening and validation.

Application III: Structure-Guided Fragment Elaboration

Scientific Rationale: A validated fragment hit is not the end goal but rather the starting point. The low molecular weight and complexity of fragments provide ample opportunity for optimization. Structure-Based Drug Design (SBDD), primarily using high-resolution X-ray crystallography, is the cornerstone of the hit-to-lead process.[14][15] By visualizing how a fragment binds, medicinal chemists can design modifications that extend into nearby pockets to form new, affinity-enhancing interactions, a process known as "fragment growing."[3][14]

The 7-fluoro-5-methyl-1H-indole core derived from (4-Fluoro-2-methylphenyl)hydrazine is an excellent scaffold for this process. The indole N-H, the fluoro- and methyl- groups, and the substituents at the 2- and 3-positions all serve as potential "growth vectors" for synthetic elaboration.

Protocol 3: Conceptual Workflow for Structure-Guided Fragment Elaboration

This protocol outlines the iterative cycle used to evolve a validated indole fragment into a potent lead compound.

  • Co-Crystal Structure Determination: Soak crystals of the target protein with a high concentration of the validated indole fragment hit (e.g., IND-004 from the table above). Use X-ray diffraction to solve the high-resolution structure of the protein-fragment complex.

  • Binding Mode Analysis: Carefully analyze the electron density map to confirm the fragment's binding pose and orientation. Identify:

    • Key Interactions: Note any hydrogen bonds, halogen bonds (from the fluorine), or hydrophobic interactions between the fragment and protein residues.

    • Growth Vectors: Identify positions on the fragment (e.g., the C2 position from the ketone or the N1 indole nitrogen) that are pointing towards unoccupied regions of the binding site or towards the solvent.

  • Iterative Design & Synthesis: Based on the structural analysis, design a small, focused library of analogs. For example, if the C2-substituent points towards a small hydrophobic pocket, synthesize analogs with small alkyl or aryl groups at that position. If the indole N-H is not making a key hydrogen bond, it can be alkylated to probe for new interactions.

  • Affinity and Functional Evaluation: Synthesize the designed analogs and evaluate them.

    • Measure their binding affinity (Kᴅ) using SPR or ITC to confirm that the modifications have improved binding.

    • Once affinity reaches the low micromolar or high nanomolar range, assess functional activity in a relevant biochemical assay (e.g., an enzyme inhibition assay to determine IC₅₀).[16]

  • Repeat Cycle: Obtain co-crystal structures of the most promising new analogs to validate the design hypothesis and guide the next round of optimization. This iterative process continues until a lead compound with the desired potency and drug-like properties is achieved.

Visualization: The SBDD Iterative Cycle

G Node1 1. X-Ray Crystallography (Protein-Fragment Complex) Node2 2. Binding Mode Analysis (Identify Growth Vectors) Node1->Node2 Obtain Structure Node3 3. Design & Synthesis of New Analogs Node2->Node3 Design Next Cycle Node4 4. Assay Analogs (Affinity, Potency) Node3->Node4 Test New Molecules Node4->Node1 Select Best for Co-Crystal

Caption: The iterative cycle of structure-based drug design.

Conclusion

(4-Fluoro-2-methylphenyl)hydrazine is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its ability to readily form the privileged indole scaffold via the Fischer synthesis makes it an invaluable starting material for building high-quality, synthetically tractable fragment libraries. The resulting 7-fluoro-5-methyl-1H-indole core provides a rigid and well-defined platform for probing protein-ligand interactions. When integrated into a robust workflow of biophysical screening and structure-guided design, fragments derived from this hydrazine serve as exceptional starting points for the development of novel, high-affinity lead compounds, streamlining the path from initial hit to potential drug candidate.

References

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to modern synthetic methodologies crucial for the efficient and robust production of active pharmaceutical ingredient (API) intermediates. This document emphasizes the causality behind experimental choices and provides validated protocols for key transformations, grounded in authoritative scientific literature.

Section 1: Strategic Implementation of Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions have become indispensable tools in pharmaceutical manufacturing for the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in a vast array of drug molecules. These reactions offer a powerful and versatile platform for the convergent synthesis of complex API intermediates.

The Power of Palladium: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of aryl and heteroaryl C-N bonds. This reaction is particularly valuable when traditional methods like nucleophilic aromatic substitution are ineffective due to the low reactivity of the aryl halide.[1][2][3]

Causality of Experimental Choices: The choice of palladium precursor, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The ligand, typically a bulky, electron-rich phosphine, plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the aminated product. The base is required to deprotonate the amine, forming the active nucleophile. The solvent must be capable of dissolving the reactants and maintaining a suitable reaction temperature.

Logical Relationship of Buchwald-Hartwig Amination

cluster_0 Catalytic Cycle A Aryl Halide/Triflate F Oxidative Addition A->F B Amine G Amine Coordination & Deprotonation B->G C Pd(0) Catalyst C->F D Ligand D->C E Base E->G F->G H Reductive Elimination G->H H->C I N-Aryl Amine Product H->I J Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a Key Pharmaceutical Intermediate [4]

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with a secondary amine, a common transformation in the synthesis of various API intermediates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Secondary amine (e.g., N-methylpiperazine) (2.0 equiv)

  • Palladium acetate (Pd(OAc)2) (0.0047 equiv)

  • (R)-BINAP (0.002 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous)

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium acetate and (R)-BINAP.

  • Add anhydrous toluene and stir the mixture at 40 °C for 15 minutes to form the active catalyst.

  • To this solution, add the aryl bromide, N-methylpiperazine, and sodium tert-butoxide.

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl amine.

ParameterValueReference
Catalyst Loading 0.47 mol% Pd(OAc)2[4]
Ligand Loading 0.2 mol% (R)-BINAP[4]
Base Sodium tert-butoxide[4]
Solvent Toluene[4]
Temperature 100 °C[4]

Section 2: Continuous Flow Chemistry for Enhanced Process Control and Safety

Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing.[5][6] By conducting reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters, leading to improved safety, scalability, and product quality.[7][8]

Causality of Experimental Choices: The key parameters in flow chemistry are the reactor type, residence time, temperature, and pressure. The small dimensions of flow reactors lead to high surface-area-to-volume ratios, enabling rapid heat and mass transfer. This allows for precise temperature control, even for highly exothermic reactions, minimizing the formation of byproducts.[9] The residence time, controlled by the flow rate and reactor volume, determines the reaction time. Operating at elevated temperatures and pressures can significantly accelerate reaction rates.[10]

Workflow for Continuous Flow Synthesis

A Reagent A Reservoir C Pump A A->C B Reagent B Reservoir D Pump B B->D E Mixing Point C->E D->E F Flow Reactor (Heated/Cooled) E->F G Back Pressure Regulator F->G I In-line Analytics F->I H Product Collection G->H I->C I->D

Caption: A typical setup for a continuous flow synthesis process.

Application Example: Continuous Flow Synthesis of an Artemisinin Intermediate [6][11]

The semi-synthesis of the antimalarial drug artemisinin from dihydroartemisinic acid (DHAA) is a prime example of the power of flow chemistry. The key step involves a photochemical reaction with singlet oxygen, which is hazardous to perform on a large scale in a batch reactor.[6]

Protocol 2: Photochemical Continuous Flow Synthesis of an Artemisinin Intermediate [6][11][12]

Materials:

  • Dihydroartemisinic acid (DHAA)

  • Photosensitizer (e.g., tetraphenylporphyrin)

  • Oxygen

  • Solvent (e.g., dichloromethane)

Equipment:

  • Syringe pumps

  • Gas mass flow controller

  • T-mixer

  • Transparent tubing (e.g., FEP)

  • Light source (e.g., LED lamp)

  • Back pressure regulator

Procedure:

  • Prepare a solution of DHAA and the photosensitizer in the chosen solvent.

  • Pump the solution and a stream of oxygen into a T-mixer.

  • The resulting segmented flow passes through the transparent tubing which is irradiated by the light source.

  • The residence time in the irradiated zone is controlled by the flow rate and the length of the tubing.

  • The reaction mixture then passes through a back pressure regulator to maintain the desired pressure.

  • The product stream is collected, and the artemisinin intermediate is isolated after solvent removal and purification.

ParameterValueReference
Reaction Type Photochemical oxidation[6]
Key Reagent Singlet Oxygen[6]
Residence Time Short (minutes)[11]
Yield up to 65%[6]

Section 3: Biocatalysis for Green and Selective Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods for the synthesis of API intermediates.[13][14] Enzymes operate under mild conditions, exhibit high enantio- and regioselectivity, and can often telescope multiple reaction steps, leading to more efficient and sustainable processes.[15][16]

Causality of Experimental Choices: The choice of enzyme is paramount and is often determined through screening of enzyme libraries. Reaction conditions such as pH, temperature, and co-solvent are optimized to maximize enzyme activity and stability. For reactions involving cofactors like NAD(P)H, a cofactor regeneration system is often employed to improve process economics.[17]

Enzymatic Kinetic Resolution

A Racemic Mixture (R- and S-enantiomers) B Enzyme (e.g., Lipase) A->B C Selective Transformation of one enantiomer B->C D Unreacted Enantiomer (e.g., R) C->D E Transformed Product (from S) C->E F Separation D->F E->F G Enantiopure Product 1 F->G H Enantiopure Product 2 F->H

Caption: Principle of enzymatic kinetic resolution of a racemic mixture.

Application Example: Enzymatic Resolution of Racemic Ibuprofen Ester [18][19]

(S)-Ibuprofen is the therapeutically active enantiomer of this widely used non-steroidal anti-inflammatory drug. Lipases are commonly used for the kinetic resolution of racemic ibuprofen esters to produce enantiopure (S)-ibuprofen.[9][18]

Protocol 3: Lipase-Catalyzed Hydrolysis of Racemic Ibuprofen Ethyl Ester [18]

Materials:

  • Racemic ibuprofen ethyl ester

  • Lipase (e.g., from Candida rugosa)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Co-solvent (e.g., an ionic liquid like [OmPy][BF4] or a traditional organic solvent)

Equipment:

  • Temperature-controlled shaker or stirred-tank reactor

  • pH meter

  • Standard laboratory glassware for workup and purification

Procedure:

  • Prepare a buffered solution containing the co-solvent.

  • Disperse the lipase in the buffered solution.

  • Add the racemic ibuprofen ethyl ester to the enzyme solution.

  • Incubate the reaction mixture at the optimal temperature (e.g., 75 °C for thermostable esterase) with agitation.

  • Monitor the progress of the reaction by measuring the conversion and enantiomeric excess of the product.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by separating the enzyme (e.g., by filtration if immobilized).

  • Extract the mixture with an organic solvent to separate the unreacted (R)-ibuprofen ethyl ester from the (S)-ibuprofen acid.

  • Isolate and purify the (S)-ibuprofen.

ParameterValueReference
Enzyme Thermostable esterase (EST10)[18]
Substrate Racemic ibuprofen ethyl ester[18]
pH 5.5[18]
Temperature 75 °C[18]
Conversion 47.4%[18]
Enantiomeric Excess (eep) 96.6%[18]

Section 4: Asymmetric Synthesis for Chiral API Intermediates

The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different pharmacological and toxicological profiles.[20] Asymmetric synthesis strategies, such as asymmetric hydrogenation and organocatalysis, are powerful methods for establishing stereocenters with high enantioselectivity.[21][22]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins.[10][13] The reaction typically employs a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, with a chiral ligand.[23]

Protocol 4: Asymmetric Hydrogenation of a Prochiral Ketone [10][24]

This protocol provides a general procedure for the asymmetric hydrogenation of a ketone to a chiral secondary alcohol.

Materials:

  • Prochiral ketone (1.0 equiv)

  • Chiral Ruthenium catalyst (e.g., [RuCl2(p-cymene)]2 / chiral amino alcohol ligand)

  • Hydrogen gas

  • Solvent (e.g., methanol or isopropanol)

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Magnetic or mechanical stirrer

  • Inert gas supply

Procedure:

  • Charge the autoclave with the prochiral ketone, the chiral catalyst, and the solvent under an inert atmosphere.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the optimal temperature and stir until the reaction is complete (monitor by GC or LC).

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the chiral alcohol.

ParameterValueReference
Catalyst [RuCl2(p-cymene)]2 / chiral ligand[24]
Hydrogen Source H2 gas[10]
Enantioselectivity Often >95% ee[10][13]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Fischer Indole Synthesis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, when working with substituted hydrazines. As a cornerstone of heterocyclic chemistry, the Fischer indole synthesis is invaluable, yet its success is highly sensitive to substrate structure and reaction conditions.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosis and Solutions for Low Yields

This section is structured to help you identify the root cause of low product formation and provides actionable steps to remedy the issue.

Problem 1: Reaction yields are consistently low or negligible, with recovery of starting materials or formation of a complex mixture.
Possible Cause A: Competing N-N Bond Cleavage

The crucial[1][1]-sigmatropic rearrangement can be outcompeted by a heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[4][5] This is particularly problematic when electron-donating groups are present on the hydrazine or the carbonyl component, as they stabilize the resulting iminylcarbocation, making cleavage the more favorable pathway.[4][5][6]

Solutions:

  • Modify Catalyst System: Switch from a strong Brønsted acid (e.g., H₂SO₄, PPA) to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or even a weaker Brønsted acid like acetic acid.[6][7][8] This can disfavor the protonation state that leads to excessive N-N bond cleavage.

  • Temperature Optimization: Lowering the reaction temperature can sometimes suppress the N-N cleavage side reaction more than the desired cyclization.[6] Monitor the reaction closely by TLC to find the optimal temperature.

  • Substrate Modification: If synthetically feasible, consider introducing a mild electron-withdrawing group on the arylhydrazine to strengthen the N-N bond.[7]

Possible Cause B: Steric Hindrance

Bulky substituents on either the arylhydrazine (especially at the ortho position) or the ketone/aldehyde can sterically impede the formation of the necessary planar ene-hydrazine intermediate or hinder the subsequent[1][1]-sigmatropic rearrangement.[7][9]

Solutions:

  • Catalyst Choice: Stronger acid catalysts or higher temperatures might be necessary to overcome the activation barrier imposed by steric hindrance.[7] However, this must be balanced against the risk of increased side reactions.

  • Alternative Synthetic Routes: For severely hindered substrates, the Fischer indole synthesis may not be the most suitable method. Consider alternative indole syntheses such as the Bartoli, Leimgruber-Batcho, or Gassman syntheses.[10][11]

Possible Cause C: Unfavorable Electronic Effects of Substituents

Strong electron-withdrawing groups on the arylhydrazine can deactivate the aromatic ring, making the key electrophilic attack during the cyclization step more difficult.[7][12] This often necessitates harsher reaction conditions. Conversely, as mentioned, strong electron-donating groups can excessively favor N-N bond cleavage.[4][5][7]

Solutions:

  • For Electron-Withdrawing Groups: Employ stronger acid catalysts (e.g., polyphosphoric acid) and higher temperatures.[7][9] Microwave-assisted synthesis can also be effective in driving the reaction to completion.[8][13]

  • For Electron-Donating Groups: Utilize milder conditions (weaker acid, lower temperature) to minimize N-N bond cleavage.[6]

Problem 2: The reaction produces a mixture of regioisomers when using an unsymmetrical ketone.

The use of an unsymmetrical ketone can lead to the formation of two different ene-hydrazine intermediates, resulting in a mixture of indole regioisomers.[7][9][14] The ratio of these isomers is highly dependent on the reaction conditions.

Solutions:

  • Acid Catalyst Selection: The choice of acid catalyst can significantly influence the regioselectivity.[15] Weaker acids often favor the kinetic product, formed from the more substituted enamine, while stronger acids can lead to the thermodynamically more stable product.[6] A systematic screening of different acids is recommended.

  • Temperature Control: Reaction temperature can also affect the isomer ratio. Running the reaction at lower temperatures may favor the kinetic product.

  • Use of Heterogeneous Catalysts: Zeolites have been shown to enhance regioselectivity in some cases due to shape-selective catalysis within their micropores, favoring the formation of the less bulky isomer.[16]

Problem 3: The reaction stalls, and the primary isolated product is the phenylhydrazone intermediate.

Incomplete conversion to the indole product is a common issue, often pointing to insufficient activation for the key rearrangement and cyclization steps.[7]

Solutions:

  • Increase Acid Strength and/or Concentration: The reaction is acid-catalyzed, and a stronger acid or a higher concentration of the catalyst can facilitate the cyclization.[7][8] Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent and can be very effective.[8][17]

  • Increase Reaction Temperature: The[1][1]-sigmatropic rearrangement often has a high activation energy.[8] Cautiously increasing the temperature while monitoring for decomposition can improve the conversion rate.

  • Ensure Purity of Reactants: Impurities in the starting materials, particularly the hydrazine, can inhibit the catalyst or lead to side reactions.[8][9] Use freshly purified reagents.

  • Consider in situ Hydrazone Formation: Some phenylhydrazones are unstable and may decompose upon isolation.[1][7] Performing a one-pot reaction where the hydrazine and carbonyl compound are mixed directly in the acidic medium can circumvent this issue.[8][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer indole synthesis with substituted hydrazines?

A1: The most prevalent side reactions include:

  • N-N Bond Cleavage: As detailed in the troubleshooting guide, this leads to the formation of anilines and other degradation products instead of the desired indole.[4][7]

  • Formation of Regioisomers: Occurs with unsymmetrical ketones, leading to a mixture of indole products.[7][14]

  • Aldol Condensation: Enolizable aldehydes and ketones can undergo self-condensation under acidic conditions, consuming starting material.[6]

  • Rearrangements and Dimerizations: Under harsh acidic conditions and high temperatures, the indole product itself can be susceptible to degradation or further reaction.[7]

Q2: How do I choose the right acid catalyst for my specific substituted hydrazine?

A2: The choice of catalyst is critical and substrate-dependent.[17][18] A general guideline is:

  • For electron-neutral or moderately substituted hydrazines: A good starting point is a Lewis acid like ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid.[10][18]

  • For electron-deficient hydrazines (with EWGs): Harsher conditions are often needed. Polyphosphoric acid (PPA) or strong Brønsted acids like H₂SO₄ are commonly employed.[7][9][12]

  • For electron-rich hydrazines (with EDGs): Milder acids like acetic acid or milder Lewis acids are preferred to minimize N-N bond cleavage.[6]

It is highly recommended to perform small-scale screening experiments with a few different catalysts to find the optimal one for your system.[8][12]

Q3: Can I run the Fischer indole synthesis without a solvent?

A3: Yes, in some cases, running the reaction neat (without a solvent) can be effective, particularly when using a liquid acid catalyst like polyphosphoric acid which can also serve as the reaction medium.[8][12] This can sometimes lead to higher concentrations and faster reaction rates.

Q4: My substituted indole product is difficult to purify. What can I do?

A4: Purification of indoles can be challenging due to their polarity and potential for streaking on silica gel chromatography.[6]

  • Chromatography Modifiers: Adding a small amount of a basic modifier like triethylamine or ammonia to your eluent can often improve peak shape and separation.[6]

  • Alternative Purification: If chromatography is problematic, consider recrystallization or preparative HPLC.[6]

  • Protecting Groups: In some cases, temporary protection of the indole nitrogen (e.g., as an N-Boc or N-pivaloyl derivative) can facilitate purification, followed by a deprotection step.[6]

Q5: Are there modern alternatives to the classical Fischer indole synthesis for preparing substituted indoles?

A5: Yes, while the Fischer synthesis is a classic, several modern methods have been developed. The Buchwald-Hartwig and other palladium-catalyzed cross-coupling reactions offer alternative strategies for forming the key C-N or C-C bonds, often under milder conditions and with broader substrate scope.[10][19][20] These methods can be particularly useful for substrates that are incompatible with the strongly acidic conditions of the Fischer synthesis.

Data and Protocols

Table 1: Catalyst Selection Guide for Substituted Hydrazines
Hydrazine Substituent TypeRecommended Catalyst ClassExample CatalystsRationale
Electron-Donating (e.g., -OCH₃, -CH₃)Mild Brønsted or Lewis AcidsAcetic Acid, ZnCl₂, BF₃·OEt₂Minimizes competing N-N bond cleavage.[6][7]
Electron-Neutral (e.g., -H, -Ph)General Brønsted or Lewis Acidsp-TsOH, H₂SO₄, ZnCl₂, AlCl₃Effective for a broad range of standard substrates.[10][18]
Electron-Withdrawing (e.g., -NO₂, -Cl)Strong Brønsted AcidsPolyphosphoric Acid (PPA), H₂SO₄Overcomes the deactivating effect of the substituent.[7][9]
Experimental Protocol: General Procedure for Catalyst Screening
  • Preparation: In parallel reaction vials, place the substituted arylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., toluene, xylene, or diglyme).

  • Catalyst Addition: To each vial, add a different acid catalyst (e.g., vial 1: p-TsOH (0.2 eq), vial 2: ZnCl₂ (1.0 eq), vial 3: Acetic acid (as solvent)).

  • Reaction: Heat the reactions to a consistent temperature (e.g., 110 °C) and monitor the progress by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Analysis: Compare the TLC profiles for product formation and byproduct generation to identify the most promising catalyst and conditions for scale-up.

Visualizations

Diagram 1: Fischer Indole Synthesis Mechanism and Failure Point

Fischer_Indole_Mechanism cluster_0 Reaction Pathway cluster_1 Failure Pathway A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Formation A->B Condensation G Ene-hydrazine C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst, Heat E Cyclization & NH₃ Elimination D->E Rearomatization F Substituted Indole E->F Aromatization H N-N Bond Cleavage G->H Strong Acid / EDG Stabilization I Aniline + Side Products H->I Troubleshooting_Workflow start Low Yield in Fischer Indole Synthesis q1 Check Reactant Purity | Impure? start->q1 a1 Purify starting materials (distillation, recrystallization) q1:f1->a1 Yes q2 Analyze Byproducts | N-N Cleavage (Aniline detected)? q1:f0->q2 No a1->q2 a2 Use milder acid (e.g., ZnCl₂, AcOH) Lower reaction temperature q2:f1->a2 Yes q3 Starting Material Recovered? | Incomplete Conversion? q2:f0->q3 No end Optimized Yield a2->end a3 Increase acid strength/concentration (e.g., PPA) Increase temperature cautiously q3:f1->a3 Yes q4 Regioisomers Formed? | (Unsymmetrical Ketone) q3:f0->q4 No a3->end a4 Screen different acid catalysts Adjust temperature q4:f1->a4 Yes q4:f0->end No/Other Issue a4->end

References

Technical Support Center: (4-Fluoro-2-methylphenyl)hydrazine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for syntheses involving (4-Fluoro-2-methylphenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of using this versatile reagent. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical experience.

Introduction

(4-Fluoro-2-methylphenyl)hydrazine is a key building block in the synthesis of various heterocyclic compounds, most notably in the Fischer indole synthesis. The presence of both an ortho-methyl and a para-fluoro substituent on the phenyl ring introduces specific electronic and steric factors that can influence reaction pathways, sometimes leading to unexpected side reactions and purification challenges. This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis using (4-Fluoro-2-methylphenyl)hydrazine is resulting in a very low yield. What are the likely causes?

A1: Low yields are a common issue and can stem from several factors.[1] The primary culprits are often related to the stability of intermediates and the specific reaction conditions required for this substituted hydrazine. Key areas to investigate include:

  • Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be sluggish. Ensure anhydrous conditions and consider gentle heating or extending the reaction time for this step.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2][3][4] For (4-Fluoro-2-methylphenyl)hydrazine, the electron-withdrawing nature of the fluorine atom can affect the basicity of the hydrazine nitrogens, potentially requiring a stronger acid or different catalyst loading than for unsubstituted phenylhydrazine. Experiment with various Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂).

  • Decomposition of Intermediates: Phenylhydrazones can be unstable, especially under harsh acidic conditions and high temperatures.[5][6] The key enamine intermediate may also be prone to degradation. Monitor your reaction by TLC to avoid prolonged heating that could lead to decomposition.

  • Steric Hindrance: The ortho-methyl group can sterically hinder the crucial[3][3]-sigmatropic rearrangement, requiring more forcing conditions which can also promote side reactions.[7]

Q2: I am observing multiple spots on my TLC plate that are difficult to separate from my desired indole product. What could these byproducts be?

A2: The formation of multiple products is a classic sign of competing reaction pathways. With (4-Fluoro-2-methylphenyl)hydrazine, especially when using an unsymmetrical ketone, you may be observing:

  • Regioisomers: If your ketone is unsymmetrical, cyclization can occur on either side of the carbonyl group, leading to the formation of two different indole regioisomers. The ortho-methyl group on the hydrazine can influence this regioselectivity.

  • Unreacted Starting Materials: Incomplete reaction will leave behind the starting hydrazine and ketone/aldehyde.

  • Products of Side Reactions: Several side reactions, such as abnormal cyclization or cleavage products, can occur. These are discussed in detail in the troubleshooting section below.

Q3: How does the fluorine substituent affect the reaction?

A3: The para-fluoro substituent has a significant electronic effect. Its electron-withdrawing nature can decrease the nucleophilicity of the hydrazine, potentially slowing down the initial hydrazone formation. It can also influence the stability of intermediates in the Fischer indole synthesis. However, in some cases, fluorine substitution has been shown to decrease the activation energy of the key[3][3]-sigmatropic rearrangement step.[8]

Part 2: Troubleshooting Guides for Specific Side Reactions

Issue 1: Formation of Regioisomeric Indoles

When using an unsymmetrical ketone (e.g., 2-butanone), the Fischer indole synthesis with (4-Fluoro-2-methylphenyl)hydrazine can lead to two possible regioisomeric indoles. The ortho-methyl group on the phenylhydrazine ring can exert steric influence on the direction of the cyclization.

Plausible Mechanism:

The formation of the enamine intermediate can occur from either of the two α-carbons of the ketone. Each of these enamines can then undergo the[3][3]-sigmatropic rearrangement and subsequent cyclization to form a different indole isomer.

Troubleshooting and Preventative Measures:

  • Choice of Acid Catalyst: The regioselectivity of the Fischer indole synthesis is known to be influenced by the acidity of the medium.[9] Experiment with different acid catalysts (e.g., polyphosphoric acid vs. zinc chloride) as this can alter the ratio of the isomers.

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.

  • Purification Strategy: If isomer formation is unavoidable, a robust purification method is necessary. Column chromatography with a carefully selected solvent system is often effective. High-performance liquid chromatography (HPLC) may be required for isomers with very similar polarities.

  • Consider a Regioselective Synthesis: If a single isomer is crucial, it may be necessary to explore alternative indole synthesis methods that offer better regiocontrol.[10]

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterEffect on RegioselectivityRecommendations
Acid Catalyst Can significantly alter the ratio of isomers.Screen a variety of Brønsted and Lewis acids.
Temperature Lower temperatures may favor the thermodynamic product.Run the reaction at the lowest effective temperature.
Solvent Can influence the stability of intermediates.Experiment with different solvents if possible.

Diagram 1: Competing Pathways to Regioisomers

G cluster_start Starting Materials Hydrazine (4-Fluoro-2-methylphenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Ketone Unsymmetrical Ketone Ketone->Hydrazone Enamine_A Enamine Isomer A Hydrazone->Enamine_A Tautomerization Enamine_B Enamine Isomer B Hydrazone->Enamine_B Tautomerization Indole_A Indole Regioisomer A Enamine_A->Indole_A [3,3]-Sigmatropic Rearrangement & Cyclization Indole_B Indole Regioisomer B Enamine_B->Indole_B [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Formation of two enamine intermediates leads to different indole regioisomers.

Issue 2: Abnormal Fischer Indole Synthesis (Verley-Doebner Type Rearrangement)

In some cases, particularly with ortho-substituted phenylhydrazines, an "abnormal" cyclization can occur where the cyclization happens at the substituted ortho position, leading to rearrangement or elimination of the substituent.

Plausible Mechanism:

While less common, if the[3][3]-sigmatropic rearrangement occurs towards the methyl-substituted carbon, the subsequent cyclization and aromatization steps can lead to products other than the expected indole. This can be more prevalent under forcing reaction conditions.

Troubleshooting and Preventative Measures:

  • Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature to favor the desired reaction pathway.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to detect the formation of unexpected products early on. If significant amounts of byproducts are forming, consider stopping the reaction and optimizing the conditions.

  • Structural Confirmation: Thoroughly characterize all major products using techniques like NMR and mass spectrometry to confirm their structures and identify any rearranged products.

Diagram 2: Normal vs. Abnormal Cyclization Pathways

G cluster_normal Normal Pathway cluster_abnormal Abnormal Pathway Enamine Enamine Intermediate Rearrangement_Normal [3,3]-Sigmatropic Rearrangement (away from methyl group) Enamine->Rearrangement_Normal Rearrangement_Abnormal [3,3]-Sigmatropic Rearrangement (towards methyl group) Enamine->Rearrangement_Abnormal Cyclization_Normal Cyclization Rearrangement_Normal->Cyclization_Normal Indole_Normal Desired Indole Product Cyclization_Normal->Indole_Normal Cyclization_Abnormal Abnormal Cyclization Rearrangement_Abnormal->Cyclization_Abnormal Byproduct Rearranged Byproduct Cyclization_Abnormal->Byproduct

Caption: Competing normal and abnormal cyclization pathways for the enamine intermediate.

Issue 3: Decomposition and Tar Formation

(4-Fluoro-2-methylphenyl)hydrazine and its corresponding hydrazones can be susceptible to decomposition under strongly acidic and high-temperature conditions, leading to the formation of tarry byproducts and a decrease in the yield of the desired product.

Plausible Causes:

  • Hydrolysis of Hydrazone: The hydrazone intermediate can hydrolyze back to the starting hydrazine and carbonyl compound, especially in the presence of water.[6]

  • Acid-Catalyzed Decomposition: Strong acids can promote various decomposition pathways of the hydrazine and its derivatives.

  • Oxidation: Phenylhydrazines can be sensitive to air oxidation, which can be accelerated at higher temperatures.

Troubleshooting and Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize hydrazone hydrolysis.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Gradual Heating: Heat the reaction mixture gradually and maintain the minimum temperature required for the reaction to proceed.

  • Purification of Starting Material: Ensure the (4-Fluoro-2-methylphenyl)hydrazine is of high purity. Impurities from its synthesis could catalyze decomposition.[11]

Experimental Protocol: General Procedure for Fischer Indole Synthesis with (4-Fluoro-2-methylphenyl)hydrazine

  • Hydrazone Formation:

    • To a solution of the ketone or aldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or acetic acid), add (4-Fluoro-2-methylphenyl)hydrazine (1.0-1.1 eq).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until TLC analysis indicates complete consumption of the starting materials. This step can be catalyzed by a small amount of acetic acid if not already used as the solvent.

  • Cyclization:

    • Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the reaction mixture containing the pre-formed hydrazone.

    • Heat the reaction mixture to the appropriate temperature (this needs to be optimized, typically ranging from 80 °C to 150 °C).

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a mixture of ice and water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Visualization of the Core Mechanism

Diagram 3: The General Mechanism of the Fischer Indole Synthesis

G Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Start->Hydrazone Condensation Enamine Enamine (Ene-hydrazine) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Indole Product Elimination->Indole

Caption: Stepwise mechanism of the Fischer indole synthesis.

References

Why do some Fischer indolizations fail with specific substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fischer Indole Synthesis

A Guide to Troubleshooting Failures Caused by Substrate Substitution

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Fischer indole synthesis. While it is one of the most powerful and versatile methods for constructing the indole nucleus, certain substitution patterns on the arylhydrazine or carbonyl precursors can lead to dramatically reduced yields or complete reaction failure.[1][2]

This document provides in-depth, mechanism-based troubleshooting for these common issues. Instead of merely listing solutions, we aim to explain the underlying chemical principles that govern success or failure, empowering you to make informed decisions in your experimental design.

Section 1: The Fischer Indolization Mechanism: A Roadmap to Failure Points

Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds through several key stages, each presenting a potential point of failure depending on the electronic and steric nature of your substrates.[3][4]

The generally accepted mechanism involves:

  • Hydrazone Formation: Reversible, acid-catalyzed condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[3][4]

  • Tautomerization: The hydrazone isomerizes to the crucial, yet transient, ene-hydrazine intermediate.[3][4]

  • [1][1]-Sigmatropic Rearrangement: The rate-determining step for many substrates. This acid-promoted rearrangement forms a new C-C bond and breaks the weak N-N bond.[5][6]

  • Aromatization: The resulting di-imine intermediate undergoes rearomatization and cyclization, followed by the elimination of ammonia to furnish the final indole product.[4][6]

Below is a diagram illustrating this pathway, which will serve as our reference for diagnosing issues.

G cluster_0 Mechanism Overview Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Carbonyl (Acid Cat.) Carbonyl Carbonyl Carbonyl->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Rearrangement_TS [3,3]-Sigmatropic Rearrangement (RDS) Ene-hydrazine->Rearrangement_TS Protonation Di-imine Di-imine Rearrangement_TS->Di-imine Cyclized_Intermediate Aminal Intermediate Di-imine->Cyclized_Intermediate Rearomatization & Cyclization Indole Indole Cyclized_Intermediate->Indole - NH3

Caption: General mechanism of the Fischer Indole Synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured by the type of problem encountered. We address common questions and provide both mechanistic explanations and actionable protocols.

Category 1: Reaction Fails to Initiate (No Product, Starting Material Recovered)

Question: My reaction isn't working. I suspect the initial hydrazone is not forming. Why would this happen?

Answer: Hydrazone formation is a reversible equilibrium. Failure at this stage is almost always due to two factors:

  • Extreme Steric Hindrance: Bulky groups, particularly α,α-disubstituted ketones or ortho-substituted arylhydrazines, can physically prevent the nucleophilic attack of the hydrazine onto the carbonyl carbon.

  • Electronic Deactivation: A severely electron-deficient arylhydrazine (e.g., containing multiple nitro or cyano groups) has a less nucleophilic nitrogen, slowing the initial condensation. Similarly, a highly electron-rich, sterically-hindered ketone can be unreactive.

Troubleshooting Protocol: Confirming Hydrazone Formation

  • Isolate the Hydrazone: Before attempting the full indolization, run the condensation step separately under milder conditions (e.g., reflux in ethanol with a catalytic amount of acetic acid).

  • Monitor by TLC/NMR: Attempt to isolate the hydrazone. Its formation can be confirmed by ¹H NMR (disappearance of aldehyde/ketone signals, appearance of a new imine-like proton) or mass spectrometry.

  • Force the Equilibrium: If formation is slow, use a Dean-Stark apparatus to remove water and drive the reaction forward.

  • Alternative Precursor Synthesis: For particularly stubborn substrates, consider alternative methods for hydrazone synthesis, such as the Japp–Klingemann reaction, which can provide access to hydrazones that are difficult to form directly.[7]

Category 2: Reaction Stalls or Yields Side Products After Hydrazone Formation

This is the most common category of failure and is typically linked to the challenging[1][1]-sigmatropic rearrangement.

Question: Why does my reaction with an electron-donating group (e.g., amino, amido) on the carbonyl component fail, often yielding aniline and ketone fragments?

Answer: This is a classic failure mode resulting from a competing reaction pathway: N-N bond cleavage .[1][2][8]

  • Mechanistic Cause: The key[1][1]-sigmatropic rearrangement requires protonation of the ene-hydrazine. However, strong electron-donating groups (EDGs) on the carbonyl-derived portion of the molecule can overly stabilize the cationic charge that develops during an alternative N-N bond cleavage pathway.[1][2] This stabilization makes the activation energy for cleavage lower than that for the desired rearrangement. The reaction is effectively diverted, breaking the molecule apart instead of rearranging it.[1][2][8] This is a significant challenge in the synthesis of 3-aminoindoles, which often cannot be prepared using the standard Fischer method.[1][2]

G cluster_failure Failure Pathway with Strong EDG cluster_success Desired Pathway EneH Protonated Ene-hydrazine (with EDG) Cleavage Heterolytic N-N Bond Cleavage EneH->Cleavage Lower Ea Fragments Aniline + Iminyl Cation (Stabilized by EDG) Cleavage->Fragments EneH_S Protonated Ene-hydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement EneH_S->Sigmatropic Higher Ea Product Di-imine Intermediate Sigmatropic->Product

Caption: Competing pathways for a protonated ene-hydrazine.

Question: My arylhydrazine has a strong electron-withdrawing group (EWG) like a nitro-group, and the reaction is failing. What is the problem?

Answer: Strong EWGs on the arylhydrazine ring hinder the reaction at two critical points:

  • Decreased Nucleophilicity: The aryl ring is a key nucleophile in the final cyclization step. An EWG makes the ring electron-poor, retarding or preventing this intramolecular attack.

  • Destabilization of the Rearrangement: The[1][1]-sigmatropic rearrangement involves the aryl ring's π-electrons. An EWG reduces the electron density available to participate in this cyclic transition state, increasing the activation energy.[9] While electron-donating groups generally accelerate the reaction, EWGs slow it down or stop it completely.[9][10]

Troubleshooting Protocol: Overcoming Electronic Deactivation

  • Switch to a Lewis Acid Catalyst: Brønsted acids may not be potent enough. Stronger Lewis acids like ZnCl₂, BF₃·OEt₂, or AlCl₃ can coordinate more effectively to the nitrogen atoms, facilitating the rearrangement even with deactivated substrates.[4][6][7]

  • Increase Temperature: Since the rearrangement is often the rate-limiting step, higher temperatures (e.g., moving from refluxing acetic acid to polyphosphoric acid (PPA) at 150-180 °C) can provide the necessary energy to overcome the activation barrier. Caution: This can lead to decomposition with sensitive substrates.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction by efficiently heating the polar reaction mixture, often providing the desired product where conventional heating fails.[3]

Catalyst TypeTypical SubstratesAdvantagesDisadvantages
Brønsted Acids (HCl, H₂SO₄, PPA, PTSA)Electronically neutral or rich substratesInexpensive, readily availableCan cause degradation, harsh conditions for PPA
Lewis Acids (ZnCl₂, BF₃, AlCl₃)Electronically deficient substrates, acid-sensitive groupsMilder conditions possible, high efficiencyStoichiometric amounts often needed, workup can be complex
Heterogeneous/Solid Acids (Zeolites, Montmorillonite K10)General applicationsEasy removal, recyclable, can be milderMay have lower activity than homogeneous catalysts

Question: I am using an unsymmetrical ketone and getting a mixture of two different indoles. How can I control the regioselectivity?

Answer: This is a classic challenge. The reaction proceeds through the more stable ene-hydrazine tautomer. The regioselectivity is a delicate balance between the kinetic and thermodynamic enolate (and thus ene-hydrazine) formation.

  • Kinetic Control: Formation of the less-substituted ene-hydrazine is typically faster. This can sometimes be favored by using weaker acids and lower temperatures.

  • Thermodynamic Control: The more-substituted (and more stable) ene-hydrazine is favored under equilibrating conditions, such as stronger acids and higher temperatures.[11]

The outcome is highly substrate- and condition-dependent. For example, computational studies have shown that even substituents distant from the reacting centers can subtly influence transition state energies, dictating the final product ratio.[12][13]

Troubleshooting Protocol: Controlling Regioselectivity

  • Systematic Acid Screening: The choice of acid is paramount.[11][14] Screen a panel of catalysts from weak (acetic acid) to strong (methanesulfonic acid, PPA). The product ratio can be extremely sensitive to the acid used.[7]

  • Temperature Variation: Analyze the product ratio at different temperatures (e.g., 60 °C, 80 °C, 110 °C) to determine if kinetic or thermodynamic control can be established.

  • Steric Directing Groups: If possible, introduce a bulky group onto the ketone or hydrazine to sterically disfavor one pathway, forcing the reaction to proceed through the less hindered ene-hydrazine.

Section 3: Final Checklist and Workflow

If your Fischer indolization is failing, follow this logical troubleshooting workflow.

G start Reaction Fails check_hydrazone Step 1: Confirm Hydrazone Formation (TLC, NMR, MS) start->check_hydrazone hydrazone_no No Hydrazone check_hydrazone->hydrazone_no No hydrazone_yes Hydrazone Forms check_hydrazone->hydrazone_yes Yes action_hydrazone Action: - Isolate hydrazone first - Use Dean-Stark - Check for steric hindrance hydrazone_no->action_hydrazone check_electronics Step 2: Analyze Substituent Electronics hydrazone_yes->check_electronics ewg Strong EWG on Arylhydrazine? check_electronics->ewg edg Strong EDG on Carbonyl? check_electronics->edg regio Regioselectivity Issue? check_electronics->regio action_ewg Action: - Switch to Lewis Acid (ZnCl₂) - Increase Temperature (PPA) - Use Microwave ewg->action_ewg action_edg Action: - N-N Cleavage likely - Use Lewis Acid - Consider alternative synthesis edg->action_edg action_regio Action: - Screen acid catalysts - Vary temperature - Modify sterics regio->action_regio

Caption: A logical workflow for troubleshooting failed Fischer Indolizations.

References

Technical Support Center: Optimizing Reactions with (4-Fluoro-2-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development utilizing (4-Fluoro-2-methylphenyl)hydrazine in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions, maximize yields, and ensure the safe handling of this versatile reagent.

Core Concepts and Safety Precautions

(4-Fluoro-2-methylphenyl)hydrazine is a substituted hydrazine commonly employed in the synthesis of fluorinated indole derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities.[1] The most prevalent application of this reagent is in the Fischer indole synthesis , a robust reaction that forms an indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[2]

Safety is paramount when working with hydrazine derivatives. These compounds are often toxic, can be corrosive, and are potential carcinogens.[3] Always handle (4-Fluoro-2-methylphenyl)hydrazine and its solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5] While aqueous solutions of hydrazines are generally stable, they can decompose at elevated temperatures, potentially leading to the evolution of nitrogen and ammonia gas.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a Fischer indole synthesis using (4-Fluoro-2-methylphenyl)hydrazine?

A1: The optimal temperature for a Fischer indole synthesis is highly dependent on the specific substrates, catalyst, and reaction setup (conventional heating, microwave, etc.). Generally, the reaction requires elevated temperatures to drive the key[7][7]-sigmatropic rearrangement.[8]

  • Conventional Heating: Temperatures can range from refluxing in a solvent like acetic acid or ethanol (approximately 80-120°C) to higher temperatures (up to 160°C) in higher-boiling solvents or under neat conditions.[9][10] A continuous flow process for a similar reaction has been optimized at 110°C.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and may require higher temperatures for short durations. For example, some microwave-assisted Fischer indole syntheses are performed at temperatures up to 170°C for as little as 10 minutes.[11]

It is crucial to empirically optimize the temperature for your specific reaction by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: My Fischer indole synthesis is giving a low yield. What are the common causes?

A2: Low yields in Fischer indole synthesis are a common issue and can stem from several factors:

  • Suboptimal Temperature or Reaction Time: The reaction is sensitive to both temperature and duration. Insufficient heat may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final indole product.[12]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[2][13] The optimal catalyst must often be determined experimentally.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired indole. Common side reactions include the formation of azines from the reaction of the hydrazone with a second equivalent of the carbonyl compound.[14]

  • Electronic Effects of Substituents: The electronic nature of the substituents on the phenylhydrazine ring can influence the reaction. The electron-withdrawing fluorine atom at the 4-position and the electron-donating methyl group at the 2-position of (4-Fluoro-2-methylphenyl)hydrazine can affect the stability of the intermediates and the activation energy of the rearrangement step.

Q3: How do the fluoro and methyl substituents on (4-Fluoro-2-methylphenyl)hydrazine affect the Fischer indole synthesis?

A3: The electronic effects of the substituents on the arylhydrazine ring play a crucial role in the Fischer indole synthesis. The fluorine atom at the 4-position is electron-withdrawing, which can influence the nucleophilicity of the hydrazine nitrogens. The methyl group at the 2-position is electron-donating, which can impact the stability of the key enamine intermediate. The interplay of these opposing electronic effects can affect the rate and efficiency of the[7][7]-sigmatropic rearrangement.

Q4: I am observing the formation of an unexpected isomer. What could be the cause?

A4: When using unsymmetrical ketones in the Fischer indole synthesis, the formation of two regioisomeric indoles is possible. The regioselectivity of the cyclization is influenced by the acidity of the reaction medium and steric effects of the substituents on both the hydrazine and the ketone.[3] Careful analysis of the product mixture (e.g., by NMR) is necessary to identify the major and minor isomers.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Reaction temperature is too low. 2. Ineffective acid catalyst. 3. Decomposition of starting material or product.1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. 2. Screen different Brønsted and Lewis acids (e.g., p-TSA, ZnCl₂, PPA). 3. Use milder reaction conditions or shorter reaction times. Consider microwave-assisted synthesis for rapid heating.[15]
Formation of Multiple Products 1. Formation of regioisomers with unsymmetrical ketones. 2. Side reactions such as azine formation. 3. Decomposition of the product under the reaction conditions.1. Adjust the acidity of the reaction medium to influence regioselectivity. 2. Use a slight excess of (4-Fluoro-2-methylphenyl)hydrazine. 3. Monitor the reaction closely and stop it once the desired product is formed to prevent further degradation.
Reaction Stalls 1. Deactivation of the acid catalyst by ammonia byproduct. 2. Poor solubility of reactants or intermediates.1. Use a stoichiometric amount or a slight excess of the acid catalyst.[16] 2. Choose a solvent in which all components are soluble at the reaction temperature.

Data Presentation: Temperature and Reaction Conditions

The following table summarizes various reported conditions for the Fischer indole synthesis, which can serve as a starting point for optimizing your reaction with (4-Fluoro-2-methylphenyl)hydrazine.

Carbonyl Compound Catalyst/Solvent Temperature (°C) Time Yield (%) Method Reference
CyclopentanoneDMSO/H₂O/AcOH11020 minHighContinuous Flow[7]
PropiophenoneEaton's Reagent17010 min-Microwave[11]
CyclohexanoneZinc ChlorideReflux-76Microwave[15]
Cyclohexanonep-TSA600 W3 min91Microwave[15]
Substituted AcetophenonesPolyphosphoric Acid100-12010 min-Conventional[9]
3-Pentanonep-TSA (neat)1005 min82Conventional[17]
CyclohexanoneAcetic AcidReflux1 hr76-85Conventional[10]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Fischer Indole Synthesis of 7-Fluoro-5-methyl-1H-indole

This protocol describes the synthesis of 7-Fluoro-5-methyl-1H-indole from (4-Fluoro-2-methylphenyl)hydrazine and acetone.

Materials:

  • (4-Fluoro-2-methylphenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and acetone (1.5 equivalents).

  • Slowly add polyphosphoric acid (or another chosen acid catalyst) to the mixture with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and monitor the progress by TLC.[9]

  • Upon completion, cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 7-Fluoro-5-methyl-1H-indole.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This protocol provides a general guideline for a microwave-assisted synthesis, which can significantly accelerate the reaction.

Materials:

  • (4-Fluoro-2-methylphenyl)hydrazine (1 equivalent)

  • Ketone or aldehyde (1 equivalent)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine (4-Fluoro-2-methylphenyl)hydrazine, the carbonyl compound, and a catalytic amount of p-toluenesulfonic acid.[15]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 170°C) for a specified time (e.g., 10 minutes).[11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Follow the workup and purification steps outlined in Protocol 1.

Visualizing the Workflow and Mechanism

Experimental Workflow

experimental_workflow reagents Combine Reactants (Hydrazine, Carbonyl, Catalyst) reaction Heating (Conventional or Microwave) reagents->reaction Reaction Step workup Workup (Quenching, Extraction) reaction->workup Post-reaction purification Purification (Chromatography/Recrystallization) workup->purification product Final Indole Product purification->product

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Fischer Indole Synthesis Mechanism

fischer_mechanism start Arylhydrazine + Carbonyl hydrazone Hydrazone Formation start->hydrazone Condensation enamine Tautomerization to Ene-hydrazine hydrazone->enamine Acid-catalyzed rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Key Step cyclization Cyclization rearrangement->cyclization elimination Elimination of Ammonia cyclization->elimination indole Aromatic Indole elimination->indole

References

Technical Support Center: Purification of Indole Products from Fischer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indole products derived from the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Introduction to Purification Challenges

The Fischer indole synthesis is a robust and versatile method for creating substituted indoles.[1][2] However, the reaction's sensitivity to conditions like temperature and acid strength can lead to a variety of byproducts, making the purification of the desired indole a significant challenge.[3] Common impurities include unreacted starting materials, isomeric products, and polymeric tars.[1][3] The crude product obtained can often be difficult to purify due to the presence of multiple products and the potential for decomposition during the purification process.[3][4] This guide will address these issues directly, offering logical workflows and detailed protocols to achieve high purity.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues that may arise during the purification of your indole product.

Problem 1: Persistent Oily Product That Fails to Crystallize

Q: My crude indole product is an oil and will not crystallize, even after trying standard recrystallization techniques. What is causing this, and how can I purify my product?

A: This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation.

  • Underlying Cause: The presence of unreacted phenylhydrazine, ketone/aldehyde, or isomeric byproducts can act as "crystallization inhibitors." Also, residual acid catalyst can sometimes lead to degradation or the formation of salts that are difficult to crystallize. Tar formation is another significant contributor to oily products.

  • Troubleshooting Workflow:

    • Initial Work-up Check: Ensure the reaction mixture was properly neutralized after completion.[3] Any residual acid can hinder crystallization and promote degradation. A thorough wash with a mild base (e.g., saturated sodium bicarbonate solution) is crucial.[4]

    • Solvent Trituration: Before attempting a full recrystallization, try triturating the crude oil with a non-polar solvent in which the desired indole has low solubility, but the impurities are more soluble (e.g., hexanes, diethyl ether). This can often remove a significant portion of the impurities, sometimes inducing crystallization.

    • Column Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired indole from a complex mixture.[3][5]

    • Derivative Formation: In challenging cases, converting the crude indole to a crystalline derivative can facilitate purification.[4] After purification of the derivative, the original indole can be regenerated.

Visualizing the Purification Strategy

Purification_Troubleshooting start Crude Oily Product workup Ensure Proper Neutralization (e.g., NaHCO₃ wash) start->workup trituration Solvent Trituration (e.g., Hexanes) workup->trituration If oil persists column Column Chromatography trituration->column If oil persists pure_product Pure Crystalline Product trituration->pure_product If crystallization occurs derivative Derivative Formation column->derivative If separation is poor column->pure_product derivative->pure_product After regeneration

Caption: Decision workflow for purifying oily indole products.

Problem 2: Difficulty Separating Isomeric Products by Column Chromatography

Q: My Fischer synthesis produced a mixture of regioisomers, and they are co-eluting during column chromatography. How can I improve their separation?

A: The formation of isomers is a known challenge when using unsymmetrical ketones.[6] Achieving separation requires careful optimization of chromatographic conditions.

  • Underlying Cause: Regioisomers often have very similar polarities, making them difficult to separate using standard column chromatography conditions. The choice of acid catalyst and reaction conditions can influence the ratio of isomers formed.[7][8]

  • Strategies for Improved Separation:

    • Optimize the Mobile Phase:

      • Solvent System: Experiment with different solvent systems. A common starting point is a mixture of hexane and ethyl acetate.[9] Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) can alter the selectivity and improve separation.

      • Gradient Elution: A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often resolve closely eluting compounds.[5]

    • Change the Stationary Phase:

      • If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or reverse-phase silica (C18).

    • Adjust the pH:

      • For indoles with basic or acidic functional groups, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape and separation.[10]

Table 1: Recommended Solvent Systems for Indole Chromatography
Impurity TypeRecommended Solvent System (Silica Gel)Notes
Non-polar byproductsHexane/Ethyl Acetate (gradient)Start with a low percentage of ethyl acetate and gradually increase.
Polar byproductsDichloromethane/Methanol (gradient)Use for more polar indoles and impurities.
Isomeric mixturesToluene/Ethyl Acetate or Hexane/AcetoneThese systems can offer different selectivity compared to standard eluents.
Problem 3: Presence of Dark, Tarry Material in the Crude Product

Q: My reaction has produced a significant amount of a dark, intractable tar, which is contaminating my product. What is this tar and how can I remove it?

A: Tar formation is often a result of side reactions, such as polymerization of the indole product or starting materials, especially under harsh acidic conditions or at elevated temperatures.

  • Underlying Cause: Indoles can be sensitive to strong acids and can polymerize.[1] Overheating the reaction or using an excessively strong acid catalyst can promote these side reactions.

  • Mitigation and Removal Strategies:

    • Reaction Optimization: To prevent tar formation in future reactions, consider using a milder acid catalyst (e.g., p-toluenesulfonic acid) or a lower reaction temperature.[11][12] Microwave-assisted synthesis has also been shown to reduce reaction times and byproducts.[12]

    • Work-up Procedure:

      • After the reaction, pour the mixture onto crushed ice.[4] The desired product often precipitates as a solid, while the tarry materials may remain in solution or can be more easily separated.

      • Filter the crude product through a plug of silica gel or celite. This can remove a significant amount of the dark, polymeric material before attempting further purification.

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to decolorize the solution by adsorbing the polymeric impurities.[13] Be aware that this can sometimes lead to a loss of the desired product as well.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for crude indoles from a Fischer synthesis?

A1: For most crude products from a Fischer synthesis, a sequential approach of a proper aqueous work-up followed by either recrystallization or column chromatography is standard.[3]

  • Recrystallization is highly effective for obtaining very pure solid products, though it may result in lower yields.[5][14]

  • Column chromatography is more versatile and can handle oily products and complex mixtures, making it a common first choice for purification.[3][5]

Q2: How can I choose a suitable solvent for recrystallizing my indole product?

A2: The ideal recrystallization solvent is one in which your indole product is sparingly soluble at room temperature but highly soluble when hot.

  • Common Solvents: Ethanol, methanol, and mixtures of ethanol/water or hexane/ethyl acetate are often good starting points for recrystallizing indoles.[9]

  • Testing Solvents: Small-scale solubility tests are recommended. Place a small amount of your crude product in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating.

Q3: My indole product appears to be decomposing on the silica gel column. What can I do?

A3: Some indoles are sensitive to the acidic nature of silica gel.

  • Deactivating Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[10] Pack the column with this slurry and then flush with the mobile phase before loading your sample.[10]

  • Alternative Stationary Phases: Using a less acidic stationary phase like neutral alumina can also be an effective solution.

Q4: Can I use an acid-base extraction to purify my indole?

A4: While indoles have a weakly acidic N-H proton, acid-base extraction is generally not the preferred method for purification.[4] Many indoles are sensitive to strong acids or bases, which can lead to decomposition.[4] However, for certain robust indoles, it can be a useful technique to separate them from non-acidic or non-basic impurities.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Crude Indole
  • Prepare the Column: Select an appropriate size glass column and pack it with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude indole product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[10]

  • Elution: Begin eluting the column with the non-polar mobile phase.

  • Gradient (if necessary): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.

Protocol 2: General Procedure for Recrystallization of a Solid Indole
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid indole in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9] Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Preventing N-N bond cleavage in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer Indole Synthesis. As a cornerstone of heterocyclic chemistry for over a century, this reaction remains indispensable for the synthesis of the indole scaffold, a privileged structure in pharmaceuticals and natural products.[1][2] However, its sensitivity to reaction parameters can lead to frustrating side reactions, the most prominent being the undesired cleavage of the N-N bond.[3][4]

This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful transformation. Here, we will dissect the causes of N-N bond cleavage and provide field-proven troubleshooting strategies and optimized protocols to maximize the yield of your desired indole product.

Frequently Asked Questions (FAQs)

Q1: What is N-N bond cleavage in the Fischer indole synthesis, and why does it happen?

N-N bond cleavage is a competing, non-productive pathway that occurs during the acid-catalyzed rearrangement of the arylhydrazone intermediate. The core of the Fischer synthesis is a[4][4]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[5][6] However, under certain conditions, this intermediate can undergo heterolytic cleavage of the weak N-N bond instead. This collapse leads to the formation of byproducts, typically an aniline derivative and an iminium species, which ultimately prevents the formation of the indole ring and significantly reduces your yield.[7][8]

Q2: What are the primary factors that promote N-N bond cleavage?

The balance between the desired[4][4]-sigmatropic rearrangement and the undesired N-N cleavage is delicate. The most significant factor is the electronic nature of the substituents on the phenylhydrazine ring.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl (-CH₃) groups on the arylhydrazine increase the electron density of the ring. While this can accelerate the desired rearrangement, they more significantly stabilize the intermediates in a way that favors the heterolytic N-N bond cleavage pathway.[7][9][10] This often makes the synthesis of electron-rich indoles particularly challenging.

  • Harsh Reaction Conditions: While the Fischer synthesis requires heat and acid, excessively high temperatures or the use of very strong acids can sometimes favor the cleavage pathway over cyclization, especially for sensitive substrates.[4][9]

Q3: Can I predict if my specific substrate is likely to undergo N-N bond cleavage?

A strong predictor is the presence of potent electron-donating groups on the phenylhydrazine, particularly at the para position. Computational studies have confirmed that EDGs can divert the reaction pathway towards N-N bond cleavage by stabilizing the resulting cleavage fragments.[7][8][11] If your phenylhydrazine is highly electron-rich, you should proactively plan to use milder conditions to suppress this side reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl) generally disfavor N-N bond cleavage but may require harsher conditions to drive the desired rearrangement.[9]

Troubleshooting Guide: Low Yields and Cleavage Products

This section addresses specific experimental issues with actionable solutions.

Problem: My reaction yields are very low, and TLC/LC-MS analysis shows significant amounts of aniline corresponding to my hydrazine starting material.

This is the classic signature of N-N bond cleavage being the dominant reaction pathway.

  • Substrate Electronics: As discussed, electron-donating groups on the phenylhydrazine are the most common cause.[9] The stabilization of the cleavage intermediates is too favorable compared to the rearrangement transition state.[8]

    • Solution 1: Modify the Acid Catalyst. The choice of acid is critical.[1][6] If you are using a strong Brønsted acid (like H₂SO₄) or a potent Lewis acid (like ZnCl₂ or AlCl₃), switch to a milder catalyst. Acetic acid, serving as both solvent and catalyst, is often an excellent first choice for sensitive substrates.[9][12] Polyphosphoric acid (PPA) can be effective, but temperature control is crucial.[13]

    • Solution 2: Optimize Reaction Temperature. The Fischer synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement.[9] However, for substrates prone to cleavage, excess heat can be detrimental. Monitor the reaction carefully by TLC. Start at a lower temperature (e.g., 80 °C) and only increase it cautiously if the reaction is not proceeding.[12]

  • Catalyst Selection & Concentration: The wrong type or amount of acid can tip the balance towards cleavage.

    • Solution: Screen Different Acid Catalysts. There is no universal catalyst for the Fischer indole synthesis.[6] A screening process is often necessary. We recommend comparing a mild Brønsted acid (Acetic Acid, p-TsOH), a common Lewis acid (ZnCl₂), and a dehydrating acid (PPA).

The following table provides a general guideline for selecting an acid catalyst based on the electronic nature of the arylhydrazine.

Arylhydrazine SubstituentGeneral ReactivityRecommended Starting CatalystRationale
Strong Electron-Donating (e.g., -OMe, -NMe₂)Prone to N-N CleavageAcetic AcidMild conditions disfavor the cleavage pathway.[9][12]
Weak Electron-Donating (e.g., -Me, -Et)Moderate ReactivityZinc Chloride (ZnCl₂) or p-TsOHProvides a good balance of activity for cyclization without being overly harsh.[5]
No Substituent (Phenylhydrazine)Standard ReactivityPolyphosphoric Acid (PPA) or ZnCl₂Effective and widely used catalysts for standard substrates.[13]
Electron-Withdrawing (e.g., -Cl, -Br, -NO₂)Slower RearrangementPolyphosphoric Acid (PPA) or H₂SO₄Harsher conditions are often needed to overcome the higher activation energy for the desired reaction.[9]

Visualizing the Competing Pathways

To better understand the reaction dynamics, the following diagram illustrates the critical branch point between the productive Fischer indole synthesis and the N-N bond cleavage side reaction.

Fischer_Mechanism cluster_start Intermediate Formation cluster_productive Desired Pathway cluster_cleavage Side Reaction A Arylhydrazone B Ene-hydrazine (Tautomer) A->B H⁺ C Protonated Ene-hydrazine B->C H⁺ D [3,3]-Sigmatropic Rearrangement C->D Productive Path G Heterolytic N-N Bond Cleavage C->G Cleavage Path (Favored by EDGs) E Di-imine Intermediate D->E Rearomatization F Indole Product E->F Cyclization, -NH₃ H Aniline + Iminium Byproducts G->H

Caption: Competing pathways in the Fischer indole synthesis.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis using PPA

This protocol is a robust starting point for standard substrates, adapted from established procedures.[13]

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve the ketone (1.0 eq) in ethanol. Add the arylhydrazine (1.0 eq) dropwise. Add a few drops of glacial acetic acid and heat the mixture to 80°C for 45 minutes to form the hydrazone.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Indolization: In a separate flask equipped with a mechanical stirrer and a thermometer, pre-heat polyphosphoric acid (PPA) (approx. 10x weight of the hydrazone) to 100°C.

  • Addition: Carefully add the crude hydrazone from step 2 to the hot PPA with vigorous stirring.

  • Heating: Increase the temperature to 150-160°C for 10-15 minutes. Monitor the reaction progress closely by TLC.

  • Work-up: Allow the mixture to cool to below 100°C and carefully pour it onto a stirred mixture of ice and water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: Recrystallize the crude product or purify by column chromatography.

Protocol 2: Modified Procedure for Substrates Prone to N-N Cleavage

This protocol uses milder conditions to suppress the cleavage of electron-rich arylhydrazones.[12]

  • Reaction Setup: Combine the arylhydrazine (1.0 eq) and the ketone (1.1 eq) in a flask with glacial acetic acid (serving as both solvent and catalyst).

  • Heating: Heat the mixture to reflux (approx. 118°C) or to a controlled lower temperature (e.g., 80-90°C) while stirring.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC. Look for the disappearance of the starting material and the appearance of the indole product. Be mindful of the formation of byproduct spots.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Neutralization & Extraction: If the product does not precipitate, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography to isolate the desired indole.

Troubleshooting Workflow

If you are facing issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Start: Low Indole Yield & Aniline Detected sub1 Check Phenylhydrazine Substituents start->sub1 cond1 Electron-Donating Group (EDG) Present? sub1->cond1 proc1 Switch to Milder Acid (e.g., Acetic Acid) cond1->proc1 Yes cond2 Electron-Withdrawing Group (EWG) Present? cond1->cond2 No proc2 Lower Reaction Temperature (80-100°C) proc1->proc2 check_purity Verify Purity of Starting Materials proc2->check_purity proc3 Use Stronger Acid (e.g., PPA, H₂SO₄) cond2->proc3 Yes cond2->check_purity No (Neutral) proc4 Increase Reaction Temperature Cautiously proc3->proc4 proc4->check_purity end_node Re-run Optimized Reaction check_purity->end_node

Caption: A step-by-step workflow for troubleshooting N-N bond cleavage.

References

Technical Support Center: Navigating Regioselectivity in Indole Synthesis with Unsymmetrical Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity when using unsymmetrical ketones in classical and modern indole synthesis methodologies. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Regioselectivity

The indole scaffold is a cornerstone of numerous pharmaceuticals and natural products. Synthesizing this privileged heterocycle often involves the reaction of an arylhydrazine or a related precursor with a carbonyl compound. When an unsymmetrical ketone is employed, the reaction can proceed through two different enamine or enolate intermediates, leading to a mixture of two regioisomeric indoles. Controlling which isomer is formed is a common and critical challenge in synthetic chemistry. This guide provides in-depth troubleshooting for the Fischer, Bischler-Möhlau, and Larock indole syntheses, focusing on practical solutions grounded in mechanistic principles.

Section 1: The Fischer Indole Synthesis: A Deep Dive into Regiocontrol

The Fischer indole synthesis is a robust and widely used method, but its regioselectivity with unsymmetrical ketones is notoriously sensitive to reaction conditions.[1][2] The key to controlling the outcome lies in understanding the formation of the two possible ene-hydrazine intermediates and their subsequent[3][3]-sigmatropic rearrangement.[2][4]

Frequently Asked Questions (FAQs) for the Fischer Indole Synthesis

Q1: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?

A1: This is a classic challenge. The regioselectivity is primarily governed by the stability of the intermediate ene-hydrazine, which is influenced by a combination of steric and electronic factors, as well as the nature of the acid catalyst.[1][5][6][7]

  • The Role of the Acid Catalyst: The strength and concentration of the acid catalyst are paramount.[8] Generally, stronger acids and higher temperatures favor the formation of the kinetic enamine, which is typically the less substituted one, leading to cyclization at the less hindered carbon of the ketone.[9] Conversely, weaker acids may allow for equilibration to the thermodynamically more stable, more substituted enamine.

  • Steric Hindrance: Bulky substituents on the ketone can sterically hinder the approach to form one of the enamine isomers, thereby favoring the formation of the less hindered indole product.[5]

  • Electronic Effects: Electron-withdrawing groups on the phenylhydrazine ring can destabilize one of the potential[3][3]-sigmatropic rearrangement transition states, leading to higher selectivity.[5][6]

Troubleshooting Workflow for Fischer Indole Regioselectivity

If you are observing poor regioselectivity, follow this systematic approach to optimize your reaction.

fischer_troubleshooting start Poor Regioselectivity in Fischer Synthesis catalyst Step 1: Screen Acid Catalysts start->catalyst temp Step 2: Adjust Temperature catalyst->temp If selectivity improves but is not optimal end Optimized Regioselectivity catalyst->end If desired selectivity is achieved substituents Step 3: Modify Substituents (if possible) temp->substituents If further improvement is needed temp->end If desired selectivity is achieved substituents->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity in the Fischer indole synthesis.

Quantitative Data: The Effect of Acid Catalyst on Regioselectivity

The work of Ishii and co-workers provides an excellent example of how the concentration of the acid catalyst can dramatically influence the product ratio in the reaction of phenylhydrazine with methyl ethyl ketone.

Acid Catalyst (in Orthophosphoric Acid)Concentration (% w/w P₂O₅ in H₂O)Ratio of 2,3-dimethylindole to 2-ethylindole
90% Orthophosphoric Acid~65%Primarily 2-ethylindole (less substituted product)
Polyphosphoric Acid~83%Primarily 2,3-dimethylindole (more substituted product)

Data synthesized from the findings presented in the Journal of the Chemical Society B: Physical Organic, 1969, 446-451.[8]

Experimental Protocol: Screening Acid Catalysts for Regioselectivity

Objective: To determine the optimal acid catalyst for the regioselective Fischer indole synthesis of a target indole from an unsymmetrical ketone.

Materials:

  • Phenylhydrazine hydrochloride

  • Unsymmetrical ketone (e.g., methyl ethyl ketone)

  • A selection of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)

  • Suitable solvent (e.g., ethanol, acetic acid, toluene)

  • Standard laboratory glassware and purification supplies (TLC, column chromatography)

Procedure:

  • Reaction Setup: In a series of parallel reaction vessels, dissolve the phenylhydrazine hydrochloride (1.0 eq) and the unsymmetrical ketone (1.1 eq) in the chosen solvent.

  • Catalyst Addition: To each vessel, add a different acid catalyst (0.1 - 1.0 eq).

  • Reaction Monitoring: Heat the reactions to a suitable temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up and Analysis: Upon completion, quench the reactions, perform an appropriate work-up (e.g., neutralization and extraction), and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two regioisomers.

  • Optimization and Scale-up: Once the optimal catalyst for the desired regioisomer is identified, the reaction can be scaled up.

Section 2: Taming the Bischler-Möhlau Synthesis

The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-halo-ketone and excess aniline, is notorious for its harsh reaction conditions, often leading to low yields and unpredictable regioselectivity.[10] Mechanistic studies have revealed a complex reaction pathway that can lead to both 2-aryl and 3-aryl indole regioisomers.[11][12]

Understanding the Mechanistic Dichotomy

The regioselectivity in the Bischler-Möhlau synthesis is determined by competing mechanistic pathways. The initially formed α-anilino ketone can undergo either direct cyclization to form a 3-aryl indole or react with a second molecule of aniline to form an imine intermediate, which then cyclizes to yield the rearranged 2-aryl indole.[11][12] The latter is often the major product, especially when an excess of aniline is used.

bischler_mechanism start α-Anilino Ketone path_a Direct Cyclization start->path_a path_b Reaction with Aniline start->path_b product_a 3-Aryl Indole path_a->product_a imine Imine Intermediate path_b->imine product_b 2-Aryl Indole (Rearranged) imine->product_b

Caption: Competing mechanistic pathways in the Bischler-Möhlau indole synthesis.

Frequently Asked Questions (FAQs) for the Bischler-Möhlau Synthesis

Q2: My Bischler-Möhlau reaction is giving a low yield and a mixture of regioisomers. How can I improve this?

A2: This is a very common issue with this synthesis.[1] The harsh traditional conditions are often the culprit. Modern approaches can significantly improve both yield and regioselectivity.

  • Milder Conditions: The use of microwave irradiation has been shown to be highly effective in promoting the Bischler-Möhlau reaction under solvent-free conditions, often leading to higher yields and shorter reaction times.[13][14][15]

  • Catalysis: The addition of lithium bromide as a catalyst has been reported to facilitate the reaction under milder conditions.[10][13]

  • Favoring the 2-Aryl Isomer: As the formation of the 2-aryl indole proceeds through an intermediate that requires a second equivalent of aniline, ensuring a sufficient excess of the aniline reactant can favor this pathway.[11][12]

Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis

Objective: To synthesize a 2-arylindole from an α-bromo-ketone and an aniline using microwave irradiation.

Materials:

  • Substituted aniline (2 equivalents)

  • Substituted α-bromo-acetophenone (1 equivalent)

  • Microwave reactor vials

  • Dimethylformamide (DMF, catalytic amount)

Procedure:

  • Reactant Preparation: In a microwave process vial, combine the aniline (2.0 eq) and the α-bromo-acetophenone (1.0 eq).

  • Reaction Initiation: Add a few drops of DMF to the mixture.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 600 W) for a short duration (e.g., 1-5 minutes). Monitor the reaction progress carefully.

  • Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

This protocol is adapted from the procedure reported by Menéndez and colleagues.[14][15][16]

Section 3: Fine-Tuning the Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for constructing 2,3-disubstituted indoles from an o-haloaniline and an unsymmetrical alkyne.[3] The regioselectivity of this reaction is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[1][3]

Frequently Asked Questions (FAQs) for the Larock Indole Synthesis

Q3: I am attempting a Larock indole synthesis with an unsymmetrical alkyne and I'm getting a mixture of regioisomers. What factors control the regiochemistry in this reaction?

A3: The regioselectivity of the Larock synthesis is a nuanced interplay of steric and electronic factors of the alkyne substituents.[1]

  • Steric Effects: It was initially thought that the less sterically demanding substituent of the alkyne would be placed adjacent to the aryl ring. However, extensive studies by Larock and others have shown that the larger, more sterically-hindering group often ends up at the C2 position of the indole.[3] This is attributed to the orientation of the alkyne in the palladium coordination sphere prior to insertion, where the larger group prefers to be distal to the developing carbon-carbon bond.

  • Electronic Effects: The electronic nature of the alkyne substituents can also play a significant role. However, functional groups at the homopropargylic position have been found to exert only low to moderate directing effects.[17]

  • Catalyst System: The choice of the palladium catalyst and ligands can be crucial for achieving high regioselectivity. N-heterocyclic carbene (NHC)-palladium complexes have been developed that show improved performance in this regard.[5][18][19]

Troubleshooting Strategies for Larock Indole Regioselectivity
  • Optimize the Catalyst System: If you are using a standard Pd(OAc)₂/PPh₃ system and observing poor selectivity, consider switching to a more specialized catalyst, such as an NHC-palladium complex.[5][18][19]

  • Modify Alkyne Substituents: If your synthetic route allows, you can try to amplify the steric or electronic differences between the two alkyne substituents to favor the formation of a single regioisomer.

  • Careful Control of Reaction Conditions: Ensure that the reaction conditions, such as the stoichiometry of the chloride source (e.g., LiCl), are carefully controlled, as deviations can lead to side reactions and lower yields.[3]

References

Troubleshooting incomplete conversion of phenylhydrazone intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenylhydrazone Synthesis

Welcome to the technical support guide for troubleshooting the synthesis of phenylhydrazone intermediates. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with incomplete conversions and related issues. Here, we address common problems in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phenylhydrazone reaction has stalled, showing significant amounts of unreacted aldehyde/ketone and phenylhydrazine by TLC. What is the primary cause?

A1: An incomplete or stalled reaction is one of the most common issues. The root cause often lies in suboptimal pH control, reagent quality, or insufficient activation of the carbonyl group. The reaction proceeds via a two-step mechanism: nucleophilic attack of the hydrazine on the carbonyl to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to the phenylhydrazone.[1][2] Both steps are highly pH-dependent.

Troubleshooting Workflow:

  • Verify Reagent Quality:

    • Phenylhydrazine: This reagent is notoriously sensitive to air and light, oxidizing over time to a dark, tarry substance.[3][] Using old or discolored phenylhydrazine is a frequent cause of failure.

      • Action: Use freshly opened or recently purified phenylhydrazine. If the liquid is dark yellow or brown, it should be purified by distillation under reduced pressure.[5] Store it under an inert atmosphere (nitrogen or argon) and refrigerated.

    • Carbonyl Compound: Ensure your aldehyde or ketone is pure and free of acidic or basic impurities that could disrupt the reaction's pH.

    • Solvent: Use anhydrous solvents if possible, as excess water can shift the equilibrium back toward the starting materials via hydrolysis.[6]

  • Optimize Catalysis and pH:

    • The reaction requires mild acid catalysis. Typically, a few drops of glacial acetic acid are sufficient to protonate the carbonyl oxygen, making it more electrophilic for the hydrazine attack.[7][8]

    • Problem: Too much acid is detrimental. It will protonate the phenylhydrazine nucleophile, rendering it unreactive.[9]

    • Action: If you suspect over-acidification, or if your carbonyl substrate is acidic, consider adding a non-nucleophilic base like pyridine to buffer the system. The optimal pH for hydrazone formation is typically between 4 and 6.[10]

  • Increase Reaction Time and/or Temperature:

    • Some sterically hindered ketones or deactivated aldehydes react slowly.

    • Action: Allow the reaction to stir longer at room temperature or gently heat it (e.g., to 40–60°C).[7] Monitor progress every few hours by TLC to find the optimal reaction time.[11]

Q2: My reaction is producing a significant byproduct that has a different TLC spot from my starting materials and desired product. What is it, and how can I prevent it?

A2: A common byproduct is the corresponding azine (R₂C=N-N=CR₂) . This occurs when the initially formed phenylhydrazone reacts with a second molecule of the aldehyde or ketone.[10] This side reaction is more prevalent under certain conditions.

Conditions Favoring Azine Formation:

  • Using an excess of the carbonyl compound.

  • Prolonged heating.

  • Using unsubstituted hydrazine (H₂N-NH₂) instead of phenylhydrazine. While less common with phenylhydrazine, it can still occur.

Preventative Measures:

  • Stoichiometry Control: Use a slight excess (e.g., 1.1 equivalents) of phenylhydrazine to ensure the carbonyl compound is fully consumed.[10]

  • Inverse Addition: Add the carbonyl compound solution dropwise to the stirred solution of phenylhydrazine.[9] This maintains a low concentration of the carbonyl, minimizing its opportunity to react with the product hydrazone.

  • Temperature Management: Avoid excessive heating. Most phenylhydrazone formations proceed efficiently at room temperature or with gentle warming.[12]

Q3: The reaction appears complete by TLC, but I'm getting a low isolated yield after workup and purification. Where could my product be going?

A3: Product loss during workup and purification is often due to the chemical instability of the phenylhydrazone product itself or suboptimal purification techniques.

Troubleshooting Steps:

  • Workup Procedure:

    • Hydrolysis: Phenylhydrazones can be sensitive to hydrolysis, especially under strongly acidic or basic conditions.[6][13] During the aqueous workup, neutralize any acid catalyst carefully with a mild base like sodium bicarbonate solution.[10] Avoid strong bases.

    • Emulsions: If emulsions form during extraction, try adding brine to break them.

  • Purification Strategy:

    • Oiling Out: If the product "oils out" during recrystallization instead of forming crystals, the solvent system is likely inappropriate.[14] Try a different solvent or a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[15] Inducing crystallization by scratching the flask with a glass rod can also help.[14]

    • Column Chromatography: For oily products or difficult-to-separate mixtures, silica gel chromatography is effective.[14]

      • Pro Tip: Phenylhydrazones can sometimes streak on silica gel. Adding a very small amount (e.g., 0.5%) of triethylamine to the eluent can improve peak shape and recovery.

  • Product Stability:

    • Phenylhydrazones, particularly those with N-H bonds, can be susceptible to air oxidation, which is often indicated by a color change (e.g., yellow to brown).[10][13]

    • Action: Perform the purification steps quickly and consider storing the purified product under an inert atmosphere, protected from light, and at low temperatures.[10]

Protocols & Methodologies

Protocol 1: Standard Phenylhydrazone Synthesis & Monitoring
  • Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent like ethanol or methanol (approx. 0.2–0.5 M concentration).

  • Reagent Addition: Add phenylhydrazine (1.05–1.1 eq).

  • Catalysis: Add 2–3 drops of glacial acetic acid as a catalyst.[7]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A typical starting point is 20-30% ethyl acetate in hexanes.

    • Visualization: Use a UV lamp (254 nm). The starting materials (carbonyl and phenylhydrazine) will have distinct Rf values. The product phenylhydrazone will appear as a new, often higher Rf, spot. The reaction is complete when the limiting reagent spot has disappeared.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol).[15]

    • If the product is an oil, purify by flash column chromatography.[14]

Protocol 2: Analytical Method for Reaction Monitoring by HPLC

For quantitative analysis of reaction conversion, HPLC is superior to TLC.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with the mobile phase to a suitable concentration.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Detector: UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm). Phenylhydrazone derivatives can also be monitored in the visible range if they are colored.[16]

    • Analysis: Calculate the percentage conversion by integrating the peak areas of the starting carbonyl and the product phenylhydrazone.

Data & Diagrams

Table 1: Troubleshooting Summary for Incomplete Phenylhydrazone Conversion

Issue Potential Cause Recommended Solution
Reaction Stalled Poor phenylhydrazine qualityUse freshly purified/opened reagent.[9]
Suboptimal pH (too acidic/basic)Add a catalytic amount of acetic acid; optimal pH is 4-6.[10]
Insufficient activationGently warm the reaction (40-60°C) and extend reaction time.[7]
Byproduct Formation Azine formationUse a slight excess of phenylhydrazine; add carbonyl dropwise.[10]
Low Isolated Yield Product hydrolysis during workupNeutralize with mild base (e.g., NaHCO₃); avoid strong acids/bases.[10][13]
Purification issues ("oiling out")Optimize recrystallization solvent; use column chromatography.[14][15]
Product degradation (oxidation)Work quickly, store final product under inert gas, cold and dark.[10]

Diagram 1: Phenylhydrazone Formation Mechanism

This diagram illustrates the key steps: nucleophilic attack to form the carbinolamine intermediate and the subsequent acid-catalyzed dehydration.

G cluster_step1 Step 1: Carbinolamine Formation cluster_step2 Step 2: Dehydration Carbonyl R₂C=O + H⁺ ActivatedCarbonyl [R₂C=OH]⁺ (Activated Electrophile) Carbonyl->ActivatedCarbonyl Protonation Carbinolamine_protonated R₂C(OH)-N⁺H₂NHPh ActivatedCarbonyl->Carbinolamine_protonated Nucleophilic Attack Phenylhydrazine PhNHNH₂ (Nucleophile) Phenylhydrazine->Carbinolamine_protonated Carbinolamine R₂C(OH)-NHNHPh (Carbinolamine Intermediate) Carbinolamine_protonated->Carbinolamine Deprotonation Carbinolamine_S2 R₂C(OH)-NHNHPh Protonated_OH R₂C(O⁺H₂)-NHNHPh Carbinolamine_S2->Protonated_OH Protonation (H⁺) Water_loss [R₂C=N⁺HNHPh] Protonated_OH->Water_loss - H₂O Phenylhydrazone R₂C=NNHPh (Final Product) Water_loss->Phenylhydrazone Deprotonation (-H⁺)

Caption: The two-stage mechanism of acid-catalyzed phenylhydrazone formation.

Diagram 2: Troubleshooting Logic Flow

This workflow provides a systematic approach to diagnosing issues with phenylhydrazone synthesis.

G Start Incomplete Conversion Observed CheckReagents 1. Check Reagent Purity - Phenylhydrazine color? - Anhydrous solvent? Start->CheckReagents CheckConditions 2. Verify Reaction Conditions - Acid catalyst added? - Correct temperature? CheckReagents->CheckConditions Yes (Pure) PurifyReagents Purify Phenylhydrazine (Distillation) CheckReagents->PurifyReagents No (Impure) Monitor 3. Monitor Reaction - TLC/HPLC shows progress? - Byproducts visible? CheckConditions->Monitor Yes (Optimal) AdjustConditions Adjust pH/Temp (e.g., add more acid, heat) CheckConditions->AdjustConditions No (Suboptimal) OptimizePurification 4. Review Workup/Purification - Hydrolysis risk? - Correct technique? Monitor->OptimizePurification No (Stalled/Byproducts) Success Successful Conversion Monitor->Success Yes (Complete) PurifyReagents->CheckConditions AdjustConditions->Monitor OptimizePurification->Success No (Efficient) ModifyPurification Modify Purification (e.g., change solvent, use column) OptimizePurification->ModifyPurification Yes (Losses) ModifyPurification->Success

Caption: A step-by-step decision tree for troubleshooting incomplete conversion.

References

How to remove unreacted hydrazine from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the effective removal of unreacted hydrazine from reaction mixtures. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to make the best decisions for your specific experimental context.

Foreword: The Hydrazine Challenge

Hydrazine (N₂H₄) is a potent reducing agent and a valuable nucleophile, widely used in synthesizing pharmaceuticals, agrochemicals, and energetic materials. However, its high reactivity is matched by its significant toxicity, corrosivity, and potential carcinogenicity.[1][2] Consequently, its complete removal from a reaction mixture is not just a matter of product purity—it is a critical safety and regulatory requirement, especially in drug development where genotoxic impurities are strictly controlled.[3]

This guide provides a systematic approach to tackling this common purification challenge.

Section 1: Critical Safety & Handling FAQs

Before attempting any removal protocol, it is imperative to handle hydrazine with the utmost care.

Q1: What are the minimum personal protective equipment (PPE) requirements for handling hydrazine?

A1: Due to its corrosive and toxic nature, comprehensive protection is essential.[1]

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber is highly recommended, with neoprene or nitrile gloves as viable alternatives.[2][4]

  • Eye Protection: Use splash-proof chemical safety goggles. A face shield is strongly recommended if there is any risk of splashing.[1][2]

  • Body Protection: A flame-resistant lab coat is mandatory.[2] For larger quantities or significant splash risks, a chemical-resistant apron or suit should be worn.[4]

  • Respiratory Protection: All work with hydrazine must be conducted in a properly functioning chemical fume hood.[1][2] In situations where a hood is not feasible or for large spills, a NIOSH-approved positive-pressure supplied-air respirator is required. Standard cartridge respirators are not suitable for hydrazine.[4][5]

Q2: What should I do in case of an accidental hydrazine spill or exposure?

A2: Act immediately.

  • Spill: Do not attempt to clean up a significant spill yourself. Evacuate the area, notify colleagues and your supervisor, and call emergency responders (e.g., 911).[2]

  • Skin/Eye Contact: Immediately remove all contaminated clothing. Flush the affected skin or eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][6]

  • Inhalation: Move the affected person to fresh air and seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Q3: How should I dispose of hydrazine-containing waste?

A3: Hydrazine waste is hazardous and must be handled according to institutional and local regulations.[1] Label the waste container clearly as "HAZARDOUS WASTE: Hydrazine (Flammable, Toxic, Corrosive, Reactive)" and contact your institution's Environmental Health & Safety (EHS) office for pickup.[1] Do not pour hydrazine waste down the drain.[4]

Section 2: Choosing Your Removal Strategy

The optimal method for removing hydrazine depends on the properties of your desired product, the reaction solvent, and the scale of the reaction. This decision-making flowchart provides a general guide.

G start Start: Reaction Mixture with Excess Hydrazine product_precipitates Does the product precipitate upon adding an anti-solvent (e.g., water)? start->product_precipitates product_sol Is the product soluble in an organic solvent immiscible with water? product_stable_acid Is the product stable to dilute acid? product_sol->product_stable_acid Yes product_stable_oxidant Is the product stable to mild oxidants or carbonyl compounds? product_sol->product_stable_oxidant No product_stable_acid->product_stable_oxidant No extraction Method: Extractive Workup (Acid Wash) product_stable_acid->extraction Yes product_nonvolatile Is the product non-volatile and thermally stable? product_stable_oxidant->product_nonvolatile No quench Method: Chemical Quenching product_stable_oxidant->quench Yes distill Method: Azeotropic Distillation product_nonvolatile->distill Yes chromatography Method: Column Chromatography product_nonvolatile->chromatography No product_precipitates->product_sol No filtration Method: Precipitation & Filtration product_precipitates->filtration Yes extraction->chromatography Residual hydrazine? quench->chromatography Residual hydrazine? distill->chromatography Residual hydrazine? filtration->chromatography Residual hydrazine?

Caption: Decision tree for selecting a hydrazine removal method.

Section 3: Troubleshooting Guide: Removal Protocols & FAQs

This section details the most common methods for hydrazine removal, addressing specific issues you may encounter.

Method 1: Chemical Quenching

Principle: This method involves converting hydrazine into a less harmful or more easily removable substance through a chemical reaction. The choice of quenching agent is critical to avoid side reactions with your desired product.

FAQ 1: My product is sensitive to acids and strong oxidizers. What's a safe quenching agent?

Answer: Acetone is an excellent choice for quenching hydrazine under mild conditions. It reacts with hydrazine to form acetone azine and acetone hydrazone, which are generally less toxic and can be removed during an aqueous workup or by evaporation.[3]

Protocol 1: Quenching with Acetone
  • Cool the Reaction: Cool your reaction mixture in an ice bath (0-5 °C) to control the exotherm of the quenching reaction.

  • Slow Addition: Slowly add acetone (2-3 equivalents per equivalent of excess hydrazine) dropwise with vigorous stirring.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.

  • Verification: Before proceeding, test for the presence of residual hydrazine (See Section 4).

  • Workup: Proceed with your standard workup protocol (e.g., solvent evaporation, extraction). The resulting acetone azine is volatile and can often be removed under vacuum.

FAQ 2: I need to destroy hydrazine completely and my product is robust. What can I use?

Answer: For complete destruction, an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (bleach) can be used. These methods are highly effective but also aggressive. The reaction with H₂O₂ converts hydrazine to nitrogen gas and water.[7]

CAUTION: These reactions can be highly exothermic and produce gas. Perform them on a small scale first, with extreme care, and ensure adequate cooling and venting.

Protocol 2: Quenching with Hydrogen Peroxide
  • Dilute & Cool: Dilute the reaction mixture with a suitable solvent if concentrated. Cool the mixture to 0 °C in an ice bath.

  • Stoichiometry: Calculate the amount of excess hydrazine. A 5- to 10-fold stoichiometric excess of H₂O₂ is recommended for rapid destruction.[7] The reaction is: N₂H₄ + 2H₂O₂ → N₂ + 4H₂O.[7]

  • Slow Addition: Add a 30-35% aqueous solution of H₂O₂ dropwise with very vigorous stirring. Monitor for gas evolution and temperature increase.

  • Stir: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Verification & Workup: Test for residual hydrazine and peroxide before proceeding with extraction.

Quenching AgentReaction ProductAdvantagesDisadvantages
Acetone Acetone azine/hydrazoneMild conditions; product is often volatile.[3]May not be suitable if product contains a reactive carbonyl group.
Hydrogen Peroxide Nitrogen gas, WaterComplete destruction of hydrazine.[7]Highly exothermic; can oxidize sensitive functional groups.
Sodium Hypochlorite Nitrogen gas, NaCl, WaterInexpensive and effective.Highly reactive; can introduce chlorine into the product.
Sodium Nitrite/Acid Azide (HN₃)Effective for destroying hydrazine.DANGER: Forms highly toxic and explosive hydrazoic acid. NOT RECOMMENDED without specialized safety protocols.
Method 2: Extractive Workup

Principle: This method leverages the basicity of hydrazine. By washing the organic reaction mixture with a dilute aqueous acid, hydrazine is protonated to the non-volatile hydrazinium salt (N₂H₅⁺), which is highly soluble in the aqueous phase and can be separated.[8]

G cluster_0 Organic Layer cluster_1 Aqueous Layer (Acid Wash) cluster_2 Organic Layer (Post-Wash) cluster_3 Aqueous Layer (Post-Wash) A Product + Solvent + Excess Hydrazine (N₂H₄) C Add to Separatory Funnel Shake & Separate A->C B Water + Dilute Acid (e.g., HCl) B->C D Product + Solvent C->D E Hydrazinium Salt (N₂H₅⁺Cl⁻) + Water C->E

Caption: Workflow for extractive removal of hydrazine.

FAQ 1: What acid and concentration should I use for the wash?

Answer: A 1 M solution of hydrochloric acid (HCl) is generally effective.[8] You can also use weaker acids like dilute acetic acid or saturated ammonium chloride if your product is sensitive to strong acids. The key is to use an acid strong enough to fully protonate the hydrazine.

FAQ 2: My product has some water solubility. How can I prevent it from being lost in the aqueous layer?

Answer: To minimize the loss of a water-soluble organic product, use a saturated aqueous solution of sodium chloride (brine) for your washes after the acid wash. This "salting out" effect decreases the solubility of organic compounds in the aqueous layer.

Protocol 3: Acidic Extractive Workup
  • Solvent Dilution: If your reaction solvent is water-miscible (e.g., ethanol, THF), first remove it under reduced pressure. Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.[8][9]

  • First Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. Use a volume of acid solution equal to about one-third of the organic layer volume.

  • Separation: Shake the funnel, venting frequently. Allow the layers to separate and drain the lower aqueous layer containing the hydrazinium salt.

  • Repeat: Repeat the acid wash one or two more times.

  • Neutralization Washes: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your product.

Method 3: Distillation & Evaporation

Principle: This physical separation method is suitable for non-volatile, thermally stable products. However, due to the hazards of hydrazine, simple evaporation is often not recommended.[8] Azeotropic distillation is a safer and more effective alternative.

FAQ 1: I'm worried about heating hydrazine. Is it safe to use a rotary evaporator?

Answer: Using a rotary evaporator outside of a fume hood is strongly discouraged.[8] Anhydrous hydrazine is unstable and can decompose explosively with heat or contact with certain metals.[5] While hydrazine hydrate is more stable, heating it still poses risks. If you must use a rotary evaporator, do so at low temperatures and inside a fume hood with a proper vacuum trap system.

FAQ 2: What is azeotropic distillation and how does it help?

Answer: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By adding a solvent (an "entrainer") that forms a low-boiling azeotrope with hydrazine and/or water, you can selectively remove them from the reaction mixture at a lower temperature.[10][11][12] Xylene or aniline are common entrainers for this purpose.[10][13] This method is particularly useful for removing the hydrazine/water azeotrope.[14]

Method 4: Column Chromatography

Principle: For small-scale reactions or when other methods fail, column chromatography is a powerful purification tool. Hydrazine is highly polar and will adhere strongly to polar stationary phases like silica gel.

FAQ: Will hydrazine stick to my silica gel column?

Answer: Yes. Hydrazine is very polar and should remain at the baseline of a standard silica gel column with common non-polar to moderately polar eluent systems (e.g., hexane/ethyl acetate, DCM/methanol).[15] You can often run a short "plug" of silica gel to capture the hydrazine before proceeding with a full column for finer purification.[15]

Protocol 4: Purification via Silica Gel Chromatography
  • Sample Preparation: Concentrate your crude reaction mixture. If the residue is an oil, you can load it directly onto the column. If it's a solid, dissolve it in a minimal amount of the loading solvent or adsorb it onto a small amount of silica gel (dry loading).

  • Column Packing: Pack a column with silica gel using your chosen eluent system.

  • Loading & Elution: Load the sample onto the column and begin eluting. Start with a less polar solvent system and gradually increase the polarity to elute your product. The highly polar hydrazine will remain adsorbed at the top of the column.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing your pure product.

  • Waste Disposal: The silica gel from the top of the column will be contaminated with hydrazine and must be disposed of as hazardous waste.

Section 4: Verification of Hydrazine Removal

You must analytically confirm that hydrazine has been removed to an acceptable level.

Q1: How can I quickly check if there is still hydrazine in my product?

A1: A simple qualitative colorimetric test using p-dimethylaminobenzaldehyde (Ehrlich's reagent) can be used. This reagent reacts with hydrazine to form a distinct yellow-orange color.[5][16] Commercial test kits are available for this purpose.[16]

Q2: What quantitative methods are used in the pharmaceutical industry?

A2: For precise quantification to meet regulatory limits (often in the ppm range), more sophisticated methods are required.[3]

  • High-Performance Liquid Chromatography (HPLC): Often involves derivatizing hydrazine to make it detectable by UV or fluorescence detectors.[17][18]

  • Gas Chromatography (GC): Hydrazine can be derivatized (e.g., with acetone to form acetone azine) and analyzed by GC with a flame ionization detector (FID) or nitrogen-phosphorus detector (NPD).[3][17]

  • Ion Chromatography (IC): A sensitive method for detecting and quantifying residual hydrazine in drug substances.[19]

References

Technical Support Center: Navigating Steric Hindrance in Ortho-Substituted Phenylhydrazine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in reactions involving ortho-substituted phenylhydrazines. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize reaction conditions, and achieve your synthetic targets with greater efficiency and success.

Introduction: The Challenge of Ortho-Substituents

Ortho-substituted phenylhydrazines are valuable building blocks in organic synthesis, pivotal for constructing a wide array of heterocyclic compounds. However, the presence of substituents at the ortho-position introduces significant steric bulk around the reactive hydrazine moiety. This steric hindrance can impede reaction pathways, lower yields, and lead to the formation of undesired side products. This guide is designed to provide practical, experience-driven solutions to these common problems.

Part 1: Troubleshooting Guide for Common Reactions

This section delves into specific issues encountered during key reactions involving ortho-substituted phenylhydrazines and offers step-by-step guidance to overcome them.

Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction for creating the indole scaffold.[1][2] However, bulky ortho-substituents on the phenylhydrazine can significantly complicate this process.

Question: My Fischer indole synthesis with a 2,6-disubstituted phenylhydrazine is resulting in very low yields or failing completely. What are the likely causes and how can I improve the outcome?

Answer:

This is a classic challenge stemming from steric hindrance, which can affect multiple stages of the Fischer indole synthesis mechanism.[3] The key steps influenced are the initial hydrazone formation, the crucial[4][4]-sigmatropic rearrangement, and the final cyclization. Here’s a systematic approach to troubleshooting:

Step 1: Ensure High-Purity Starting Materials Impurities in either the phenylhydrazine or the carbonyl compound can introduce competing side reactions.[5] It is highly recommended to use freshly purified reagents.

  • Protocol for Phenylhydrazine Purification: If your phenylhydrazine has discolored (often turning reddish-brown due to oxidation), consider recrystallization from ethanol or distillation under reduced pressure.

  • Protocol for Carbonyl Purification: Liquid aldehydes and ketones should be distilled prior to use. Solid carbonyl compounds can be purified by recrystallization.

Step 2: Optimize the Acid Catalyst and Reaction Conditions The choice and concentration of the acid catalyst are critical.[1][5][6] Sterically hindered substrates often require more forcing conditions to overcome the higher activation energy of the rearrangement step.[5]

Catalyst TypeStrengths & WeaknessesRecommended Starting Point
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH)Readily available and effective for many substrates. Can lead to degradation at high temperatures.[1][7]Start with p-toluenesulfonic acid (p-TsOH) as it is often milder than strong mineral acids.[8]
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃)Can be very effective for hindered substrates by coordinating to the carbonyl and hydrazone.[1][9]Zinc chloride is a common and effective choice.[10]
Polyphosphoric Acid (PPA) Acts as both a catalyst and a solvent, often providing excellent results for difficult cyclizations.[5]Use with caution as it is highly viscous and can make product isolation challenging.

Troubleshooting Workflow for Catalyst and Temperature Optimization:

G cluster_start cluster_catalyst Catalyst Optimization cluster_outcome Outcome Analysis cluster_next_steps Further Strategies start Low Yield with Ortho-Substituted Phenylhydrazine catalyst_screen Screen a panel of catalysts: - p-TsOH - ZnCl₂ - PPA start->catalyst_screen Begin troubleshooting temp_increase Incrementally increase reaction temperature (e.g., 80°C -> 110°C -> 140°C) catalyst_screen->temp_increase For each catalyst microwave Consider microwave-assisted synthesis for rapid heating and reduced reaction times temp_increase->microwave If conventional heating is slow yield_improved Improved Yield temp_increase->yield_improved Success no_improvement No Improvement / Decomposition temp_increase->no_improvement Failure microwave->yield_improved Success microwave->no_improvement Failure one_pot Attempt a one-pot procedure to minimize intermediate loss no_improvement->one_pot Try alternative procedures buchwald Consider Buchwald modification: Pd-catalyzed cross-coupling of aryl bromides and hydrazones one_pot->buchwald

Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.

Step 3: Leverage Microwave-Assisted Synthesis Microwave irradiation can dramatically accelerate the Fischer indole synthesis, often leading to higher yields and shorter reaction times, which is particularly beneficial for sterically hindered substrates.[8][11]

  • Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis

    • In a microwave-safe vial, combine the ortho-substituted phenylhydrazine (1.0 eq), the ketone or aldehyde (1.1 eq), and the chosen acid catalyst (e.g., p-TsOH, 0.2 eq).

    • Add a suitable high-boiling solvent (e.g., ethanol, acetic acid, or a solvent-free approach can be attempted).[5]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a constant temperature (e.g., 150°C) for a short duration (e.g., 10-20 minutes).[5]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, quench with a base, and proceed with extraction and purification.

Step 4: Consider Alternative Synthetic Routes If the classical Fischer indole synthesis consistently fails, modern variations may offer a solution. The Buchwald modification, for instance, involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which can be effective for constructing hindered systems.[1]

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto-acids or esters and aryl diazonium salts.[12][13] These hydrazones are often precursors for Fischer indole synthesis.[12] Steric hindrance from ortho-substituents on the aryl diazonium salt can affect the coupling efficiency.

Question: I am observing low yields in my Japp-Klingemann reaction when using an ortho-substituted aryl diazonium salt. How can I address this?

Answer:

Low yields in this reaction with sterically hindered diazonium salts are typically due to a decreased rate of coupling with the enolate of the β-dicarbonyl compound. Here are some strategies to improve the outcome:

1. Control of pH and Temperature: The stability of the diazonium salt and the concentration of the enolate are pH-dependent.

  • Maintain a slightly alkaline pH (8-10): This ensures a sufficient concentration of the enolate for the coupling reaction. However, excessively high pH can lead to decomposition of the diazonium salt.

  • Low Temperature: Prepare the diazonium salt at 0-5°C and carry out the coupling reaction at a similarly low temperature to minimize decomposition.

2. Enhance the Electrophilicity of the Diazonium Salt: If the ortho-substituent is electron-donating, it can reduce the electrophilicity of the diazonium salt. While you cannot change the substituent, ensuring the diazonium salt is fully formed and used promptly is crucial.

3. Modify the β-Dicarbonyl Component: Using a more reactive β-dicarbonyl compound can sometimes compensate for the reduced reactivity of the hindered diazonium salt. For example, β-keto-acids are often more reactive than their corresponding esters.[12]

Troubleshooting Logic for Japp-Klingemann Reaction:

G cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Modification start Low Yield with Ortho-Substituted Aryl Diazonium Salt ph_control Optimize pH (8-10) to favor enolate formation start->ph_control temp_control Maintain low temperature (0-5°C) during diazotization and coupling start->temp_control reactive_dicarbonyl Use a more reactive β-dicarbonyl (e.g., β-keto-acid instead of ester) ph_control->reactive_dicarbonyl If yield is still low outcome Improved Hydrazone Yield ph_control->outcome Success temp_control->reactive_dicarbonyl If yield is still low temp_control->outcome Success reactive_dicarbonyl->outcome

Caption: Decision tree for optimizing the Japp-Klingemann reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use 2,6-disubstituted phenylhydrazines in pyrazole synthesis from 1,3-dicarbonyl compounds?

A1: Yes, but with considerations. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers.[14] With a 2,6-disubstituted phenylhydrazine, the steric bulk can enhance regioselectivity by favoring the attack of the less hindered nitrogen atom of the hydrazine on the less sterically encumbered carbonyl group of the dicarbonyl compound.[14] However, the overall reaction rate may be slower, potentially requiring higher temperatures or longer reaction times.

Q2: What are the common side products when using ortho-substituted phenylhydrazines in condensation reactions with aldehydes and ketones?

A2: Besides unreacted starting materials, a common issue is the formation of aldol condensation products from the carbonyl partner, especially with enolizable aldehydes and ketones.[3] To minimize this, you can use a non-enolizable carbonyl compound if the synthesis allows, or optimize reaction conditions (e.g., lower temperature, shorter reaction time) to favor hydrazone formation.[3]

Q3: How does steric hindrance affect the synthesis of pyridazinones from ortho-substituted phenylhydrazines and γ-keto-acids?

A3: The synthesis of pyridazinones involves the condensation of a hydrazine with a γ-keto-acid to form a hydrazone, followed by intramolecular cyclization.[1] Steric hindrance from an ortho-substituent on the phenylhydrazine can slow down both the initial condensation and the subsequent ring-closing step. To overcome this, higher reaction temperatures or the use of a dehydrating agent (like molecular sieves) can be beneficial to drive the initial condensation forward. For the cyclization step, stronger acid or base catalysis might be necessary.

Q4: Are there general strategies for improving the solubility of reactants and products in these reactions, which can be an issue with bulky ortho-substituents?

A4: Solubility can indeed be a challenge. Using higher boiling point, polar aprotic solvents such as DMSO, DMF, or NMP can be effective.[5] For purification, if the product is difficult to purify by column chromatography due to streaking (common with nitrogen-containing heterocycles), consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a small amount of a basic modifier like triethylamine to the eluent.[15]

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Determination of Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical methodologies for determining the purity of hydrazine and its derivatives. In the realms of pharmaceutical development and chemical manufacturing, the precise quantification of impurities is not merely a quality control metric; it is a fundamental pillar of safety and efficacy. Hydrazine and its derivatives are invaluable chemical intermediates used in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and industrial compounds.[1][2][3] However, hydrazine itself is classified as a potential genotoxic impurity (PGI), necessitating highly sensitive and robust analytical methods to ensure its control at trace levels.[4][5]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide an in-depth comparison of the most effective analytical techniques. We will explore the causality behind experimental choices, present validated performance data, and offer insights to help you select and implement the most appropriate method for your specific application. Our discussion is grounded in the principles of scientific integrity and aligned with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[6][7][8]

The Analytical Challenge: Why Hydrazine Derivatives Demand Specialized Methods

The unique physicochemical properties of hydrazine present distinct analytical challenges:

  • High Polarity & Lack of Chromophore: Hydrazine is a small, highly polar molecule with no significant UV-absorbing chromophore.[4] This makes direct analysis by standard reversed-phase HPLC with UV detection unfeasible.[4]

  • High Reactivity: While useful in synthesis, hydrazine's high reactivity can lead to instability and make it difficult to analyze without degradation or interaction with the analytical system.[9][10]

  • Trace-Level Quantification: As a PGI, regulatory bodies mandate control at parts-per-million (ppm) levels, demanding methods with exceptionally low limits of detection (LOD) and quantification (LOQ).[5][11]

To overcome these hurdles, chemical derivatization is the most common and effective strategy. This process involves reacting the hydrazine molecule with a specific reagent to form a stable derivative that is easily detectable and possesses improved chromatographic properties.[4][12]

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC coupled with UV detection is the workhorse of pharmaceutical analysis. For hydrazine, a pre-column derivatization step is essential to attach a chromophoric tag. The choice of derivatizing agent is the most critical decision, directly impacting the method's sensitivity, selectivity, and robustness.[4]

Workflow for HPLC with Pre-Column Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_quant Quantification Sample Weigh API Sample Dissolve Dissolve in Diluent Containing Derivatizing Agent Sample->Dissolve Derivatize Complete Derivatization (Controlled Time & Temperature) Dissolve->Derivatize Inject Inject into HPLC System Derivatize->Inject Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Detect UV Detection of Derivatized Hydrazine Separate->Detect Quantify Quantify based on Peak Area vs. Standard Detect->Quantify Result Report Hydrazine Purity/Impurity Level Quantify->Result

Caption: General workflow for hydrazine determination by HPLC-UV with pre-column derivatization.

Comparison of Common Derivatizing Agents

The selection of a derivatizing agent is a trade-off between reaction speed, derivative stability, and detection sensitivity.

Derivatizing AgentReaction ProductTypical Detection λAdvantagesDisadvantages
Salicylaldehyde Salicylaldehyde Azine (Salazine)~360 nm[13][14]Stable derivative, good sensitivity, widely used.[14][15]May require heating to ensure complete reaction.[4]
Benzaldehyde 1,2-Dibenzylidenehydrazine~300 nm[4]Simple reaction, often at ambient temperature.[4]Lower molar absorptivity compared to others, potentially lower sensitivity.
p-Dimethylaminobenzaldehyde (p-DAB) p-DAB Azine~458 nm[16]Forms a highly colored product, excellent for both HPLC and spectrophotometry.Reaction is typically performed in acidic medium.[16][17]
Experimental Protocol: Salicylaldehyde Derivatization for HPLC-UV

This protocol is a robust starting point for quantifying trace hydrazine in an API.

  • Reagent Preparation:

    • Diluent: Prepare a solution of the chosen derivatizing agent (e.g., 0.1% w/v Salicylaldehyde) in a suitable solvent like methanol or acetonitrile/water mixture.[13][14]

  • Standard Preparation:

    • Prepare a stock solution of hydrazine sulfate in water.

    • Perform serial dilutions into the diluent to create a calibration curve spanning the expected concentration range (e.g., 0.5 ppm to 10 ppm relative to the sample concentration).

  • Sample Preparation:

    • Accurately weigh the API sample (e.g., 100 mg) and dissolve it in a precise volume of the diluent (e.g., 10 mL).[13]

  • Derivatization:

    • Allow both standard and sample solutions to react under controlled conditions. For salicylaldehyde, this may involve incubation at a specific temperature (e.g., 60°C for 20 minutes) or allowing it to stand at ambient temperature to ensure complete formation of the salicylaldehyde hydrazone.[15]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV Detector.

    • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[4][14]

    • Mobile Phase: An isocratic mixture of buffer (e.g., Ammonium Dihydrogen Phosphate) and an organic modifier like methanol (e.g., 25:75 v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection Wavelength: 360 nm.[14]

    • Injection Volume: 20 µL.

  • System Suitability & Quantification:

    • Inject a standard solution multiple times (e.g., n=6). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Inject the standards to establish a calibration curve. The correlation coefficient (r²) should be ≥ 0.998.[14]

    • Inject the sample solutions and calculate the hydrazine concentration based on the calibration curve.

Gas Chromatography (GC) with Headspace Sampling

For certain hydrazine derivatives or when dealing with complex matrices, Gas Chromatography is a powerful alternative. Its high resolving power is a significant advantage. Direct injection of hydrazine is challenging due to its polarity and reactivity; therefore, derivatization is again the preferred approach. In-situ derivatization combined with static headspace sampling is particularly elegant, as it minimizes sample handling and matrix interference.[11]

Workflow for Headspace GC-MS with In-Situ Derivatization

GC_HS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Place API Sample in Headspace Vial AddReagent Add Derivatizing Agent (e.g., Acetone) & Diluent Sample->AddReagent Seal Seal Vial AddReagent->Seal Incubate Incubate Vial in Headspace Autosampler Seal->Incubate Inject Automatic Injection of Vapor Phase (Headspace) Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (e.g., Selected Ion Monitoring) Separate->Detect Quantify Quantify using External or Internal Standard Detect->Quantify Result Report Hydrazine Level Quantify->Result

Caption: Workflow for trace hydrazine analysis by in-situ derivatization and Headspace GC-MS.

Experimental Protocol: Acetone Derivatization for Headspace GC-MS

This method is exceptionally sensitive, capable of reaching sub-ppm quantification limits.[11] Acetone serves as both the derivatizing agent and the solvent, forming the volatile and stable acetone azine.[5][11]

  • Reagent Preparation:

    • Derivatizing Reagent/Diluent: Use high-purity acetone. For isotope dilution, acetone-d6 can be used.[11]

  • Standard & Sample Preparation:

    • Prepare a hydrazine stock solution and dilute it with acetone to create standards (e.g., 0.1 ppm to 10 ppm).

    • Accurately weigh the API sample (e.g., 10 mg) directly into a 10 mL or 20 mL headspace vial.[11]

    • Add a precise volume (e.g., 1 mL) of acetone to the vial.

  • Derivatization & Headspace Conditions:

    • Seal the vials immediately.

    • Incubation Temperature: 80-100°C.

    • Incubation Time: 15-30 minutes.

  • GC-MS Conditions:

    • GC System: GC equipped with a static headspace autosampler and a Mass Spectrometer (MS) detector.

    • Column: DB-624 or similar (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane).[5]

    • Carrier Gas: Helium.[5]

    • Injector: Split mode (e.g., 5:1 or 10:1) at ~200°C.[5][11]

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to ~240°C.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. For acetone azine, monitor the molecular ion at m/z 112.[11]

  • Validation & Performance:

    • This method can achieve an LOQ as low as 0.1 ppm.[11]

    • Linearity should be demonstrated across the desired range (e.g., 0.1-10 ppm) with r² ≥ 0.999.[11]

    • Spike recovery experiments should be performed to demonstrate accuracy, with typical acceptance criteria of 80-120%.[11]

Spectrophotometry (UV-Vis)

For applications where a dedicated chromatograph is unavailable or for rapid screening, spectrophotometry offers a simple and cost-effective alternative. The principle is similar to HPLC derivatization, but instead of separation, the analysis relies on the direct measurement of the colored product formed.

Experimental Protocol: p-Dimethylaminobenzaldehyde (p-DAB) Method

This is a classic colorimetric method for hydrazine determination.[17]

  • Reagent Preparation:

    • Dissolve ~0.8g of p-DAB in a mixture of 40 mL ethanol and 4 mL concentrated hydrochloric acid.[17]

  • Standard & Sample Preparation:

    • Prepare hydrazine standards in water or methanol.

    • Dissolve a known amount of the sample in a suitable solvent.

  • Color Development:

    • To a specific volume of the standard or sample solution, add a precise volume of the p-DAB reagent.

    • Allow the mixture to stand for a set time (e.g., 10-15 minutes) for the yellow color to fully develop.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is approximately 458 nm, using a UV-Vis spectrophotometer.[16]

  • Performance:

    • The method demonstrates good linearity, with typical LOQ values around 0.6 µg/g (0.6 ppm).[17]

    • Causality Note: The primary limitation of this technique is specificity. Any other compound in the sample matrix that reacts with p-DAB or absorbs at the same wavelength can cause interference. Therefore, its use is best suited for relatively clean matrices or when its specificity has been thoroughly validated against a reference method like HPLC or GC.[5]

Titrimetric Methods

While modern chromatographic techniques dominate trace analysis, classical titration remains a valuable, robust, and accurate method for determining the purity of bulk hydrazine derivatives or concentrated solutions.

Principle: Iodometric/Iodate Titration

This method is based on the oxidation of hydrazine by a standard solution of potassium iodate (KIO₃) in a strong hydrochloric acid medium.[18][19]

Workflow for Titrimetric Analysis

Titration_Workflow Sample Accurately Weigh Hydrazine Derivative Sample Dissolve Dissolve in Water and Add Concentrated HCl Sample->Dissolve AddSolvent Add an Immiscible Organic Solvent (e.g., Chloroform) as Indicator Dissolve->AddSolvent Titrate Titrate with Standardized Potassium Iodate (KIO₃) Solution AddSolvent->Titrate Endpoint Observe Endpoint: Disappearance of Violet Color in Organic Layer Titrate->Endpoint Calculate Calculate Purity based on Titrant Volume and Stoichiometry Endpoint->Calculate

Caption: General workflow for the titrimetric determination of hydrazine by potassium iodate.

Experimental Protocol: Potassium Iodate Titration
  • Reagent Preparation:

    • Prepare and standardize a 0.1 M Potassium Iodate (KIO₃) volumetric solution.

  • Procedure:

    • Accurately weigh a portion of the pure hydrazine derivative and dissolve it in deionized water in a glass-stoppered flask.

    • Add concentrated hydrochloric acid (e.g., 30 mL) and a small amount of an immiscible solvent like chloroform or carbon tetrachloride (e.g., 5-6 mL).[18][19]

    • Titrate with the standardized KIO₃ solution, shaking vigorously after each addition.

  • Endpoint Determination:

    • Initially, free iodine is formed, coloring the organic layer violet.[18]

    • The endpoint is reached when the violet color completely disappears from the organic layer, as all iodine has been converted to iodine monochloride.[18]

  • Advantages & Limitations:

    • Advantage: Highly accurate and precise for assay determination (>98% purity). It is rapid and uses a very stable titrant.[19]

    • Limitation: Not suitable for trace impurity analysis and lacks the specificity to distinguish between different reducing agents that may be present.

Comparative Summary & Method Selection

Choosing the right analytical method is a critical decision guided by the specific requirements of the analysis.

FeatureHPLC with DerivatizationHeadspace GC-MSSpectrophotometryTitrimetry
Primary Application Trace impurity quantificationUltra-trace impurity quantificationRapid screening, QC for clean matricesBulk purity assay
Sensitivity (Typical LOQ) Low ppm (e.g., 1-5 ppm)Sub-ppm (e.g., 0.1 ppm)[11]Mid-ppm (e.g., 0.6 ppm)[17]Percent level (%)
Specificity High (Chromatographic separation)Very High (Separation + Mass Spec)Low to Moderate (Prone to interference)Low (Reacts with other reducing agents)
Throughput ModerateModerateHighHigh
Complexity & Cost ModerateHighLowLow
Regulatory Acceptance High (for impurity control)High (for genotoxic impurities)Acceptable with validationHigh (for bulk assay)

As a Senior Application Scientist, my recommendation is as follows:

  • For the definitive quantification of trace-level hydrazine as a genotoxic impurity in pharmaceutical development, the Headspace GC-MS method is the gold standard due to its unparalleled sensitivity and specificity.[11]

  • For routine quality control and release testing of APIs where hydrazine is a known process impurity, a validated HPLC-UV method with pre-column derivatization offers a robust, reliable, and widely available solution.[4][14]

  • Spectrophotometry should be reserved for process screening or for products with a very simple matrix where specificity has been proven not to be a concern.[17]

  • Titrimetry remains the most practical and accurate choice for the assay of raw material hydrazine salts or other concentrated derivatives.[19]

Ultimately, the most robust analytical strategy often involves using orthogonal methods: a highly specific chromatographic technique for impurity profiling and a simple, accurate method like titration for the main component assay. This ensures a complete and trustworthy characterization of your hydrazine derivative's purity profile, safeguarding product quality and patient safety.

References

A Comparative Guide to the HPLC Analysis of (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is not merely a regulatory hurdle; it is the bedrock of product safety and efficacy. (4-Fluoro-2-methylphenyl)hydrazine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methods to ensure its purity, stability, and quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for its analysis, contrasted with alternative techniques, and is grounded in established scientific principles and experimental data.

The Analytical Imperative for a Key Intermediate

This compound (CAS: 439863-62-4, Formula: C₇H₁₀ClFN₂) is a substituted phenylhydrazine derivative.[1][2] Compounds of this class are known for their reactivity and potential for degradation, making the development of a stability-indicating analytical method paramount.[3] Such a method must be able to separate the parent compound from any potential process impurities and degradation products that could arise during manufacturing or storage.[4]

Primary Method: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and applicability to a wide range of compounds. For this compound, an RP-HPLC method with UV detection is the logical starting point.

The "Why": Causality Behind Method Parameters
  • Stationary Phase: A C18 (octadecylsilane) column is the preferred choice. The non-polar C18 chains provide a hydrophobic surface that retains the analyte based on its hydrophobicity. The fluorinated and methylated phenyl ring of the analyte has sufficient non-polar character for effective retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution using a mixture of water (often with a pH-modifying buffer like ammonium acetate) and a polar organic solvent like acetonitrile or methanol is ideal. Starting with a higher aqueous content allows for the retention of the analyte, while gradually increasing the organic solvent concentration decreases retention and elutes the compound. This gradient approach ensures that both early-eluting polar impurities and the main analyte are well-resolved within a reasonable timeframe.

  • Detection: The presence of the phenyl ring in the molecule results in strong ultraviolet (UV) absorbance. Diode-Array Detection (DAD) is particularly advantageous as it allows for monitoring at multiple wavelengths, which can help in peak identification and purity assessment. A wavelength around 240 nm is often effective for hydrazine derivatives.[3]

Experimental Protocol: RP-HPLC-DAD Method

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode-Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
  • Mobile Phase A: 0.01 M Ammonium Acetate in Water (pH 4.0).
  • Mobile Phase B: Acetonitrile.
  • Gradient: 85% A to 15% A over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: DAD, 240 nm.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
  • Filter the solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Development and Validation

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Trustworthiness: The Self-Validating System via Forced Degradation

A method's trustworthiness is established by proving it is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally produce degradation products.[4] The goal is to achieve 10-20% degradation of the active ingredient.

Forced Degradation Protocol:

  • Acid/Base Hydrolysis: Reflux the sample solution in 0.1 M HCl and 0.1 M NaOH at 60°C for several hours. Neutralize the samples before injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light.

The HPLC method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak, demonstrating the method's specificity.

Comparative Analysis: Alternative & Advanced Methodologies

While RP-HPLC is a robust primary choice, other techniques offer distinct advantages in specific contexts.

Alternative 1: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[5] For many hydrazine derivatives, direct analysis is challenging due to their polarity and thermal instability. Therefore, derivatization is typically required to convert the analyte into a more volatile and stable form.[6][7]

  • Principle of Operation: A sample is vaporized and injected onto the head of a chromatographic column. Elution occurs by the flow of an inert gaseous mobile phase. The separation is based on the differential partitioning of the analyte between the stationary phase and the gas phase.

  • Derivatization is Key: A common approach involves reacting the hydrazine with an aldehyde or ketone, such as benzaldehyde or pentafluorobenzaldehyde (PFB), to form a stable hydrazone or azine derivative.[8][9] This derivative is more volatile and has better chromatographic properties.

  • Protocol Outline (GC-MS with PFB Derivatization):

    • Dissolve the sample in an appropriate solvent.

    • Add an excess of pentafluorobenzaldehyde (PFB) reagent and a catalyst if needed.

    • Heat the mixture to drive the reaction to completion.

    • Extract the resulting decafluorobenzaldehyde azine (DFBA) derivative into an organic solvent like hexane.[8]

    • Inject the hexane layer into the GC-MS system for analysis.

Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles.[10][11] This technology operates at much higher pressures (up to 15,000 psi) to achieve dramatic increases in resolution, speed, and sensitivity.[12][13]

  • Principle of Operation: The fundamental separation principles are the same as HPLC. However, according to the van Deemter equation, smaller particles lead to significantly higher separation efficiency, allowing for much faster analyses without sacrificing resolution.[10]

  • Advantages:

    • Speed: Analysis times can be reduced by a factor of up to 10.

    • Resolution: Sharper, narrower peaks provide superior separation of complex mixtures.

    • Sensitivity: Taller peaks lead to lower detection limits.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant cost and waste reduction.

  • Method Transfer: A key advantage is the ability to easily transfer an existing HPLC method to a UPLC system. By using a column with the same stationary phase chemistry but a smaller particle size (e.g., moving from a 5 µm HPLC column to a 1.7 µm UPLC column), the separation selectivity is maintained while gaining the benefits of UPLC.[14]

Data-Driven Performance Comparison

The choice of analytical technique depends on the specific requirements of the laboratory, such as sample throughput, required sensitivity, and available instrumentation.

ParameterStability-Indicating HPLC-UV GC-MS (with Derivatization) UPLC-UV/MS
Speed Moderate (15-30 min run time)Slow (due to derivatization step)Very Fast (1-5 min run time)
Resolution GoodVery HighExcellent
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)[8][15]Excellent (often 2-3x > HPLC)[12]
Sample Prep Simple (dissolve and inject)Complex (requires chemical derivatization)[9]Simple (dissolve and inject)
Selectivity GoodVery High (with MS detection)Excellent
Cost (Instrument) StandardStandard to HighHigh
Solvent Usage HighLowVery Low
Best For Routine QC, stability studiesTrace-level impurity analysis, structure IDHigh-throughput screening, method development

Logical Framework for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

For the routine quality control and stability testing of This compound , a well-validated, stability-indicating RP-HPLC method remains the gold standard. It offers a perfect balance of performance, reliability, and cost-effectiveness. The methodology is straightforward, and its ability to resolve potential degradation products is critical for regulatory compliance and product safety.

UPLC stands out as the superior alternative for laboratories focused on high-throughput analysis and method development. Its significant gains in speed, resolution, and sensitivity can dramatically improve laboratory efficiency.[11][13]

Gas Chromatography , while powerful, should be reserved for specialized applications, such as the trace-level quantification of specific volatile impurities where its high sensitivity is required, and the additional complexity of sample derivatization is justified.[8][16]

Ultimately, the selection of the most appropriate analytical technique requires a thorough understanding of the molecule's chemistry, the specific analytical goals, and the laboratory's operational context.

References

A Senior Application Scientist's Guide to GC-MS Methods for Identifying Indole Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Imperative of Purity

The indole nucleus is a cornerstone of medicinal chemistry. From the antimigraine triptan class of drugs to the anti-inflammatory agent indomethacin, its versatile structure is central to numerous therapeutic agents.[1] The synthesis of these complex molecules, often through classic name reactions like the Fischer, Bischler-Möhlau, or Hemetsberger syntheses, is a foundational activity in drug development.[1][2][3] However, these multi-step syntheses rarely proceed with perfect efficiency. The formation of byproducts—isomers, intermediates, and degradation products—is inevitable.

For drug development professionals, the identification and quantification of these impurities are not merely academic exercises; they are critical regulatory and safety requirements.[4][5] An unidentified byproduct can have unintended biological activity, impact the stability of the active pharmaceutical ingredient (API), or be a potential genotoxic impurity (PGI).[6] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and definitive analytical technique for separating and identifying the volatile and semi-volatile byproducts inherent in these synthetic processes, ensuring the purity, safety, and efficacy of the final drug substance.[4][5]

This guide provides a comparative framework for developing and validating robust GC-MS methods for the analysis of indole synthesis byproducts, grounded in the principles of scientific integrity and practical, field-proven insights.

Common Indole Syntheses and the Genesis of Byproducts

Understanding the reaction mechanism is the first step in predicting potential byproducts. Each synthetic route presents a unique profile of possible side reactions.

  • Fischer Indole Synthesis: This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[1] The core mechanism, a[7][7]-sigmatropic rearrangement, is elegant but can be imperfect.[1][8]

    • Expected Byproducts: Unreacted phenylhydrazine or carbonyl starting materials, incompletely cyclized intermediates (diimines), and potential isomers from rearrangements if unsymmetrical ketones are used.[9] The acidic conditions can also lead to degradation products.[10]

  • Bischler-Möhlau Synthesis: This method forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, often under harsh thermal conditions.[3][11][12]

    • Expected Byproducts: The complexity of the mechanism can lead to unpredictable regiochemistry, resulting in mixtures of 2-aryl and 3-aryl indole regioisomers.[13] The high temperatures and excess aniline can also generate a variety of condensation and degradation products.

  • Hemetsberger-Knittel Synthesis: This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, believed to proceed through a highly reactive nitrene intermediate.[14][15]

    • Expected Byproducts: The primary byproducts often arise from alternative reactions of the nitrene intermediate, such as insertion or dimerization, in addition to the desired cyclization. Azirine intermediates have also been isolated.[15]

Developing a Robust GC-MS Method: A Comparative Approach

A successful GC-MS method is not a one-size-fits-all solution. It is a carefully optimized system where each component is selected to provide the best possible separation and identification for the specific analytes of interest.

Part 1: Strategic Sample Preparation

The goal of sample preparation is to present a clean, concentrated, and GC-amenable sample to the instrument. The choice of technique depends on the complexity of the reaction matrix.

  • Direct Injection ("Dilute and Shoot"): The simplest method, suitable for relatively clean reaction mixtures. The sample is simply diluted in a volatile organic solvent like dichloromethane, hexane, or ethyl acetate.[16][17]

    • Causality: This approach is fast but risks contaminating the GC inlet and column with non-volatile materials (catalysts, salts), leading to poor performance over time. It is best used for initial screening.

  • Liquid-Liquid Extraction (LLE): An effective technique for separating the organic products and byproducts from an aqueous phase or reaction mixtures containing inorganic salts.[18]

    • Causality: LLE leverages the differential solubility of analytes. By choosing an appropriate organic solvent, one can selectively extract the indole and its byproducts, leaving behind water-soluble impurities. This is a crucial cleanup step.

  • Solid-Phase Extraction (SPE): A powerful technique for both cleanup and concentration of trace-level byproducts.[7][18] The sample is passed through a cartridge containing a sorbent that retains the analytes, while impurities are washed away.[18]

    • Causality: SPE offers high selectivity. For instance, a C18 (non-polar) cartridge can be used to retain the relatively non-polar indole core while allowing highly polar impurities to pass through, resulting in a cleaner and more concentrated sample for analysis.

  • Derivatization: Necessary for polar byproducts containing active hydrogens (-OH, -NH, -COOH), which tend to exhibit poor peak shape and interact with the GC column.[17] Chemical modification (e.g., silylation with BSTFA or acylation) replaces the active hydrogen with a non-polar group, increasing volatility and improving chromatographic performance.[16][17] A method for derivatizing indole-3-acetic acid using chloroformates has been shown to be effective.[19]

Part 2: The Heart of the Separation - The GC Column

The choice of the capillary column's stationary phase is the most critical factor for achieving separation.[20] The principle of "like dissolves like" governs this selection.

Column TypeStationary Phase PolarityCommon PhasesBest ForRationale & Trade-offs
Non-Polar Low5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)General-purpose screening of a wide range of byproducts.Rationale: Excellent for separating compounds primarily based on their boiling points. This is the recommended starting point for most indole analyses. Trade-off: May not resolve polar isomers effectively.[20][21]
Intermediate-Polar Medium6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624)Resolving byproducts with moderate polarity (e.g., those containing cyano or ester groups).Rationale: Offers a different selectivity based on dipole-dipole interactions, which can separate compounds that co-elute on a non-polar column. Trade-off: May have higher column bleed at elevated temperatures.
Polar (WAX) HighPolyethylene Glycol (e.g., DB-WAX)Highly polar byproducts (e.g., those with multiple hydroxyl or carboxyl groups).Rationale: Strong hydrogen bonding interactions provide high retention for polar analytes. Trade-off: Not ideal for the primary indole products, which may elute too quickly. Susceptible to damage from oxygen and water.[16]

Column Dimensions and Their Impact:

  • Inner Diameter (ID): A 0.25 mm ID is a good compromise between efficiency and sample capacity for most applications.[20][22] Narrower columns (0.18 mm) offer higher resolution but are easily overloaded, while wider columns (0.53 mm) have higher capacity but lower resolution.[22]

  • Film Thickness: A standard 0.25 µm film is suitable for most byproducts. Thicker films (0.50-1.0 µm) increase retention for highly volatile compounds, while thinner films provide sharper peaks for high-boiling compounds.[20]

  • Length: A 30 m column is the standard for general-purpose analysis. Longer columns (60 m) provide higher resolution for very complex mixtures at the cost of longer analysis times.[23]

Part 3: Mass Spectrometry - The Fingerprint

For byproduct identification, Electron Ionization (EI) at 70 eV is the gold standard. It creates reproducible, information-rich fragmentation patterns that can be compared against extensive spectral libraries like the NIST database.[24]

  • Full Scan Mode: In method development, always use full scan mode. This acquires a complete mass spectrum for every point in the chromatogram, allowing for the identification of unknown or unexpected byproducts.

  • Selected Ion Monitoring (SIM) Mode: Once key byproducts are identified, SIM mode can be used for routine quantification. By monitoring only a few characteristic ions for each compound, sensitivity can be increased by orders of magnitude.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust starting point for the analysis of a typical indole synthesis reaction mixture.

1. Sample Preparation (LLE followed by Dilution): a. Quench 1 mL of the reaction mixture in 10 mL of a saturated sodium bicarbonate solution. b. Extract the aqueous mixture three times with 10 mL of dichloromethane. c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Filter the solution to remove the drying agent. e. Dilute the extract to a final concentration of approximately 10-100 µg/mL in dichloromethane.[16] Transfer to a 1.5 mL glass autosampler vial.[16][17]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector: Split/Splitless, operated in Splitless mode for 1 min.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 280 °C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial Temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Final Hold: Hold at 300 °C for 5 minutes.
  • MS Transfer Line: 280 °C.
  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
  • Mass Range: 40-550 amu (Full Scan).

3. Data Analysis and Interpretation: a. Integrate the total ion chromatogram (TIC) to identify all separated peaks. b. For each peak, examine the mass spectrum. Identify the molecular ion (M+•), if present. c. Compare the experimental mass spectrum against a validated spectral library (e.g., NIST). A match quality score >80 suggests a high probability of correct identification. d. Analyze fragmentation patterns. The indole ring is stable, often showing a strong molecular ion. Characteristic fragments can reveal the nature and position of substituents.[25][26] e. Crucial Step - Confirmation: Tentative library identifications MUST be confirmed by analyzing a pure, certified reference standard of the suspected byproduct under identical GC-MS conditions. The retention time and mass spectrum must match exactly.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench & LLE Reaction->Quench Step 1 Dilute Dilute & Filter Quench->Dilute Step 2 Vial Autosampler Vial Dilute->Vial Step 3 GC GC Separation Vial->GC Injection MS MS Detection (EI) GC->MS Elution TIC Total Ion Chromatogram (TIC) MS->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Peak Selection Library Library Search (NIST) Spectrum->Library Tentative ID Confirm Confirm with Standard Library->Confirm Validation

Caption: Workflow for GC-MS byproduct identification.

Method Validation: Ensuring Trustworthy Results

A developed method is only reliable if it is validated. For impurity analysis, key validation parameters ensure the method is fit for purpose, adhering to guidelines like ICH Q2(R1).[21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the main product, starting materials, and known byproducts are well-resolved chromatographically.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[21] This is critical for controlling potentially toxic byproducts. Typically determined by signal-to-noise ratios (S/N) of ~3:1 for LOD and ~10:1 for LOQ.[21]

  • Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a given range. This is essential for accurate quantification.

  • Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision measures the repeatability of the results.[5] Both are assessed by analyzing samples spiked with known amounts of the impurity.

Conclusion

GC-MS is an indispensable tool in the arsenal of the pharmaceutical development scientist. Its high resolving power and definitive identification capabilities make it uniquely suited for the complex task of impurity profiling in indole synthesis. By adopting a systematic approach to method development—from strategic sample preparation and intelligent column selection to rigorous data interpretation and validation—researchers can confidently identify and control byproducts. This ensures not only the efficiency of the synthesis but, more importantly, the safety and quality of the final therapeutic agent, transforming a promising molecule into a trusted medicine.

References

A Senior Application Scientist's Guide to 1H NMR Characterization of Fluorinated Indole Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Indole Scaffolds and the Critical Role of NMR

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. Fluorinated indole derivatives, in particular, represent a privileged scaffold, frequently exhibiting enhanced metabolic stability, improved binding affinity, and modulated lipophilicity compared to their non-fluorinated counterparts. As these complex molecules are synthesized, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into molecular structure at the atomic level.[1]

This guide offers a comparative analysis of the ¹H NMR characteristics of fluorinated indole products. We will dissect the spectral nuances that arise from the introduction of a fluorine atom at various positions on the indole ring, providing the foundational knowledge required for confident structural elucidation. This document moves beyond a simple recitation of data, delving into the underlying physical principles that govern the observed spectral changes and offering a robust, field-tested protocol for acquiring high-quality data.

The Foundational Spectrum: 1H NMR of Unsubstituted Indole

To appreciate the impact of fluorination, we must first establish a baseline with the ¹H NMR spectrum of indole itself. The indole core presents a unique electronic environment, with the pyrrole ring protons generally appearing more shielded (at a lower chemical shift) than those on the benzene ring.

Typical ¹H NMR Data for Indole (400 MHz, DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)11.08br s-
H37.39t2.7
H26.45t2.7
H77.59d7.8
H47.39d8.1
H66.96t7.6
H57.04t7.5

Note: Chemical shifts can vary slightly based on solvent and concentration.[2]

The Impact of Fluorine: A Comparative Analysis of Fluoroindole Isomers

The introduction of a highly electronegative fluorine atom dramatically perturbs the electronic structure of the indole ring, leading to predictable yet distinct changes in the ¹H NMR spectrum. The primary effects are twofold:

  • Changes in Chemical Shift (δ): Fluorine's strong inductive effect withdraws electron density, generally deshielding nearby protons and shifting their signals downfield (to higher ppm values).

  • ¹H-¹⁹F Spin-Spin Coupling (JHF): The interaction between the spins of the ¹H and ¹⁹F nuclei, transmitted through the bonding network, splits the proton signals into doublets or more complex multiplets. The magnitude of this coupling is highly dependent on the number of bonds separating the two nuclei.

Below is a comparative table summarizing the typical ¹H NMR chemical shifts for the protons on the benzene ring of various fluoroindole isomers.

Comparative ¹H NMR Chemical Shift Data (ppm) for Fluoroindoles:

ProtonIndole (DMSO-d₆)4-Fluoroindole (CDCl₃)5-Fluoroindole (CDCl₃)6-Fluoroindole (CDCl₃)7-Fluoroindole (CDCl₃)
H4 7.39-~7.35 (dd)~7.60 (dd)~7.40 (d)
H5 7.04~6.85 (ddd)-~6.85 (ddd)~6.90 (m)
H6 6.96~7.10 (m)~7.00 (td)-~6.90 (m)
H7 7.59~7.15 (dd)~7.25 (dd)~7.05 (dd)-

Note: Data compiled from various sources.[3][4][5][6][7][8] Exact values may vary with experimental conditions.

Decoding the Coupling Patterns: The Significance of JHF

The magnitude of the ¹H-¹⁹F coupling constant (JHF) is a powerful diagnostic tool for determining the position of the fluorine substituent. The coupling is strongest for protons ortho to the fluorine and decreases significantly with distance.

Typical ¹H-¹⁹F Coupling Constants in Aromatic Systems:

Coupling TypeNumber of BondsTypical JHF (Hz)
Ortho36 - 10
Meta44 - 8
Para50 - 2

These characteristic coupling constants are instrumental in assigning the signals in the often-complex aromatic region of a fluoroindole's ¹H NMR spectrum. For instance, the proton ortho to the fluorine will appear as a doublet of doublets (or a more complex multiplet) with a large coupling constant attributable to the through-bond interaction with ¹⁹F.

Visualizing the Electronic Effects of Fluorine Substitution

The following diagram illustrates how the position of the fluorine substituent influences the electron density and, consequently, the ¹H NMR chemical shifts of the protons on the indole ring.

G cluster_indole Indole Core cluster_effects Fluorine Substituent Effects cluster_nmr Observed ¹H NMR Changes Indole Indole Shifts Chemical Shift Changes (Deshielding of nearby protons) Indole->Shifts Altered electronic environment Coupling ¹H-¹⁹F Coupling (Signal splitting) Indole->Coupling Through-bond spin-spin interaction F Fluorine Substituent Inductive Inductive Effect (-I) (Through-bond electron withdrawal) F->Inductive Dominant Effect Resonance Resonance Effect (+M) (Through-space electron donation) F->Resonance Secondary Effect Inductive->Indole Withdraws electron density Resonance->Indole Donates electron density to pi-system G Start Start: Prepared NMR Sample Insert Insert Sample into Spectrometer Start->Insert Lock Lock on Deuterium Signal of Solvent Insert->Lock Shim Shim Magnetic Field Homogeneity Lock->Shim Tune Tune and Match Probe Shim->Tune Acquire Acquire ¹H NMR Spectrum (Set appropriate spectral width, number of scans, and relaxation delay) Tune->Acquire Process Process FID (Fourier Transform, Phase Correction, Baseline Correction) Acquire->Process Analyze Analyze Spectrum (Chemical Shift Referencing, Peak Picking, Integration, Coupling Constant Measurement) Process->Analyze End End: Interpreted Spectrum Analyze->End

References

A Comparative Guide to Substituted Hydrazines in Synthesis: Performance Analysis of (4-Fluoro-2-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a substituted hydrazine is a critical decision that profoundly influences the efficiency, yield, and impurity profile of heterocyclic scaffolds. This guide provides an in-depth, objective comparison of (4-Fluoro-2-methylphenyl)hydrazine with other commonly employed substituted hydrazines—phenylhydrazine, p-tolylhydrazine, and 4-fluorophenylhydrazine. By examining their performance in the context of the Fischer indole synthesis, supported by experimental data and detailed protocols, we aim to equip scientists with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Pivotal Role of Substituted Hydrazines in Heterocyclic Chemistry

Substituted hydrazines are indispensable reagents in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their utility is most prominently demonstrated in the Fischer indole synthesis, a venerable and versatile method for the construction of the indole nucleus.[2] The electronic and steric nature of the substituents on the phenylhydrazine ring dictates the reactivity of the molecule and the outcome of the cyclization reaction. This guide will dissect these subtleties, with a particular focus on the unique characteristics of (4-Fluoro-2-methylphenyl)hydrazine.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[3] The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form a hydrazone.[2]

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: A crucial acid-catalyzed[2][2]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate. This is often the rate-determining step and is significantly influenced by the electronic properties of the substituents on the aryl ring.[4]

  • Cyclization and Aromatization: The intermediate then undergoes intramolecular cyclization and subsequent elimination of ammonia to yield the final aromatic indole product.

The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in this mechanistic pathway. Electron-donating groups (EDGs) generally accelerate the reaction and lead to higher yields by stabilizing the electron-deficient transition state of the sigmatropic rearrangement. Conversely, electron-withdrawing groups (EWGs) can retard the reaction and may necessitate harsher conditions.[5]

Comparative Performance Analysis

To provide a clear and objective comparison, we will examine the performance of (4-Fluoro-2-methylphenyl)hydrazine against phenylhydrazine, p-tolylhydrazine, and 4-fluorophenylhydrazine. The following sections will delve into their reactivity, supported by available experimental data, and provide a comprehensive safety overview.

Reactivity and Yield in Fischer Indole Synthesis

The choice of substituted hydrazine has a direct impact on the yield and reaction conditions required for the Fischer indole synthesis. The following table summarizes representative yields obtained with different hydrazines when reacted with a common ketone, acetone, to form the corresponding 2,3-dimethylindole derivative. It is important to note that direct comparative studies under identical conditions are not always available in the literature; therefore, this data is compiled from various sources to illustrate general trends.

Hydrazine DerivativeSubstituent EffectsProductCatalyst/SolventReaction ConditionsYield (%)Reference
PhenylhydrazineNeutral (Reference)2-MethylindoleNot SpecifiedNot Specified79.48[6]
p-TolylhydrazineElectron-Donating (CH₃)2,5-DimethylindoleAcetic AcidRoom TemperatureHigh[5]
4-FluorophenylhydrazineElectron-Withdrawing (F)5-Fluoro-2-methylindoleNot SpecifiedNot SpecifiedNot Specified
(4-Fluoro-2-methylphenyl)hydrazineMixed (EDG CH₃, EWG F)6-Fluoro-4-methyl-1H-indoleNot SpecifiedNot SpecifiedNot Specified

Analysis of Substituent Effects:

  • Phenylhydrazine: As the parent compound, phenylhydrazine provides a baseline for comparison. The synthesis of 2-methylindole from phenylhydrazine and acetone proceeds with a good yield of 79.48%.[6]

  • p-Tolylhydrazine: The methyl group at the para-position is electron-donating, which generally leads to higher yields under milder conditions in the Fischer indole synthesis.[5] This is attributed to the increased electron density on the aromatic ring, which facilitates the key[2][2]-sigmatropic rearrangement.

  • 4-Fluorophenylhydrazine: The fluorine atom at the para-position is an electron-withdrawing group. This is expected to decrease the reactivity of the hydrazine in the Fischer indole synthesis, potentially requiring more forcing reaction conditions to achieve comparable yields to phenylhydrazine.

Safety and Handling

Substituted hydrazines are a class of compounds that require careful handling due to their potential toxicity. The following table provides a summary of the key hazard statements for each of the compared hydrazines, based on available Safety Data Sheets (SDS).

Hydrazine DerivativeKey Hazard Statements
Phenylhydrazine Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation. May cause an allergic skin reaction. Suspected of causing genetic defects. May cause cancer. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.
p-Tolylhydrazine Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Suspected of causing cancer. May cause respiratory irritation.
4-Fluorophenylhydrazine Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
(4-Fluoro-2-methylphenyl)hydrazine No detailed GHS data available in the searched sources. General precautions for substituted hydrazines should be followed.

Causality Behind Handling Precautions:

The toxicity of substituted hydrazines is primarily associated with their ability to be absorbed through the skin and their potential to interfere with biological processes. Their classification as suspected carcinogens necessitates stringent handling procedures to minimize exposure.[7]

Self-Validating Safety Protocol:

A robust safety protocol for handling any substituted hydrazine should include the following mandatory steps:

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

  • Spill Management: Have a spill kit readily available that includes an absorbent material suitable for hydrazines. In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.

  • Waste Disposal: Dispose of all hydrazine waste in clearly labeled, dedicated hazardous waste containers according to institutional and local regulations.

Experimental Protocols

To provide a practical context for the comparison, a detailed, step-by-step protocol for a representative Fischer indole synthesis is provided below. This protocol can be adapted for each of the compared hydrazines, with the understanding that reaction times and temperatures may need to be optimized based on the specific reactivity of the hydrazine.

General Procedure for the Fischer Indole Synthesis of 2,3-Dimethylindole Derivatives

This protocol outlines the synthesis of a 2,3-dimethylindole derivative from a substituted phenylhydrazine and 2-butanone.

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • 2-Butanone (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in a minimal amount of ethanol.

  • Add 2-butanone (1.1 eq) to the solution.

  • Add glacial acetic acid as the catalyst (typically 10-20 mol%).

  • Cyclization: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the solvent mixture).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substituted hydrazine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure indole derivative.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams are provided.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement Key Rearrangement cluster_cyclization Cyclization & Aromatization Hydrazine Aryl Hydrazine Hydrazone Hydrazone Hydrazine->Hydrazone + Carbonyl Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Indole Aminal->Indole - NH₃ Aromatization

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Workflow Comparison

Experimental_Workflow cluster_reactivity Reactivity Considerations start Start: Select Hydrazine EDG High Reactivity (e.g., p-tolylhydrazine) Milder Conditions start->EDG Neutral Moderate Reactivity (e.g., phenylhydrazine) Standard Conditions start->Neutral EWG Lower Reactivity (e.g., 4-fluorophenylhydrazine) Harsher Conditions start->EWG setup Reaction Setup (Hydrazine + Carbonyl + Acid) EDG->setup Neutral->setup EWG->setup workup Work-up & Purification setup->workup Reaction Monitoring (TLC) product Indole Product workup->product

Caption: Comparative experimental workflow based on hydrazine reactivity.

Conclusion

The selection of a substituted hydrazine is a critical parameter in the successful execution of the Fischer indole synthesis. This guide has provided a comparative analysis of (4-Fluoro-2-methylphenyl)hydrazine alongside phenylhydrazine, p-tolylhydrazine, and 4-fluorophenylhydrazine.

The electronic nature of the substituents significantly impacts reactivity, with electron-donating groups generally favoring the reaction. While a direct, quantitative comparison of (4-Fluoro-2-methylphenyl)hydrazine remains an area for further systematic investigation, the interplay of its fluoro and methyl substituents presents a unique profile that is valuable for accessing specific, functionalized indole scaffolds.

Researchers are encouraged to consider the electronic and steric properties of their chosen hydrazine, in conjunction with the provided safety and handling protocols, to optimize their synthetic strategies and achieve their desired outcomes in a safe and efficient manner.

References

A Senior Application Scientist's Guide to Modern Indole Synthesis: Evaluating Strategic Alternatives to (4-Fluoro-2-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1] Its prevalence drives a continuous demand for efficient, versatile, and scalable synthetic methods. For decades, the Fischer indole synthesis has been a workhorse reaction, valued for its reliability in constructing the indole ring from an arylhydrazine and a carbonyl compound.[2][3]

(4-Fluoro-2-methylphenyl)hydrazine, for instance, is a common precursor for synthesizing 6-fluoro-4-methylindole, a scaffold of interest in drug discovery programs where fluorine substitution is used to modulate metabolic stability, lipophilicity, and binding affinity.[4] However, reliance on a single synthetic route can be limiting. Challenges such as the availability or stability of specific hydrazine precursors, harsh acidic conditions, and potential for low yields or side reactions necessitate a broader tactical arsenal.[5]

This guide provides an in-depth comparison of modern, field-proven alternatives to the traditional Fischer synthesis for accessing substituted indoles like 6-fluoro-4-methylindole. We will move beyond a simple listing of methods to provide a causal analysis of experimental choices, supported by quantitative data and detailed protocols, enabling researchers to select the optimal strategy for their specific research and development goals.

The Benchmark: Fischer Indole Synthesis

The Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from (4-fluoro-2-methylphenyl)hydrazine and a suitable ketone (e.g., acetone to yield 2,4-dimethyl-6-fluoroindole). The reaction proceeds via a[6][6]-sigmatropic rearrangement, followed by aromatization with the loss of ammonia.[2] While robust, its efficiency can be highly dependent on the choice of acid catalyst (Brønsted or Lewis) and reaction temperature.[7][8]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Hydrazine (4-Fluoro-2-methylphenyl)hydrazine Hydrazone Phenylhydrazone Formation Hydrazine->Hydrazone + Carbonyl (Condensation) Ketone Aldehyde or Ketone Ketone->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Acid Catalyst (e.g., ZnCl2, PPA) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole Aromatization

Caption: High-level workflow of the Fischer Indole Synthesis.

Strategic Alternatives to the Fischer Synthesis

Modern organic synthesis offers powerful alternatives that bypass the need for hydrazine precursors altogether, often providing milder conditions, broader functional group tolerance, and access to substitution patterns that are challenging to obtain via the Fischer route. We will focus on four exemplary strategies: the Leimgruber-Batcho, Larock, Bartoli, and Gassman syntheses.

Leimgruber-Batcho Indole Synthesis

This two-step method has become a popular industrial alternative to the Fischer synthesis due to its high yields and mild conditions.[9] It begins with the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to furnish the indole ring.[10] This method is particularly adept at producing indoles unsubstituted at the C2 and C3 positions.

To synthesize the target 6-fluoro-4-methylindole, the required starting material would be 4-fluoro-2-methyl-6-nitrotoluene.

Causality Behind Experimental Choices:

  • Enamine Formation: The reaction between the o-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is driven by the acidity of the benzylic protons, which are activated by the ortho-nitro group. The subsequent elimination of methanol forms a stable, conjugated "push-pull" enamine intermediate.[9]

  • Reductive Cyclization: A variety of reducing agents can be employed, with palladium on carbon (Pd/C) and hydrogen gas being a clean and efficient choice. Other options like Raney Nickel, iron in acetic acid, or sodium dithionite offer flexibility depending on the substrate's functional group tolerance.[9][11]

This protocol for the closely related 6-fluoroindole is adapted from established industrial procedures and can be modified for 4-methyl substitution.[12][13]

Step 1: Enamine Formation

  • Charge a reactor with 4-fluoro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-2.0 eq), and N,N-dimethylformamide (DMF, ~4 volumes).

  • Heat the mixture to 100-140°C and stir for 2-4 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The resulting crude enamine, often a dark red oil, can be used directly in the next step after solvent removal under reduced pressure.[12]

Step 2: Reductive Cyclization

  • In a separate reactor, prepare a slurry of 10% Pd/C (5-10 mol%) in a suitable solvent like methanol or a mixture of methanol and tetrahydrofuran (THF).

  • Add the crude enamine intermediate from Step 1 to the reactor.

  • Degas the mixture and backfill with hydrogen gas (typically via a balloon or under pressure in a Parr apparatus).

  • Stir the reaction vigorously at room temperature overnight.

  • Upon completion (monitored by TLC/HPLC), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-fluoroindole.

Larock Indole Synthesis

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[6][14] This method provides direct access to 2,3-disubstituted indoles and is known for its broad substrate scope and high yields, often exceeding 80%.[6]

To synthesize a 6-fluoro-4-methylindole derivative using this route, one would start with 2-iodo- or 2-bromo-4-fluoro-6-methylaniline.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond of the aniline.[14] The choice of ligand (e.g., bulky phosphines like P(t-Bu)₃) is critical for promoting this step, especially with less reactive o-bromo or o-chloroanilines, and can allow for lower reaction temperatures.[6][15]

  • Base and Additives: A base, typically a carbonate (Na₂CO₃, K₂CO₃) or an amine base (Cy₂NMe), is required.[14][16] Chloride salts like LiCl are often added, as they can facilitate the key reductive elimination step, though optimized protocols without LiCl exist.[14]

Caption: Simplified catalytic cycle for the Larock Indole Synthesis.

This protocol is adapted from a mild procedure developed for o-bromoanilines.[15]

  • To an oven-dried reaction vessel, add the o-bromoaniline (1.0 eq), the alkyne (2.0 eq), and the palladium catalyst (e.g., Pd[P(tBu)₃]₂; 5-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane) followed by the base (e.g., dicyclohexylmethylamine, Cy₂NMe; 2.5 eq).

  • Heat the reaction mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC/HPLC).

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Wash the organic layer with aqueous acid (e.g., 1 M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Bartoli Indole Synthesis

The Bartoli synthesis is a unique and powerful method for preparing 7-substituted indoles, a class of compounds that are notoriously difficult to access via other routes.[17] The reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent.[18][19]

To synthesize 6-fluoro-4-methylindole, the starting material would be 1-fluoro-5-methyl-2-nitrobenzene. The reaction would yield 7-methyl-5-fluoroindole, demonstrating how the regiochemical outcome is dictated by the starting material. To obtain the target 6-fluoro-4-methylindole, one would need to start with 3-fluoro-5-methyl-1-nitrobenzene.

Causality Behind Experimental Choices:

  • Ortho-Substituent: The presence of an ortho-substituent on the nitroarene is crucial for success; the reaction often fails without it.[18] The steric bulk of this group is thought to facilitate the key[6][6]-sigmatropic rearrangement step in the mechanism.[20]

  • Grignard Reagent: Three equivalents of the vinyl Grignard reagent are necessary. The first reduces the nitro group to a nitroso group, the second adds to the nitroso intermediate to set up the rearrangement, and the third acts as a base to facilitate the final cyclization and aromatization steps.[18][21]

This protocol is adapted from general procedures for the synthesis of substituted (aza)indoles.[22]

  • Under an inert atmosphere (nitrogen or argon), dissolve the ortho-substituted nitroarene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -40°C or -78°C in a dry ice/acetone bath.

  • Slowly add the vinylmagnesium bromide or chloride (1.0 M solution in THF, 3.0-4.0 eq) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., -20°C) for several hours (typically 4-8 h).

  • Quench the reaction by the slow, careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at low temperature.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Gassman Indole Synthesis

The Gassman synthesis is a one-pot reaction that constructs the indole ring from an aniline and an α-thio ketone.[23] It is particularly useful for producing indoles with a methylthio group at the C3 position, which can subsequently be removed via desulfurization (e.g., with Raney Nickel) if desired.[24]

The synthesis of 6-fluoro-4-methylindole would begin with 4-fluoro-2-methylaniline.

Causality Behind Experimental Choices:

  • N-Chlorination: The reaction is initiated by the in situ formation of an N-chloroaniline using tert-butyl hypochlorite (tBuOCl). This activates the nitrogen for subsequent attack by the sulfur of the keto-thioether.[23][25]

  • [6][20]-Sigmatropic Rearrangement: The key bond-forming step is a Sommelet-Hauser type[6][20]-sigmatropic rearrangement of a sulfonium ylide intermediate, which is generated by deprotonation with a base like triethylamine.[24] This rearrangement efficiently establishes the carbon framework for the subsequent cyclization.

This is a general procedure based on the originally reported method.[23][24]

  • In a reaction vessel protected from light, dissolve the aniline (e.g., 4-fluoro-2-methylaniline) (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).

  • Cool the solution to -78°C.

  • Add tert-butyl hypochlorite (1.0 eq) dropwise to form the N-chloroaniline.

  • In a separate flask, prepare a solution of the α-thio ketone (e.g., methylthioacetone) (1.1 eq) in anhydrous CH₂Cl₂ and cool to -78°C.

  • Add the keto-thioether solution to the N-chloroaniline solution at -78°C. Stir for 1-2 hours at this temperature to form the sulfonium salt.

  • Add a base, such as triethylamine (2.0-3.0 eq), dropwise at -78°C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-(methylthio)indole.

  • (Optional) The 3-methylthio group can be removed by treating the product with Raney Nickel in a solvent like ethanol at reflux.

Performance Comparison Guide

The choice of synthetic route is a strategic decision based on multiple factors. The following table provides a comparative overview to guide this selection process.

Synthesis Method Starting Materials Key Reagents/Catalyst Typical Conditions Yield Range Advantages & Suitability Limitations
Fischer Indole (4-Fluoro-2-methylphenyl)hydrazine, Ketone/AldehydeBrønsted or Lewis Acid (PPA, ZnCl₂)High Temp (100-200°C)40-80%Well-established, reliable, direct access from hydrazines.Requires specific hydrazine, harsh acidic conditions, potential for regioisomeric mixtures.[2]
Leimgruber-Batcho 4-Fluoro-2-methyl-6-nitrotoluene1. DMF-DMA2. Reducing Agent (Pd/C, H₂)1. High Temp (100-140°C)2. Room Temp70-95%High yields, mild reduction, scalable, good for C2/C3-unsubstituted indoles.[9][12]Requires specific o-nitrotoluene precursor, multi-step process.
Larock Indole 2-Iodo-4-fluoro-6-methylaniline, AlkynePd(0) Catalyst (e.g., Pd[P(tBu)₃]₂), BaseMild-Mod. Temp (60-110°C)75-95%Excellent yields, broad functional group tolerance, versatile for 2,3-disubstitution.[6][16]Requires o-haloaniline and alkyne, cost of palladium catalyst, regioselectivity can be an issue with unsymmetrical alkynes.[26]
Bartoli Indole 3-Fluoro-5-methyl-1-nitrobenzeneVinyl Grignard Reagent (≥3 eq)Low Temp (-78 to -20°C)40-80%Excellent for sterically hindered 7- and 4,6-substituted indoles.[17][20]Requires ortho-substituted nitroarene, cryogenic conditions, excess Grignard reagent.
Gassman Indole 4-Fluoro-2-methylaniline, α-Thio Ketone1. tBuOCl2. Et₃NLow to Room Temp (-78°C to RT)50-85%One-pot reaction, starts from simple anilines, mild conditions.[23][24]Primarily yields 3-thioalkylindoles (requiring an extra removal step), fails with electron-rich anilines.[23]

Conclusion and Future Outlook

While the Fischer indole synthesis remains a valuable tool, the modern synthetic chemist has a diverse and powerful array of alternatives. For the synthesis of specifically substituted indoles such as 6-fluoro-4-methylindole, methods like the Leimgruber-Batcho and Larock syntheses offer significant advantages in terms of yield, mildness, and flexibility. The Bartoli and Gassman syntheses, in turn, provide strategic solutions for accessing unique substitution patterns that are otherwise challenging to obtain.

The decision to diverge from a classical method like the Fischer synthesis should be guided by a thorough analysis of starting material availability, desired substitution pattern, scalability requirements, and functional group compatibility. By understanding the underlying mechanisms and strategic advantages of each alternative, researchers and drug development professionals can significantly enhance their efficiency and expand the accessible chemical space in their pursuit of novel, high-impact molecules.

References

A Senior Application Scientist's Guide to the Structural Validation of Indoles Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Indole Scaffold - A Privileged Structure Demanding Unambiguous Validation

The indole ring system is a cornerstone of medicinal chemistry and natural products, forming the core of everything from blockbuster drugs like Sumatriptan to essential biomolecules like tryptophan.[1][2] Its deceptively simple bicyclic structure—a fusion of a benzene and a pyrrole ring—presents a subtle but significant challenge for structural verification. While 1D ¹H and ¹³C NMR provide initial fingerprints, they are often insufficient to resolve overlapping signals in the aromatic region or to definitively prove the connectivity of substituents, especially in complex derivatives.[3][4]

This guide moves beyond a simple recitation of techniques. It presents a logical, field-proven workflow for the unambiguous structural validation of indole-containing molecules. We will dissect the strategic application of three core 2D NMR experiments—COSY, HSQC, and HMBC—not as isolated tools, but as a synergistic system of cross-validation. Each step is chosen for a specific reason, building upon the last to construct an unshakeable structural proof. This is the approach used to ensure molecular accuracy in drug discovery, where even minor structural ambiguities can have profound consequences.[5][6][7]

Part 1: Mapping the Proton Network with Correlation Spectroscopy (COSY)

The Causality of Our Starting Point: Before we can build the house, we must understand the frame. The first step in elucidating a complex structure is to establish the proton connectivity, or "spin systems." The ¹H-¹H COSY (Correlation Spectroscopy) experiment is the most direct way to achieve this. It visualizes which protons are scalar (J-coupled) to each other, typically through two or three bonds.[8][9] For an indole, this allows us to trace the distinct spin systems of the benzene and pyrrole rings.

Interpreting COSY Data for the Indole Core: A typical COSY spectrum of an indole derivative will reveal two primary sets of correlations[10][11]:

  • The Benzenoid System: Protons H-4 through H-7 on the benzene ring will show a clear sequential correlation pattern (H-4 couples to H-5, H-5 to H-6, H-6 to H-7), assuming they are present.

  • The Pyrrolic System: Weaker, long-range couplings may be observed between protons on the pyrrole ring, such as between the N-H (H-1) and H-2/H-3, or between H-2 and H-3.

Resolving overlapping signals in the crowded aromatic region is a primary benefit of this technique.[3]

COSY_Correlations cluster_indole Indole Core N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1 H1 H1 H2 H2 H1->H2 H3 H3 H2->H3 H4 H4 H5 H5 H4->H5 H6 H6 H5->H6 H7 H7 H6->H7

Caption: Key ³JHH COSY correlations in a generic indole scaffold.

Part 2: Assigning the Carbons with Heteronuclear Single Quantum Coherence (HSQC)

The Logic of the Next Step: With the proton framework mapped, we must now attach these protons to their corresponding carbon atoms. The HSQC (Heteronuclear Single Quantum Coherence) experiment is the most sensitive and reliable method for determining one-bond ¹H-¹³C correlations.[12] It generates a 2D plot where each peak corresponds to a carbon atom that has one or more protons directly attached, resolving the ambiguity inherent in 1D ¹³C spectra.[13][14]

Interpreting HSQC Data for the Indole Core: The HSQC spectrum is exceptionally powerful for indoles:

  • Unambiguous Assignment: It directly correlates each proton signal (H-2, H-3, H-4, H-5, H-6, H-7) to its attached carbon (C-2, C-3, C-4, C-5, C-6, C-7).

  • Quaternary Carbon Identification: Quaternary carbons (like C-3a and C-7a) will be absent from an HSQC spectrum, which is a critical piece of diagnostic information.

  • Phase Editing (Optional): An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peak, providing an extra layer of validation.[14]

This experiment is a cornerstone for assigning the full spectral data of complex indole alkaloids.[15][16]

Experimental Protocol: Acquiring High-Quality 2D NMR Data

This protocol provides a generalized workflow applicable to modern NMR spectrometers (e.g., Bruker).[17][18][19]

  • Preparation & 1D Scans:

    • Prepare a sample of appropriate concentration (5-10 mg in 0.6 mL of deuterated solvent is typical for small molecules).

    • Acquire a standard high-resolution 1D ¹H spectrum. This is crucial for verifying sample purity and for optimizing the spectral width (SW) and transmitter offset (o1p) for the 2D experiments.[20]

    • Acquire a 1D ¹³C spectrum to determine the carbon spectral width.

    • Carefully reference the 1D spectra (e.g., to residual solvent signal or TMS).

  • COSY Acquisition (cosygpqf):

    • Create a new experiment dataset, copying parameters from the referenced 1D ¹H scan.

    • Select a standard COSY pulse program (e.g., cosygpqf on Bruker systems).

    • Set the spectral widths (SW) in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.

    • Set the number of scans (NS) to 4 or 8 and the number of increments in F1 (TD(F1)) to 256 or 512, depending on the required resolution and experiment time.

    • Start the acquisition. The experiment must be run without sample spinning.[19]

  • HSQC Acquisition (hsqcedetgpsisp2):

    • Create a new experiment, copying parameters.

    • Select a sensitivity-enhanced, edited HSQC pulse program (e.g., hsqcedetgpsisp2).

    • The F2 dimension parameters will be for ¹H, and the F1 dimension will be for ¹³C. Set the respective spectral widths based on the 1D spectra.

    • The number of increments in F1 can typically be set to 256. The number of scans should be a multiple of 8 or 16 for optimal sensitivity.

    • Ensure the one-bond coupling constant (CNST13) is set appropriately, typically ~145 Hz for aromatic/heteroaromatic systems.

  • HMBC Acquisition (hmbcgplpndqf):

    • Create a new experiment.

    • Select a standard HMBC pulse program (e.g., hmbcgplpndqf).[19]

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as done for the HSQC.

    • The key parameter is the long-range coupling constant (CNST2), which is optimized for magnetization transfer. A value of 8 Hz is a good starting point to observe both ²JCH and ³JCH correlations. The absence of a correlation does not rule out proximity, as the coupling may be near zero.[14]

    • Set NS to 8, 16, or higher, as HMBC is less sensitive than HSQC. Set TD(F1) to 512.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier Transform (xfb).

    • Phase correct the spectrum automatically or manually.[17]

    • Calibrate the axes using the 1D spectra as external projections.

Part 3: Assembling the Full Scaffold with Heteronuclear Multiple Bond Correlation (HMBC)

The Final Piece of the Puzzle: The COSY experiment connects protons, and the HSQC links them to their carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final, crucial step that reveals the complete carbon skeleton by showing correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[12][14] It is this experiment that unequivocally proves the fusion of the benzene and pyrrole rings and confirms the position of any substituents.

Key Diagnostic HMBC Correlations for an Indole: The HMBC spectrum is a rich map of connectivity. For the indole core, the following correlations are definitive proof of structure[15][21][22]:

  • N-H (H-1) Correlations: The pyrrolic proton is invaluable. It typically shows correlations to C-2, C-3, C-3a, and C-7a, stitching together the five-membered ring and linking it to the fusion carbons.

  • H-2/H-3 Correlations: H-2 will correlate to C-3, C-3a, and C-7a. H-3 will correlate to C-2, C-3a, and C-7a. These confirm the pyrrole ring structure.

  • H-4 Correlations: The "peri" proton H-4 is key for confirming the fusion. It will show correlations to C-3, C-5, and the crucial C-7a.

  • H-7 Correlations: Similarly, H-7 correlates to C-5, C-6, and the other key fusion carbon, C-3a.

HMBC_Correlations cluster_indole Key HMBC Correlations N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1 H1 H1 H1->C2 H1->C3 H1->C7a H4 H4 H4->C3 H4->C5 H4->C7a H7 H7 H7->C3a H7->C5 H7->C6

Caption: Essential ²JCH and ³JCH HMBC correlations for indole validation.

Part 4: Comparative Analysis - A Strategic Overview

No single experiment tells the whole story. The true power of 2D NMR lies in using these techniques as a complementary suite. The table below provides a comparative summary to guide your experimental design.

Technique Information Provided Relative Sensitivity Typical Experiment Time Primary Application for Indoles
¹H-¹H COSY ³JHH correlations (Proton-proton connectivity within spin systems).HighShort (~10-30 min)- Trace the H-4 to H-7 aromatic system.- Identify couplings in the pyrrole ring.
¹H-¹³C HSQC ¹JCH correlations (Directly bonded C-H pairs).Medium-HighMedium (~20-60 min)- Assign all protonated carbons.- Identify quaternary carbons by their absence.
¹H-¹³C HMBC ²JCH & ³JCH correlations (Long-range C-H connectivity).LowLong (1-4 hours)- Confirm the bicyclic ring fusion.- Determine the position of substituents.

This systematic approach, moving from COSY to HSQC and finally to HMBC, constitutes a self-validating system. The COSY provides the proton framework, the HSQC attaches the carbons, and the HMBC confirms the overall skeleton. Any inconsistencies in the data from one experiment will be flagged by the others, ensuring a trustworthy and definitive structural assignment.[15][16][23]

References

A Senior Application Scientist's Guide to Comparative Yield Analysis of Catalysts in Fischer-Tropsch Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Fischer-Tropsch Synthesis (FTS) remains a cornerstone technology for converting synthesis gas (syngas, a mixture of CO and H₂) derived from sources like natural gas, coal, or biomass into liquid hydrocarbons and chemicals.[1][2][3] The heart of this process is the catalyst, a component so critical that its selection dictates not only the reaction's efficiency but the entire profile of the resulting product slate. For researchers and developers, understanding the nuanced performance differences between catalyst families is paramount to optimizing FTS for specific feedstocks and desired outputs, from synthetic fuels to valuable chemical intermediates.

This guide provides an in-depth comparative analysis of the primary catalysts employed in FTS—Iron (Fe), Cobalt (Co), Ruthenium (Ru), and Rhodium (Rh). We will move beyond mere data reporting to explore the causal mechanisms behind their distinct behaviors, offering field-proven insights into experimental design for their evaluation.

The Pillars of FTS Catalysis: Key Performance Metrics

The efficacy of an FTS catalyst is judged on three primary metrics:

  • Activity: Typically measured as the rate of CO conversion per gram of catalyst or per active site (Turnover Frequency, TOF). High activity is crucial for reactor productivity.

  • Selectivity: The distribution of hydrocarbon products, often described by the Anderson-Schulz-Flory (ASF) model.[4][5] Key selectivity indicators include the yield of desired C₅+ hydrocarbons (gasoline, diesel, waxes), the minimization of methane (CH₄), and the production of specific chemical classes like olefins or oxygenates.

  • Stability: The catalyst's ability to maintain its activity and selectivity over extended periods. Deactivation can occur via sintering, coking, or poisoning.[6]

Deep Dive into Catalyst Families: Mechanisms and Performance

The choice between FTS catalysts is fundamentally a choice between different surface chemistries, each with inherent strengths and weaknesses. Commercial operations have largely focused on iron and cobalt due to their balance of performance and cost.[7]

Iron (Fe)-Based Catalysts: The Versatile Workhorse

Iron catalysts are favored for their low cost, high flexibility, and suitability for hydrogen-deficient syngas, such as that derived from coal gasification.[8][9]

  • Governing Mechanism & Active Phase: The performance of iron catalysts is mechanistically complex. During activation and reaction, the initial iron oxide is transformed into a mixture of iron carbide phases (e.g., Hägg iron carbide, χ-Fe₅C₂), which are widely considered the active phases for FTS.[9][10] Evidence suggests the reaction may proceed through an oxygenate intermediate.[11]

  • Key Performance Characteristics:

    • High Water-Gas Shift (WGS) Activity: Iron catalysts actively catalyze the WGS reaction (CO + H₂O ⇌ CO₂ + H₂). This is a significant advantage when using low H₂/CO ratio syngas, as it allows for in-situ generation of the required hydrogen.[7][12] However, it leads to higher CO₂ selectivity.[13]

    • Product Selectivity: Iron catalysts typically produce a broader range of products, including a significant fraction of olefins and oxygenated compounds, which are valuable chemical feedstocks.[8][13] The chain growth probability (α-value) can be tuned with alkali promoters like potassium (K), which increases the production of higher molecular weight products.[13][14]

    • Operational Flexibility: They can be operated in both low-temperature (LTFT, ~220-270°C) and high-temperature (HTFT, ~300-350°C) regimes to target different product slates (waxes vs. gasoline and light olefins, respectively).[9]

Cobalt (Co)-Based Catalysts: The High-Yield Specialist

Cobalt catalysts are the industry standard for converting hydrogen-rich syngas (H₂/CO ≈ 2), typical of natural gas reforming, into high-quality, paraffin-rich products.[9]

  • Governing Mechanism & Active Phase: The active phase is widely accepted to be metallic cobalt, typically in the hexagonal close-packed (hcp) crystal structure, which shows higher activity than the face-centered cubic (fcc) form.[15] The reaction is believed to follow a carbide mechanism where CO dissociates on the cobalt surface, and the resulting CHₓ monomers polymerize.[6][16]

  • Key Performance Characteristics:

    • Low Water-Gas Shift (WGS) Activity: Cobalt exhibits negligible WGS activity, making it unsuitable for H₂-poor syngas but advantageous for minimizing CO₂ by-production.[9][12]

    • Product Selectivity: Co catalysts are highly selective towards long-chain, linear paraffins (waxes), making them ideal for producing high-quality synthetic diesel and jet fuel.[17][18] However, they also exhibit higher methane selectivity compared to iron catalysts under certain conditions.[6][16]

    • Stability and Activity: They generally show higher specific activity and better stability than iron catalysts but are more expensive and highly sensitive to sulfur poisoning.[19] Water, a primary byproduct, can also accelerate deactivation at high conversion levels.[2]

Ruthenium (Ru)-Based Catalysts: The Low-Temperature Powerhouse

While not as commercially widespread as iron or cobalt due to its scarcity and high cost, ruthenium exhibits remarkable catalytic properties for FTS.

  • Key Performance Characteristics:

    • High Activity at Low Temperatures: Ruthenium is the most active of the FTS catalysts and can operate efficiently at lower temperatures (as low as 150°C) than Fe or Co.[2][17][20] This can lead to energy savings and potentially higher selectivity to heavy products.

    • Product Selectivity: Ru catalysts are known for producing very high molecular weight paraffinic waxes, even at high pressures.[21] The product distribution can be influenced by the support material and Ru nanoparticle size.[22]

    • Challenges: Besides cost, ruthenium is highly susceptible to sulfur poisoning, even more so than cobalt.[21]

Rhodium (Rh)-Based Catalysts: The Oxygenate Architect

Rhodium stands apart from the other catalysts due to its unique ability to selectively produce oxygenated compounds, such as alcohols, rather than hydrocarbons.

  • Key Performance Characteristics:

    • Oxygenate Selectivity: Under specific conditions, particularly in an aqueous phase, Rh catalysts can direct the FTS reaction towards the synthesis of C₂+ oxygenates with high selectivity.[23][24]

    • Mechanism: The formation of oxygenates is attributed to a CO insertion mechanism, which is favored over the dissociative carbide mechanism that leads to hydrocarbons on Fe, Co, and Ru surfaces.

    • Challenges: The extremely high cost of rhodium is the primary barrier to its large-scale industrial application.

Comparative Performance Analysis: A Quantitative Overview

The following table summarizes typical performance data for the four main FTS catalyst families under representative operating conditions. It is crucial to recognize that these values are illustrative; actual performance is highly dependent on specific catalyst formulation, support, promoters, and precise process conditions.

Catalyst FamilyTypical Active PhaseOperating Temp. (°C)Pressure (MPa)H₂/CO RatioCO Conversion (%)C₅+ Selectivity (wt%)Key Products
Iron (Fe) Iron Carbides (e.g., χ-Fe₅C₂)220 - 3501.5 - 2.50.7 - 2.080 - 9570 - 85Olefins, Paraffins, Oxygenates
Cobalt (Co) Metallic Cobalt (hcp)200 - 2502.0 - 4.0~2.040 - 8075 - 90Linear Paraffins (Waxes)
Ruthenium (Ru) Metallic Ruthenium150 - 2502.0 - 10.01.0 - 2.0>90>90High MW Waxes
Rhodium (Rh) Metallic Rhodium150 - 2501.0 - 5.01.0 - 2.0VariableVariableOxygenates (e.g., Ethanol)

Data compiled from sources[9][12][13][17][18][25][26].

Visualizing the Process: Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex processes at the catalyst surface and in the laboratory.

FTS Reaction Mechanisms

The choice of metal profoundly influences the initial activation of CO, steering the reaction toward different product classes. The two most widely recognized pathways are the Carbide and CO Insertion mechanisms.

FTS_Mechanisms cluster_carbide Carbide Mechanism (Fe, Co, Ru) cluster_insertion CO Insertion Mechanism (Rh) CO_ads CO(ads) C_ads C(ads) + O(ads) CO_ads->C_ads Dissociation CHx CHx (Monomer) C_ads->CHx Hydrogenation Polymerize Polymerization CHx->Polymerize H2_ads_C H₂(ads) H2_ads_C->C_ads Products_C Hydrocarbons (Paraffins, Olefins) Polymerize->Products_C Termination CO_ads_I CO(ads) Acyl M-Acyl CO_ads_I->Acyl Insertion Alkyl M-Alkyl Alkyl->Acyl Products_I Oxygenates (Alcohols, Aldehydes) Acyl->Products_I Hydrogenation H2_ads_I H₂(ads) H2_ads_I->Acyl

Caption: Contrasting FTS mechanisms on different catalyst surfaces.

Experimental Workflow for Catalyst Evaluation

A robust and self-validating experimental protocol is critical for generating reliable comparative data. The workflow below outlines a standard procedure for testing FTS catalysts in a fixed-bed reactor system.

FTS_Workflow cluster_prep 1. Catalyst Preparation & Loading cluster_activation 2. In-Situ Activation (Reduction) cluster_reaction 3. FTS Reaction cluster_analysis 4. Product Analysis P1 Synthesize/Procure Catalyst P2 Sieve to Desired Particle Size (e.g., 100-200 µm) P1->P2 P3 Load Known Mass into Fixed-Bed Reactor P2->P3 A1 Purge with Inert Gas (N₂ or Ar) P3->A1 A2 Heat to Reduction Temp. (e.g., 350-400°C) A1->A2 A3 Introduce Reducing Gas (H₂ or Syngas for Fe) A2->A3 A4 Hold for Several Hours A3->A4 R1 Cool to Reaction Temp. (e.g., 220°C) A4->R1 R2 Pressurize System (e.g., 2.0 MPa) R1->R2 R3 Introduce Syngas Feed (H₂/CO, GHSV) R2->R3 R4 Run for Steady State R3->R4 AN1 Hot Trap (Waxes) R4->AN1 AN2 Cold Trap (Oil/Water) R4->AN2 AN3 Gas Bag / Online GC (Permanent Gases & Light HC) R4->AN3 AN4 Analyze Liquid & Gas Phases via GC, GC-MS AN1->AN4 AN2->AN4 AN3->AN4

Caption: Standard experimental workflow for FTS catalyst performance testing.

Experimental Protocol: A Self-Validating System for Catalyst Testing

This protocol describes a standardized methodology for evaluating FTS catalyst performance in a laboratory-scale fixed-bed reactor. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Objective: To determine the activity (CO conversion) and selectivity (product distribution) of an FTS catalyst under controlled conditions.

Apparatus:

  • High-pressure fixed-bed reactor (e.g., stainless steel tube).

  • Mass flow controllers (MFCs) for H₂, CO, and an inert gas (N₂ or Ar).

  • Temperature controller and furnace.

  • Back-pressure regulator.

  • Product collection system: heated trap (for waxes), cooled trap (for oil/water), and gas sampling port/bag.

  • Gas Chromatograph (GC) with TCD and FID detectors.

Procedure:

  • Catalyst Loading:

    • Step 1.1: Weigh approximately 1.0 g of the catalyst (sieved to a uniform particle size, e.g., 100-200 µm, to minimize pressure drop and mass transfer limitations).

    • Step 1.2: Load the catalyst into the center of the reactor tube, securing it with quartz wool plugs on both ends.

    • Causality: A known mass is essential for calculating space velocity and reaction rates. Uniform particle size prevents channeling and ensures consistent gas-solid contact.

  • System Leak Check:

    • Step 2.1: Assemble the reactor in the system.

    • Step 2.2: Pressurize the system with an inert gas (e.g., N₂) to a pressure higher than the intended reaction pressure (e.g., 3.0 MPa).

    • Step 2.3: Isolate the system and monitor the pressure for at least 1 hour. A stable pressure confirms a leak-free system.

    • Causality: This is a critical safety step and ensures accurate flow rates and product mass balance during the experiment.

  • Catalyst Activation (In-Situ Reduction):

    • Step 3.1: Purge the system with inert gas (e.g., 50 mL/min N₂) for 30 minutes to remove air.

    • Step 3.2: While flowing inert gas, heat the reactor to the desired reduction temperature (e.g., 350°C for a Co/Al₂O₃ catalyst; 280°C in CO for an Fe catalyst).[25]

    • Step 3.3: Once the temperature is stable, switch the gas flow from inert to the reducing gas (e.g., pure H₂ at 100 mL/min for Co; CO or syngas for Fe).[22][25]

    • Step 3.4: Hold under these conditions for a specified time (e.g., 8-12 hours).

    • Causality: This step converts the catalyst precursor (metal oxide) into its active metallic or carbide state. The conditions (temperature, gas, time) are critical and catalyst-specific. Incomplete reduction leads to lower activity.

  • Initiation of FTS Reaction:

    • Step 4.1: After reduction, switch the gas back to inert and cool the reactor to the target reaction temperature (e.g., 220°C).

    • Step 4.2: Once at temperature, slowly introduce the syngas feed (e.g., H₂/CO = 2) at the desired flow rate (defined by the target Gas Hourly Space Velocity, GHSV). Simultaneously, use the back-pressure regulator to bring the system to the target pressure (e.g., 2.0 MPa).

    • Causality: Cooling in an inert atmosphere prevents re-oxidation of the freshly reduced catalyst. A slow introduction of reactants and pressure avoids temperature overshoots from the highly exothermic FTS reaction, which could sinter the catalyst.

  • Steady-State Operation and Data Collection:

    • Step 5.1: Allow the reaction to run for at least 12-24 hours to reach a steady state, where conversion and selectivity are stable.

    • Step 5.2: During steady state, perform a mass balance. Record the weights of the liquid/wax products collected in the traps over a defined period (e.g., 4-6 hours).

    • Step 5.3: At regular intervals, analyze the reactor outlet gas using an online GC to determine the concentrations of CO, H₂, CO₂, CH₄, and C₂-C₅ hydrocarbons.

    • Causality: FTS catalysts often have an induction period. Collecting data only at steady state ensures the results are representative of the catalyst's stable performance. A full mass balance validates the accuracy of the experiment.

  • Shutdown:

    • Step 6.1: Bypass the reactor and switch the feed to an inert gas.

    • Step 6.2: Turn off the furnace and allow the reactor to cool to room temperature under the inert flow.

    • Step 6.3: Slowly depressurize the system.

Data Analysis:

  • CO Conversion (%): Calculated from the molar flow rates of CO at the inlet and outlet.

  • Product Selectivity (C%): For each product n, selectivity is the percentage of converted carbon that becomes product n.

  • Productivity: Expressed as grams of C₅+ produced per kilogram of catalyst per hour ( g/kgcat/h ).

Conclusion and Outlook

The selection of a Fischer-Tropsch catalyst is a complex decision that balances cost, feedstock availability, and desired product slate.

  • Iron-based catalysts offer unparalleled flexibility and low cost, making them ideal for monetizing coal and biomass, particularly when olefins and chemical feedstocks are desired products.

  • Cobalt-based catalysts are the premier choice for producing high-purity paraffinic fuels from natural gas, prized for their high activity and selectivity to diesel-range hydrocarbons.

  • Ruthenium and Rhodium , while exhibiting fascinating and highly desirable catalytic properties for waxes and oxygenates respectively, remain largely in the academic and specialized application realm due to prohibitive costs.

Future research continues to focus on bridging the gaps between these catalyst families. The development of bimetallic catalysts (e.g., Fe-Co) and bifunctional systems that combine FTS catalysts with upgrading components (e.g., zeolites) aims to achieve single-step conversion of syngas to tailored products like jet fuel or gasoline, pushing the boundaries of what is possible with this remarkable century-old technology.[6][17]

References

A Senior Application Scientist's Guide to Quantifying Genotoxic Hydrazine Impurities in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Small but Potent Impurity

In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is paramount to ensure patient safety. Among the most critical are genotoxic impurities (GTIs), which can damage DNA and potentially cause cancer even at trace levels.[1] Hydrazine (N₂H₄) is a prime example—a highly reactive and common building block in organic synthesis that is also a known genotoxin.[2][3] Its use in creating heterocyclic rings, such as pyrazoles and pyridazines, makes it a potential process-related impurity in numerous APIs.[4]

The analytical challenge with hydrazine is significant. Its physicochemical properties—low molecular weight, high polarity, lack of a UV chromophore, and volatility—make it notoriously difficult to detect and quantify using standard chromatographic techniques.[2][3] This guide provides an in-depth comparison of the prevalent analytical strategies for quantifying hydrazine, offering the technical rationale and field-proven insights needed to select and implement a robust control strategy.

Regulatory bodies, through guidelines like ICH M7, have established a framework for controlling such impurities, centering on the concept of the Threshold of Toxicological Concern (TTC).[5][6] For most genotoxic impurities, this translates to a permitted daily exposure of 1.5 µ g/day , which for a typical 1-gram daily dose of a drug, necessitates an analytical method capable of quantifying hydrazine down to a 1.5 ppm level.[3][7]

The Core Strategy: Why Derivatization is Non-Negotiable

Direct analysis of hydrazine is often impractical due to its poor retention in reversed-phase chromatography and its lack of a UV-absorbing structure.[4] Therefore, the cornerstone of virtually all modern analytical methods for hydrazine is derivatization . This chemical modification serves three primary purposes:

  • Enhance Detectability: By attaching a chromophore or a group amenable to mass spectrometry, the sensitivity of the detection is dramatically increased.[2]

  • Improve Chromatography: The resulting derivative is typically larger, less polar, and more volatile than hydrazine itself, making it suitable for reliable separation by either Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Increase Selectivity: Derivatization can be highly specific to hydrazine, and the properties of the resulting product (e.g., a unique absorption wavelength) can help distinguish it from the API and other matrix components.[2][8]

The general workflow for hydrazine analysis is a multi-step process designed to ensure accuracy and sensitivity at trace levels.

G cluster_0 Preparation Phase cluster_1 Analysis Phase API_Sample API Sample containing trace Hydrazine Derivatization In-situ Derivatization (Forms stable derivative) API_Sample->Derivatization Deriv_Reagent Derivatization Reagent (e.g., Acetone, HNA) Deriv_Reagent->Derivatization Analysis Chromatographic Separation (GC or LC) Derivatization->Analysis Inject Derivative Detection Detection (MS, UV, FID) Analysis->Detection Quantification Quantification (Against Calibrated Standard) Detection->Quantification

Caption: General workflow for hydrazine impurity analysis.

Comparative Guide to Analytical Techniques

The choice of analytical technique depends on several factors, including the required sensitivity, the nature of the API matrix, available instrumentation, and the stage of drug development. We will compare the two most powerful and widely adopted chromatographic approaches—Headspace GC-MS and HPLC-UV/MS—along with a brief overview of spectrophotometric methods.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is arguably the gold standard for volatile and semi-volatile impurities. By coupling in situ derivatization with headspace sampling, it physically separates the volatile derivative from the non-volatile API matrix, providing exceptional selectivity and sensitivity.

  • Principle of Operation: The API sample is dissolved in a diluent containing a derivatizing agent within a sealed headspace vial. The vial is heated, causing the volatile derivative to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC-MS for separation and detection.

  • Preferred Derivatization Reagent: Acetone. Hydrazine reacts with acetone to form acetone azine, a stable and volatile compound ideal for GC analysis.[9][10] Using deuterated acetone (acetone-d₆) can be advantageous as the resulting derivative's mass shift provides unambiguous confirmation, separating it from any potential endogenous acetone interference.[9][10]

The Headspace GC-MS method is renowned for its ultra-low detection limits and excellent precision.

ParameterTypical Performance Data (Acetone Derivatization)Source(s)
Limit of Quantitation (LOQ) 0.1 ppm (for a 10 mg sample)[9][10]
Limit of Detection (LOD) ~0.03 ppm[11]
Linearity Range 0.1 to 10 ppm (R² > 0.999)[9][10]
Accuracy (Spike Recovery) 79% to 117% across various APIs[9][10]
Precision (%RSD) 2.7% to 5.6% at the 1 ppm level[9][10]
  • Advantages:

    • Exceptional Selectivity: The headspace sampling physically removes the non-volatile API matrix, virtually eliminating matrix effects.

    • Excellent Sensitivity: Achieves sub-ppm detection limits required by regulatory guidelines.

    • High Confidence: Mass Spectrometry provides definitive identification of the derivative.

  • Disadvantages:

    • Analyte Suitability: Only applicable if the resulting derivative is sufficiently volatile.

    • Instrumentation: Requires a headspace autosampler, which may not be available in all labs.

  • Preparation of Derivatization Reagent: Dissolve 0.5 g of benzoic acid in a suitable diluent (e.g., DMSO), then add 5 mL of acetone. This solution acts as both the solvent and the derivatizing agent.[11]

  • Standard Preparation: Prepare a stock solution of hydrazine. Serially dilute this stock with the derivatization reagent to create calibration standards ranging from approximately 0.1 ppm to 10 ppm.

  • Sample Preparation: Accurately weigh ~10 mg of the API into a 10 mL headspace vial.[10]

  • Derivatization: Add 1 mL of the derivatization reagent to the vial, cap immediately, and vortex to dissolve the API.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 15-30 minutes) to allow the derivatization reaction to complete and for the acetone azine to partition into the headspace.

  • Injection & Analysis: The autosampler injects a portion of the heated headspace gas into the GC-MS system.

    • GC Column: A mid-polarity column like a DB-624 is often used.[12]

    • MS Detection: Monitor for the characteristic ions of acetone azine (e.g., m/z 112) using Selected Ion Monitoring (SIM) for maximum sensitivity.[10]

  • Quantification: Construct a calibration curve from the standards and determine the hydrazine concentration in the API sample.

High-Performance Liquid Chromatography (HPLC) with UV or MS/MS Detection

HPLC offers a versatile alternative, particularly when a GC-Headspace system is unavailable or if the derivative lacks volatility. The key is selecting a derivatizing agent that imparts strong UV absorbance at a wavelength where the API and its other impurities do not interfere.

  • Principle of Operation: The API is dissolved in a suitable solvent, and a derivatizing reagent is added. After the reaction is complete, the solution is injected into an HPLC system. The derivative is separated from other components on a reversed-phase column and detected by a UV or MS/MS detector.

  • Preferred Derivatization Reagent: 2-Hydroxy-1-Naphthalaldehyde (HNA). This reagent is an excellent choice for UV detection. It reacts with hydrazine to form a hydrazone product with a maximum UV absorbance around 406-424 nm, well into the visible range.[2][8] This is a critical advantage, as most APIs and their related substances absorb in the 190-380 nm range, effectively eliminating matrix interference.[2]

The HPLC-UV method with HNA derivatization provides the sensitivity and selectivity needed for GTI control.

ParameterTypical Performance Data (HNA Derivatization)Source(s)
Limit of Quantitation (LOQ) 1.0 ppm (for a 2 mg/mL API solution)[8]
Limit of Detection (LOD) 0.25 ppm[2][8]
Linearity Range Typically 1.0 to 15 ppm (R² > 0.999)[2]
Accuracy (Spike Recovery) Generally within 90-110%[2]
Precision (%RSD) < 5% at the LOQ[2]
  • Advantages:

    • Wide Applicability: HPLC systems are ubiquitous in pharmaceutical labs.

    • Excellent Selectivity (with HNA): Shifting the detection wavelength to >400 nm ingeniously avoids matrix interference.[2]

    • Robustness: The method is generally straightforward and easy to validate and transfer.

  • Disadvantages:

    • Potential for Matrix Interference: If a less ideal derivatizing agent is chosen, co-elution with API-related impurities can be a significant issue.

    • Sample Throughput: May be slightly lower than automated headspace GC due to reaction/incubation times outside the instrument.

  • Preparation of Derivatization Reagent: Prepare a solution of 2-Hydroxy-1-Naphthalaldehyde (HNA) in a suitable solvent like acetonitrile.

  • Standard Preparation: Prepare a hydrazine stock solution in a diluent (e.g., water/acetonitrile). Create calibration standards by adding a fixed amount of the HNA reagent to serial dilutions of the hydrazine stock.

  • Sample Preparation: Accurately weigh the API to create a solution of known concentration (e.g., 2 mg/mL) in the chosen diluent.

  • Derivatization: To a specific volume of the sample solution, add a defined volume of the HNA reagent. Vortex and allow the reaction to proceed at room temperature or with gentle heating for a set time (e.g., 30-60 minutes).

  • Analysis: Inject the derivatized solution into the HPLC system.

    • HPLC Column: A standard C18 column is typically effective.

    • Mobile Phase: A gradient of water and acetonitrile (often with a modifier like formic acid) is used.

    • UV Detection: Set the detector wavelength to the maximum absorbance of the hydrazone product (~406 nm).[8]

  • Quantification: Calculate the hydrazine concentration based on the calibration curve generated from the derivatized standards.

Spectrophotometric Methods

While less common for final release testing in modern pharma, spectrophotometric methods are simple, cost-effective, and can be useful for in-process checks where high specificity is not required.

  • Principle of Operation: This method relies on a derivatizing agent that forms a colored complex with hydrazine. The intensity of the color, measured by a UV-Vis spectrophotometer, is proportional to the concentration of hydrazine.

  • Common Derivatization Reagent: 4-Dimethylaminobenzaldehyde (DMAB). This reagent reacts with hydrazine to form a yellow azine, which can be quantified.[13]

  • Limitations: This method is highly susceptible to interference from other compounds in the sample matrix that may absorb at the same wavelength or also react with DMAB. Its sensitivity is also generally lower than chromatographic methods, with reported LOQs around 0.6 µg/g (0.6 ppm), which may be borderline for some applications.[13]

Method Selection Guide: Choosing the Right Tool for the Job

Selecting the optimal analytical method requires a risk-based assessment of your specific needs. The following decision tree and comparison table are designed to guide this process.

G start Need to Quantify Hydrazine in API q1 Is a Headspace GC-MS Available? start->q1 q2 Is the API highly complex or prone to matrix interference? q1->q2 No res_gc Use Headspace GC-MS with Acetone Derivatization. (Highest Selectivity) q1->res_gc Yes q3 Is this for in-process control where speed is more critical than ultra-high specificity? q2->q3 No q2->res_gc Yes res_hplc Use HPLC-UV with HNA Derivatization. (Excellent balance of accessibility and selectivity) q3->res_hplc No res_spectro Consider Spectrophotometry with DMAB. (Fast, low-cost, but lower specificity) q3->res_spectro Yes

Caption: Decision tree for selecting a hydrazine analysis method.

FeatureHeadspace GC-MSHPLC-UV (with HNA)Spectrophotometry (with DMAB)
Selectivity Exceptional (physical matrix removal)Very High (wavelength selection)Moderate (prone to interference)
Sensitivity (LOQ) < 0.5 ppm~1 ppm~0.6 ppm
Instrumentation GC-MS, Headspace AutosamplerStandard HPLC with UV DetectorUV-Vis Spectrophotometer
Robustness HighHighModerate
Best For Final release testing, complex matrices, method validationRoutine QC, labs without headspace GCRapid in-process checks, simple matrices

Conclusion

Quantifying genotoxic hydrazine impurities is a critical but achievable task in API synthesis. The analytical challenge posed by hydrazine's physical properties is effectively overcome through chemical derivatization. While several techniques exist, a strategy employing either Headspace GC-MS with acetone derivatization or HPLC-UV with 2-Hydroxy-1-Naphthalaldehyde (HNA) derivatization provides the necessary sensitivity, selectivity, and robustness to meet stringent regulatory expectations. The Headspace GC-MS method offers unparalleled selectivity by physically removing the API matrix, making it the superior choice for complex samples and definitive analysis. The HPLC-UV method, through clever selection of a derivatizing agent that shifts absorbance into the visible spectrum, provides an elegant and highly accessible alternative that effectively circumvents matrix interference. The selection between these premier methods should be based on available instrumentation, matrix complexity, and the specific requirements of the analytical task at hand.

References

Unraveling the Fischer Indole Synthesis: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable yet enduringly relevant reaction, has been a cornerstone of heterocyclic chemistry for over a century. Its ability to construct the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and natural products, makes a deep understanding of its mechanism paramount for modern chemical research and drug development. While the general pathway is widely accepted, the nuanced details of this complex transformation have been meticulously pieced together through elegant mechanistic studies. Among the most powerful tools in the chemist's arsenal for this purpose has been isotopic labeling.

This guide provides an in-depth, comparative analysis of the key isotopic labeling experiments that have been instrumental in elucidating the mechanism of the Fischer indole synthesis. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present the supporting data, and provide detailed protocols to illustrate how these studies have provided unequivocal evidence for the now-accepted mechanistic pathway.

The Central Mechanistic Question: A Journey Through Molecular Rearrangements

The Fischer indole synthesis transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole under acidic conditions.[1] The journey from starting materials to the final aromatic heterocycle involves a series of intricate steps, including condensation, tautomerization, a key pericyclic rearrangement, cyclization, and elimination. The central questions that mechanistic studies have sought to answer are:

  • Which of the two nitrogen atoms from the starting arylhydrazine is incorporated into the final indole ring?

  • What is the nature of the key bond-forming and bond-breaking events?

  • Which step in this multi-stage reaction is the rate-determining step?

Isotopic labeling has provided definitive answers to these questions, allowing for a detailed mapping of the reaction pathway.

The Power of the Label: Tracing Atoms Through the Reaction Maze

Isotopic labeling studies rely on the principle of replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). These "labeled" atoms act as spies, allowing chemists to track their position throughout the reaction using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. By observing where the isotopic label ends up in the product, we can deduce the intricate bond formations and cleavages that have occurred.

Furthermore, the difference in mass between isotopes can influence the rate of bond-breaking reactions. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for identifying the rate-determining step of a reaction.[2]

Comparative Analysis of Isotopic Labeling Studies

The following sections will compare and contrast the insights gained from using different isotopes to probe the Fischer indole synthesis mechanism.

¹⁵N Labeling: Pinpointing the Origin of the Indole Nitrogen

The most fundamental question about the Fischer indole synthesis is the fate of the two nitrogen atoms in the starting arylhydrazine. Early mechanistic proposals were varied, but ¹⁵N labeling provided a clear and unambiguous answer.

Experimental Design and Expected Outcomes:

The experiment involves synthesizing phenylhydrazine with a ¹⁵N label specifically at the N1 position (the nitrogen directly attached to the aryl ring). This labeled phenylhydrazine is then used in the Fischer indole synthesis. The resulting indole product is analyzed by mass spectrometry and ¹⁵N NMR to determine the location of the label.

Two plausible outcomes could be envisioned:

  • N1 is incorporated: If the ¹⁵N label is found in the indole ring, it confirms that the N-N bond of the hydrazine is cleaved and the N1 nitrogen becomes the heteroatom of the indole.

  • N2 is incorporated: If the ¹⁵N label is absent from the indole product (and presumably in the eliminated ammonia), it would suggest a different mechanism where the N2 nitrogen is incorporated.

Experimental Evidence and Interpretation:

Numerous studies have conclusively shown that the ¹⁵N label at the N1 position of the phenylhydrazine is exclusively found in the resulting indole.[3][4] This provides unequivocal support for a mechanism involving the cleavage of the N-N bond and the incorporation of the aryl-bound nitrogen into the heterocyclic ring.

In Situ ¹⁵N NMR Studies: A Glimpse at the Intermediates

A seminal study by A.W. Douglas utilized natural-abundance ¹⁵N NMR spectroscopy to observe the Fischer indolization reaction as it happened.[5] This powerful technique allowed for the direct characterization of a key amide-imine intermediate, providing further evidence for the proposed mechanistic steps.[5] The ability to observe the ¹⁵N chemical shifts of intermediates in the reaction mixture provides a dynamic view of the transformation, solidifying our understanding of the sequence of events.

Data Presentation: ¹⁵N Labeling

Isotopic LabelLabeled ReactantAnalytical TechniqueKey FindingMechanistic Implication
¹⁵N[1-¹⁵N]-PhenylhydrazineMass Spectrometry, ¹⁵N NMRThe ¹⁵N label is exclusively found in the indole nitrogen.[6]Confirms that the N-N bond is cleaved and the N1 nitrogen becomes the heteroatom of the indole ring, supporting the[6][6]-sigmatropic rearrangement.

Experimental Protocol: ¹⁵N Labeling Study

1. Synthesis of [1-¹⁵N]-Phenylhydrazine:

  • Starting Material: [¹⁵N]-Aniline.

  • Step 1: Diazotization. [¹⁵N]-Aniline is treated with sodium nitrite and hydrochloric acid at 0-5 °C to form the corresponding diazonium salt.

  • Step 2: Reduction. The diazonium salt is then reduced to [1-¹⁵N]-phenylhydrazine using a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid.

  • Purification: The resulting [1-¹⁵N]-phenylhydrazine is purified by distillation under reduced pressure.

2. Fischer Indole Synthesis:

  • Step 1: Hydrazone Formation. Equimolar amounts of [1-¹⁵N]-phenylhydrazine and a ketone (e.g., cyclohexanone) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature until the hydrazone precipitates. The solid is collected by filtration.

  • Step 2: Indolization. The dried ¹⁵N-labeled phenylhydrazone is mixed with a Lewis acid catalyst (e.g., zinc chloride) or a Brønsted acid (e.g., polyphosphoric acid) and heated to induce cyclization.

  • Step 3: Workup and Purification. After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude indole is then purified by column chromatography or recrystallization.

3. Analysis:

  • Mass Spectrometry: The purified indole is analyzed by mass spectrometry. The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled indole, confirming the incorporation of the ¹⁵N atom.

  • ¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum of the product will show a characteristic signal for the indole nitrogen, confirming its position in the ring.

Kinetic Isotope Effect Studies: Identifying the Rate-Determining Step

While ¹⁵N labeling clarifies the connectivity of the final product, it does not provide information about the reaction rates of the individual steps. To pinpoint the rate-determining step (RDS), chemists employ the kinetic isotope effect (KIE).

The Principle of KIE:

Replacing an atom with its heavier isotope can slow down a reaction if the bond to that atom is broken or significantly altered in the rate-determining step. This is because the heavier isotope forms a stronger bond that requires more energy to break. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the RDS. A secondary KIE occurs when the labeled atom is not directly involved in bond breaking but its environment changes (e.g., hybridization) in the RDS.

Deuterium (²H) KIE:

By replacing hydrogen atoms with deuterium at specific positions in the reactants, we can probe for C-H bond breaking in the rate-determining step. For the Fischer indole synthesis, the key steps where C-H bond breaking occurs are the tautomerization of the hydrazone to the enehydrazine and the final aromatization step. If a significant primary deuterium KIE (kH/kD > 1) is observed when deuterating the α-carbon of the carbonyl compound, it would suggest that the tautomerization to the enehydrazine is the rate-determining step.

Carbon-13 (¹³C) KIE:

A ¹³C KIE can be used to probe changes in bonding to a carbon atom in the RDS. In the context of the Fischer indole synthesis, a ¹³C KIE study focusing on the carbons involved in the[6][6]-sigmatropic rearrangement would be particularly insightful. A significant KIE at these positions would provide strong evidence that this rearrangement is indeed the rate-determining step.

Comparative Table of Potential Rate-Determining Steps and KIE Predictions

Potential Rate-Determining StepIsotopic Labeling StrategyExpected KIE (k_light / k_heavy)
Tautomerization to EnehydrazineDeuteration of the α-carbon of the carbonyl component> 1 (Primary KIE)
[6][6]-Sigmatropic Rearrangement¹³C labeling of the carbons forming the new C-C bond> 1 (Primary KIE)
Aromatization (C-H bond cleavage)Deuteration of the relevant carbon on the newly formed ring> 1 (Primary KIE)

While the[6][6]-sigmatropic rearrangement is widely believed to be the rate-determining step in many cases, detailed experimental KIE data for the Fischer indole synthesis is not extensively reported in readily accessible literature.[4] However, the principles of KIE provide a clear framework for how such a determination would be made.

Visualizing the Mechanism: A Step-by-Step Breakdown

The collective evidence from isotopic labeling and other mechanistic studies has led to the following widely accepted mechanism for the Fischer indole synthesis.

Fischer_Indole_Synthesis Reactants Arylhydrazine + Carbonyl Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation (-H2O) Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization (Acid-catalyzed) Rearrangement_TS [3,3]-Sigmatropic Rearrangement (RDS) Enehydrazine->Rearrangement_TS Protonation Diimine Di-imine Intermediate Rearrangement_TS->Diimine C-C Bond Formation N-N Bond Cleavage Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Indole Aminal->Indole Aromatization (-NH3, -H+)

Caption: The accepted mechanism of the Fischer indole synthesis.

The key step, validated by ¹⁵N labeling, is the irreversible[6][6]-sigmatropic rearrangement, which is also believed to be the rate-determining step in many instances.

References

Safety Operating Guide

Navigating the Disposal of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are endeavors of precision and innovation. However, the lifecycle of these compounds extends beyond their use in the laboratory. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a comprehensive overview of the proper disposal procedures for (4-Fluoro-2-methylphenyl)hydrazine hydrochloride, a substituted hydrazine derivative that necessitates careful handling due to its inherent hazardous properties.

The Paramount Importance of Professional Disposal

Before delving into the technical aspects of handling and potential treatment of this compound waste, it is imperative to state the primary and most crucial directive:

The disposal of this compound must be conducted through a licensed and certified hazardous waste management company.

Hydrazine and its derivatives are classified as hazardous wastes by the Environmental Protection Agency (EPA)[1]. The complex nature of this compound, coupled with the potential for the formation of toxic byproducts during chemical treatment, makes professional disposal the only method that ensures the safety of laboratory personnel and the protection of the environment.

Understanding the Hazard Profile

The primary hazards associated with this class of compounds include:

  • Toxicity: Hydrazine derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled[2].

  • Irritation: This compound is expected to cause skin irritation, serious eye irritation, and respiratory irritation[1][3].

  • Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer[4]. The Occupational Safety and Health Administration (OSHA) requires that employers inform workers of all hazardous chemicals in their workplace[5].

The hydrochloride salt form indicates that the compound is more stable than the free base; however, it can still react vigorously with bases and oxidizing agents.

Personal Protective Equipment (PPE) and Safe Handling: A Non-Negotiable Protocol

Prior to handling this compound in any capacity, from initial use to waste consolidation, a thorough assessment of safety measures is critical. The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, and a face shield.Protects against splashes of the solid or its solutions, which can cause serious eye damage.
Skin Protection Chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.Prevents skin contact, which can lead to irritation and absorption of the toxic compound.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling the powdered compound or any vapors, which can cause respiratory tract irritation.

Safe Handling Practices:

  • Always handle this compound within a properly functioning chemical fume hood.

  • Avoid the generation of dust.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly after handling, even if gloves were worn.

Step-by-Step Guide to Preparing Waste for Professional Disposal

The following steps provide a clear operational plan for the safe segregation and storage of this compound waste pending collection by a hazardous waste contractor.

Step 1: Waste Segregation Immediately upon generation, segregate all waste containing this compound. This includes:

  • Unused or expired solid compound.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, and paper towels).

  • Empty original containers, which should be treated as hazardous waste.

  • Solutions containing the compound.

Step 2: Use of Appropriate Waste Containers

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A robust plastic or glass container with a screw-top lid is suitable.

  • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. Ensure the container is not reactive with the solvent used. The container should be kept closed when not in use.

Step 3: Labeling of Hazardous Waste Proper labeling is a legal requirement and a critical safety measure. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The date of accumulation.

  • The name of the principal investigator or laboratory.

Step 4: Safe Storage of Waste Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Away from general laboratory traffic.

  • In secondary containment to capture any potential leaks.

  • Segregated from incompatible materials, especially strong oxidizing agents and bases.

Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. They will coordinate with a licensed hazardous waste disposal company.

Chemical Neutralization: A Technical Discussion for Advanced Facilities

Disclaimer: The following information is provided for educational purposes only and is intended for highly trained professionals in facilities equipped for chemical waste treatment. It is not a recommendation for routine laboratory disposal. The formation of hazardous byproducts is a significant risk.

For facilities with the appropriate engineering controls and analytical capabilities, chemical neutralization of hydrazine waste can be considered. The most common method involves oxidation. However, it is crucial to be aware that the oxidation of hydrazines can produce carcinogenic N-nitrosamines and other mutagenic species[6].

Potential Oxidation Protocol (to be performed with extreme caution):

  • Dilution: In a large, appropriate container within a chemical fume hood, dilute the hydrazine-containing waste with a large volume of water to a concentration of less than 5%. This is a critical step to control the exothermic nature of the reaction.

  • Neutralization of Acidity: If the waste is acidic due to the hydrochloride salt, slowly neutralize it with a dilute solution of a base like sodium bicarbonate. Monitor the pH carefully.

  • Oxidation: Slowly add a dilute solution of an oxidizing agent such as sodium hypochlorite (bleach) or calcium hypochlorite while stirring vigorously. The reaction should be performed in a vessel that can be cooled in an ice bath to manage the temperature.

  • Monitoring: After the addition is complete, continue to stir the mixture for several hours. The absence of hydrazine should be confirmed using an appropriate analytical method before any further steps are taken.

  • Disposal of Treated Effluent: Even after treatment, the resulting solution may contain hazardous byproducts and should be disposed of as hazardous waste in accordance with local regulations.

The presence of the fluorinated aromatic ring in this compound may lead to the formation of halogenated organic byproducts of unknown toxicity during oxidation. This further underscores the recommendation for professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation in the Laboratory cluster_disposal Disposal Path cluster_advanced Advanced Treatment (Specialized Facilities Only) A Waste Generation (this compound) B Segregate Waste (Solid, Liquid, Contaminated Items) A->B C Select Appropriate Waste Container B->C D Label Container 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS Office E->F Primary Recommended Path I Consider Chemical Neutralization (High Hazard - Expert Use Only) E->I Alternative Path (Requires Expert Evaluation) G Schedule Pickup with Licensed Hazardous Waste Contractor F->G H Professional Disposal (Incineration or other approved methods) G->H J Dilution & Controlled Oxidation (Risk of Hazardous Byproducts) I->J K Analytical Verification of Destruction J->K L Dispose of Treated Effluent as Hazardous Waste K->L L->F caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. While the allure of a quick chemical solution for waste treatment may be present, the potential for hazardous byproduct formation and the inherent risks associated with handling this compound strongly favor the use of professional hazardous waste disposal services. By adhering to the procedures outlined in this guide, researchers can ensure they are meeting their regulatory obligations and, more importantly, fostering a culture of safety within their research endeavors.

References

Personal protective equipment for handling (4-Fluoro-2-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride

This document provides essential safety protocols and operational guidance for the handling of this compound. As a substituted hydrazine derivative, this compound must be treated with extreme caution, assuming it carries hazards similar to hydrazine, a known carcinogen and highly toxic substance.[1][2][3] The procedures outlined below are designed to ensure the safety of all laboratory personnel through a combination of robust engineering controls, mandatory personal protective equipment, and meticulous operational and disposal plans.

Hazard Assessment & Toxicology Profile

This compound's primary risks stem from its hydrazine functional group. Hydrazines are recognized for their acute toxicity via inhalation, dermal contact, and ingestion, and are often corrosive and potential carcinogens.[1][2][4] Therefore, exposure must be minimized through rigorous safety measures.

Hazard Identification Summary

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity Toxic or harmful if swallowed, in contact with skin, or if inhaled.[5][6]
alt text
Skin Corrosion/Irritation Causes skin irritation.[7][8] Hydrazine compounds can cause severe burns.[1][9]
alt text
Serious Eye Damage/Irritation Causes serious eye irritation.[7][8]
alt text
Respiratory Irritation May cause respiratory irritation.[7][10]
alt text
Carcinogenicity/Mutagenicity Hydrazine is a potential occupational carcinogen and mutagen.[1][4] This derivative should be handled as such.
alt text

Occupational Exposure Limits (Reference: Hydrazine)

While specific limits for this derivative are not established, the limits for the parent compound, hydrazine, provide a critical safety benchmark. All work should be conducted with the goal of keeping exposure well below these values.

AgencyExposure Limit (8-hour TWA)Notes
OSHA (PEL) 1 ppm[1][11]Legal airborne permissible exposure limit.
NIOSH (REL) 0.03 ppm (2-hour ceiling)[1][12]Recommended exposure limit.
ACGIH (TLV) 0.01 ppm[1][11][12]Threshold limit value based on health effects.

Mandatory Engineering Controls

Engineering controls are the primary line of defense. Personal protective equipment is not a substitute for a safe work environment.

  • Chemical Fume Hood: All procedures involving the handling of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[2][9][13] This is non-negotiable. The fume hood contains vapors and dust, pulling them away from the operator.

  • Safety Stations: An eyewash station and a safety shower must be located in the immediate vicinity of the workstation and be unobstructed.[14][15] All personnel must be trained on their location and operation.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive emissions.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport (Closed Container) Safety GlassesNitrile Gloves (Single Pair)Lab CoatNot Required
Weighing/Transfer (Solid) Safety Goggles & Face ShieldNitrile Gloves (Double-gloved)Flame-Resistant Lab Coat & ApronWork within a Fume Hood
Solution Preparation/Reaction Safety Goggles & Face ShieldNitrile Gloves (Double-gloved)Flame-Resistant Lab Coat & ApronWork within a Fume Hood
Spill Cleanup (Minor) Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesFlame-Resistant Lab Coat & ApronNIOSH-approved respirator may be required

Rationale for PPE Selection:

  • Eye/Face Protection: Safety goggles that form a seal around the eyes are mandatory to protect against dust and splashes.[3][9] A full-face shield is required over the goggles during weighing and solution preparation due to the high risk of splashing.[2]

  • Hand Protection: Double-gloving with nitrile gloves provides robust protection against accidental skin contact during transfers.[2] For any task with a high splash potential or extended contact, heavier gloves like neoprene or consultation with a glove manufacturer's compatibility chart is advised.[16]

  • Body Protection: A flame-resistant lab coat is recommended due to the flammable nature of many hydrazine compounds.[2][3] A chemical-resistant apron provides an additional barrier during liquid transfers. Clothing must be full-length pants and closed-toe shoes.[16]

  • Respiratory Protection: All work must be conducted in a fume hood to prevent inhalation, the primary route of toxic exposure.[2][9] A NIOSH-approved respirator with appropriate cartridges should only be used as a last line of defense or for emergency situations where fume hood use is not possible.[16]

Step-by-Step Handling Procedures

The following workflow for weighing the solid compound and preparing a solution is designed to minimize exposure at every step.

Workflow: Weighing and Preparing a Solution

G cluster_prep 1. Preparation cluster_weigh 2. Weighing (Inside Hood) cluster_solubilize 3. Solubilization (Inside Hood) cluster_cleanup 4. Decontamination & Disposal prep_ppe Don full PPE: Double gloves, goggles, face shield, lab coat prep_hood Verify fume hood is operational (check airflow) prep_ppe->prep_hood prep_setup Place all necessary equipment (spatula, weigh paper, vessel, solvent) into the hood prep_hood->prep_setup weigh_tare Place empty, capped receiving vessel on balance and tare prep_setup->weigh_tare weigh_transfer Carefully transfer solid from stock bottle to vessel weigh_tare->weigh_transfer weigh_recap Immediately cap both stock bottle and receiving vessel weigh_transfer->weigh_recap sol_add Add solvent to the capped vessel via syringe/cannula weigh_recap->sol_add sol_mix Mix gently to dissolve sol_add->sol_mix sol_label Label the final solution clearly with name, concentration, date sol_mix->sol_label clean_tools Wipe down spatula and work surface with appropriate solvent sol_label->clean_tools clean_waste Place used weigh paper, wipes, and outer gloves into solid hazardous waste container clean_tools->clean_waste clean_ppe Remove PPE in the correct order (apron, face shield, goggles, inner gloves) clean_waste->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: Standard workflow for safely weighing and dissolving the solid compound.

Emergency Response & Decontamination

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[14][15]

  • Eye Contact: Immediately flush eyes with water for at least 15-30 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing (use universal precautions). Seek immediate medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]

Spill Response Protocol

G cluster_minor Minor Spill (<1g, Contained in Hood) cluster_major Major Spill (>1g or Outside Hood) spill Spill Detected assess Assess Spill Size & Location (Is it contained in the hood?) spill->assess minor_alert Alert others in the immediate area assess->minor_alert Minor major_evacuate EVACUATE the lab immediately assess->major_evacuate Major minor_ppe Don appropriate PPE (double gloves, goggles, apron) minor_alert->minor_ppe minor_absorb Cover with inert absorbent (vermiculite, sand) minor_ppe->minor_absorb minor_collect Carefully sweep material into a labeled hazardous waste container minor_absorb->minor_collect minor_clean Decontaminate the area minor_collect->minor_clean major_alert Alert lab supervisor and call Emergency Response (EHS) major_evacuate->major_alert major_isolate Isolate the area. Prevent re-entry. major_alert->major_isolate major_wait Wait for trained emergency responders major_isolate->major_wait

Caption: Decision-making workflow for chemical spills.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste.

    • Solid Waste: Includes used gloves, weigh paper, absorbent materials from spills, and contaminated plasticware.

    • Liquid Waste: Includes reaction quenching solutions and instrument rinse solvents.

  • Containerization: Use robust, sealed containers that are compatible with the chemical. The original product container must also be disposed of as hazardous waste.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Carcinogen Hazard").

  • Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not pour any hydrazine-containing waste down the drain.[17]

This guide provides a framework for the safe handling of this compound. Adherence to these protocols is not merely a recommendation but a requirement for ensuring a safe laboratory environment for all researchers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.